molecular formula C55H74IN3O21S4 B15605674 Calicheamicin

Calicheamicin

カタログ番号: B15605674
分子量: 1368.4 g/mol
InChIキー: HXCHCVDVKSCDHU-GYRUKMLMSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Calicheamicin is a useful research compound. Its molecular formula is C55H74IN3O21S4 and its molecular weight is 1368.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C55H74IN3O21S4

分子量

1368.4 g/mol

IUPAC名

S-[(2R,3S,4S,6S)-6-[[(2R,3S,4S,5R,6R)-5-[(2S,4S,5S)-5-(ethylamino)-4-methoxyoxan-2-yl]oxy-4-hydroxy-6-[[(2S,9R,13Z)-9-hydroxy-12-(methoxycarbonylamino)-13-[2-(methyltrisulfanyl)ethylidene]-11-oxo-2-bicyclo[7.3.1]trideca-1(12),5-dien-3,7-diynyl]oxy]-2-methyloxan-3-yl]amino]oxy-4-hydroxy-2-methyloxan-3-yl] 4-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5-iodo-2,3-dimethoxy-6-methylbenzenecarbothioate

InChI

InChI=1S/C55H74IN3O21S4/c1-12-57-30-24-73-35(22-34(30)68-6)78-48-43(63)40(26(3)75-53(48)77-33-17-15-13-14-16-19-55(67)23-32(61)41(58-54(66)72-10)38(33)29(55)18-20-82-84-81-11)59-80-36-21-31(60)50(28(5)74-36)83-51(65)37-25(2)39(56)46(49(71-9)45(37)69-7)79-52-44(64)47(70-8)42(62)27(4)76-52/h13-14,18,26-28,30-31,33-36,40,42-44,47-48,50,52-53,57,59-60,62-64,67H,12,20-24H2,1-11H3,(H,58,66)/b14-13?,29-18-/t26-,27+,28-,30+,31+,33+,34+,35+,36+,40-,42+,43+,44-,47-,48-,50-,52+,53+,55+/m1/s1

InChIキー

HXCHCVDVKSCDHU-GYRUKMLMSA-N

製品の起源

United States

Foundational & Exploratory

The Isolation of Calicheamicins: A Technical Guide to a Landmark Discovery in Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Discovery and Extraction of Potent Enediyne Antitumor Antibiotics from Texan Soil

This technical guide provides an in-depth exploration of the history and methodology behind the isolation of calicheamicins, a class of exceptionally potent enediyne antitumor antibiotics. Discovered in the mid-1980s by a scientist from Lederle Laboratories, these compounds were isolated from the bacterium Micromonospora echinospora subspecies calichensis, found in a sample of "caliche" soil from Kerrville, Texas.[1][2] This document, intended for researchers, scientists, and drug development professionals, details the experimental protocols from fermentation to purification and presents key quantitative data on the biological activity of these remarkable molecules.

The discovery of calicheamicins was a significant milestone in the search for novel anticancer agents. The initial screening program at Lederle Laboratories utilized a biochemical induction assay (BIA) specifically designed to detect DNA-damaging agents.[3] It was through this assay that the crude extracts from the fermentation of Micromonospora echinospora showed remarkable activity, setting the stage for the isolation of what would become one of the most potent classes of antitumor compounds ever discovered.[3]

Experimental Protocols

The isolation of individual calicheamicin (B1180863) components is a multi-step process involving fermentation, extraction, and a series of chromatographic purifications. The following protocols are synthesized from foundational studies and subsequent process refinements.

Fermentation of Micromonospora echinospora ssp. calichensis

The production of calicheamicins is achieved through submerged fermentation of Micromonospora echinospora ssp. calichensis.

Culture Medium: A typical production medium includes a carbon source, a nitrogen source, and trace elements. A representative medium composition is as follows:

  • Carbon Source: Starch, dextrin, glucose, or molasses.

  • Nitrogen Source: Yeast extract, beef extract, tryptone, or peptone.

  • Minerals: CaCO₃, FeSO₄·7H₂O, MgSO₄·7H₂O.

  • Precursor: KI (Potassium Iodide) is often added to the medium to promote the production of the iodine-containing this compound variants.[4]

Fermentation Conditions:

  • Temperature: 28 ± 2 °C[5]

  • Duration: 8-10 days[5]

  • Agitation: 150-250 rpm in a fermentor[5]

  • Aeration: 0.8-1.0 vvm (volume of air per volume of medium per minute)[5]

  • Inoculum: 3-10% (v/v) seed liquor[5]

To enhance the yield, macroporous adsorbent resins (e.g., polystyrene-based resins like HP-20 or XAD-1600) can be added to the fermentation medium. These resins adsorb the calicheamicins as they are produced, which can mitigate product-induced feedback inhibition of biosynthesis.[6]

Initial Extraction

Following fermentation, the whole broth is subjected to solvent extraction to isolate the crude this compound complex.

Protocol:

  • Add an equal volume of ethyl acetate (B1210297) to the fermentation broth.

  • Agitate the mixture vigorously for 30 minutes.

  • Separate the organic phase by centrifugation.

  • Concentrate the ethyl acetate extract to dryness, for example, under a stream of nitrogen.

  • Redissolve the crude extract in a suitable solvent, such as acetonitrile, for further purification.[5]

Chromatographic Purification

The crude extract, containing a mixture of this compound analogues, is purified through a series of chromatographic steps.

a) Silica (B1680970) Gel Column Chromatography (Normal Phase):

  • Stationary Phase: Silica gel (e.g., 60-120 mesh).

  • Mobile Phase: A non-polar solvent system, typically a mixture of a hydrocarbon (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate or acetone). The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity. While specific gradients for this compound purification are proprietary and not detailed in publicly available literature, a common approach is to start with a low percentage of the polar solvent and incrementally increase its concentration.

b) Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Stationary Phase: C18-bonded silica gel column (e.g., Agilent ZORBAX SB-C18, 5 µm, 250mm x 4.6mm).[5]

  • Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical system for analytical purposes involves:

    • Solvent A: 0.01M ammonium (B1175870) formate

    • Solvent B: 95% acetonitrile

    • Elution: An isocratic or gradient elution can be used. One documented analytical method uses a ratio of 45:55 (v/v) of Solvent A to Solvent B.[5]

  • Detection: UV detection at 230 nm.[5]

c) Partition Chromatography: This technique separates compounds based on their differential partitioning between two immiscible liquid phases, one of which is held stationary on a solid support. This method was employed in the original isolation protocol to separate the closely related this compound components.

Quantitative Data: Yield and Cytotoxicity

The production and biological potency of calicheamicins are critical parameters for their development as therapeutic agents.

This compound Production Yields

The yield of calicheamicins from fermentation can be significantly influenced by the culture conditions and the use of adsorbent resins.

Adsorbent ResinThis compound Yield (mg/L)
HZ-81820
LX-1820
HP-2130
HZ-80130
HP-2030
XAD-160040
Data from Chinese Patent CN102732580A.[6]
Comparative Cytotoxicity of this compound Derivatives

The in vitro cytotoxicity of calicheamicins is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the proliferation of cancer cells by 50%. The unconjugated this compound derivatives are known to be extremely potent, with cytotoxic effects observed at sub-picomolar concentrations.[7] The following table presents IC50 values for two clinically important antibody-drug conjugates (ADCs) that utilize this compound as the cytotoxic payload.

Cell LineCancer TypeGemtuzumab Ozogamicin (anti-CD33) IC50 (ng/mL)Inotuzumab Ozogamicin (anti-CD22) IC50 (ng/mL)
HL-60Acute Promyelocytic Leukemia0.03>1000
U937Histiocytic Lymphoma0.05>1000
TCC-SBladder Carcinoma>10000.04
Data from "A Comparative Cytotoxicity Analysis of this compound Derivatives" by Benchchem.[7]

The high potency of these ADCs in their target cell lines underscores the extreme cytotoxicity of the this compound payload. The lack of activity in non-target cell lines highlights the importance of the antibody-mediated targeting.

Mandatory Visualizations

Experimental Workflow for this compound Isolation

Calicheamicin_Isolation_Workflow cluster_fermentation Fermentation cluster_extraction Initial Extraction cluster_purification Chromatographic Purification cluster_final_product Final Products Fermentation Submerged Fermentation of Micromonospora echinospora ssp. calichensis Extraction Whole Broth Extraction (Ethyl Acetate) Fermentation->Extraction Fermentation Broth SilicaGel Silica Gel Column Chromatography (Normal Phase) Extraction->SilicaGel Crude Extract Partition Partition Chromatography SilicaGel->Partition Partially Purified Fractions RPHPLC Reversed-Phase HPLC Partition->RPHPLC Further Purified Fractions FinalProduct Isolated this compound Analogs (γ1I, β1Br, α2I, etc.) RPHPLC->FinalProduct Pure Analogs Methodologies_Relationship Source Caliche Soil Sample (Kerrville, Texas) Bacterium Micromonospora echinospora ssp. calichensis Source->Bacterium Isolation of Fermentation Fermentation Bacterium->Fermentation Culturing of Extraction Solvent Extraction Fermentation->Extraction Yields Purification Chromatography Extraction->Purification Leads to Analysis Structural & Biological Characterization Purification->Analysis Enables

References

An In-depth Technical Guide to Calicheamicin γ1: Structure Elucidation and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calicheamicin (B1180863) γ1 is a member of the enediyne class of antitumor antibiotics, renowned for its extraordinary potency in inducing DNA damage.[1] Isolated from the bacterium Micromonospora echinospora ssp. calichensis, this complex natural product has garnered significant attention for its intricate structure and unique mechanism of action, leading to its application in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2] This technical guide provides a comprehensive overview of the structure elucidation and function of this compound γ1, with a focus on the experimental methodologies and quantitative data that have been pivotal in understanding its biological activity.

Structure Elucidation

The absolute structure of this compound γ1 was a formidable challenge, ultimately solved through a combination of sophisticated spectroscopic techniques and chemical degradation studies. The molecule is comprised of three key domains: a complex aglycone core, a highly specific aryltetrasaccharide chain, and a crucial methyl trisulfide trigger.[2]

Core Structural Components
  • Aglycone Core: This bicyclic core contains the enediyne "warhead," a strained ten-membered ring system with two acetylenic bonds flanking a double bond.[2] This moiety is the precursor to the DNA-cleaving species.

  • Aryltetrasaccharide Chain: This oligosaccharide component is responsible for the sequence-specific recognition and binding of this compound γ1 to the minor groove of DNA.[1][3] It consists of four monosaccharide units and a hexasubstituted aromatic ring, connected through glycosidic, thioester, and hydroxylamine (B1172632) linkages.[1]

  • Methyl Trisulfide Trigger: This unusual sulfur-containing group acts as the trigger for the activation of the enediyne core.[1][4]

Experimental Protocols for Structure Elucidation

The elucidation of this complex structure relied heavily on the following experimental techniques:

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Protocol: High-resolution 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR spectra were acquired on purified samples of this compound γ1 dissolved in solvents such as CDCl₃ or DMSO-d₆. Data acquisition parameters, including pulse sequences, acquisition times, and relaxation delays, were optimized to resolve the complex spin systems and establish through-bond correlations between protons and carbons.

  • Data Interpretation: The detailed analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) allowed for the assignment of all proton and carbon signals and the determination of the relative stereochemistry of the numerous chiral centers within the molecule.

1.2.2. Mass Spectrometry (MS)

  • Protocol: High-resolution mass spectrometry, particularly using soft ionization techniques like Fast Atom Bombardment (FAB) or Electrospray Ionization (ESI), was employed to determine the precise molecular weight and elemental composition of this compound γ1. Tandem mass spectrometry (MS/MS) experiments were conducted to induce fragmentation and elucidate the connectivity of the different structural components.

  • Data Interpretation: The fragmentation patterns observed in the MS/MS spectra provided crucial information about the sequence of the oligosaccharide chain and its connection to the aglycone.

Quantitative Structural Data

While a complete, publicly available table of all NMR assignments for the entire this compound γ1 molecule is not readily found in a single source, the following table presents a summary of key physicochemical properties.

PropertyValue
Molecular Formula C₅₅H₇₄IN₃O₂₁S₄
Molecular Weight 1368.34 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Biological Function and Mechanism of Action

This compound γ1 exerts its potent cytotoxic effects by inducing sequence-selective, double-stranded DNA cleavage.[5] This process is initiated by a cascade of chemical reactions, ultimately leading to the generation of a highly reactive diradical species.

Signaling Pathway of DNA Cleavage

The mechanism of action can be summarized in the following steps:

  • DNA Binding: The aryltetrasaccharide tail of this compound γ1 recognizes and binds to specific DNA sequences, with a preference for pyrimidine-rich tracts such as 5'-TCCT-3' and 5'-TTTT-3', within the minor groove.[1]

  • Reductive Activation: The methyl trisulfide "trigger" is reductively cleaved by intracellular thiols, such as glutathione.[6]

  • Intramolecular Cyclization: The resulting thiol initiates an intramolecular Michael addition to the enone system within the aglycone.[6]

  • Bergman Cyclization: This cyclization event brings the two acetylenic arms of the enediyne into close proximity, triggering a Bergman cyclization to form a highly reactive 1,4-didehydrobenzene diradical.[2]

  • Hydrogen Abstraction: The diradical species abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to double-stranded breaks and subsequent cell death.[2]

Calicheamicin_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound γ1 Binding Sequence-Specific Binding This compound->Binding DNA DNA Minor Groove H_Abstraction Hydrogen Abstraction from Deoxyribose DNA->H_Abstraction Binding->DNA Activation Reductive Activation of Trisulfide Binding->Activation Thiol Cellular Thiols (e.g., Glutathione) Thiol->Activation Cyclization Intramolecular Michael Addition Activation->Cyclization Bergman Bergman Cyclization Cyclization->Bergman Diradical 1,4-Didehydrobenzene Diradical Bergman->Diradical Diradical->H_Abstraction DSB Double-Strand Break H_Abstraction->DSB Apoptosis Cell Death DSB->Apoptosis

Caption: Mechanism of action of this compound γ1, from DNA binding to cell death.

Experimental Protocols for Functional Analysis

2.2.1. DNA Cleavage Assay using Agarose (B213101) Gel Electrophoresis

  • Objective: To visualize and quantify the ability of this compound γ1 to induce single- and double-stranded breaks in plasmid DNA.

  • Protocol:

    • Reaction Setup: Supercoiled plasmid DNA (e.g., pBR322) is incubated with varying concentrations of this compound γ1 in a suitable buffer (e.g., Tris-HCl, pH 7.5) at 37°C. A reducing agent, such as dithiothreitol (B142953) (DTT) or glutathione, is added to activate the drug.

    • Incubation: The reaction is incubated for a defined period, typically ranging from 30 minutes to several hours.

    • Quenching: The reaction is stopped by the addition of a loading buffer containing a chelating agent (e.g., EDTA) and a tracking dye.

    • Gel Electrophoresis: The samples are loaded onto an agarose gel (typically 1%) and subjected to electrophoresis to separate the different DNA topoisomers.

    • Visualization: The gel is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green) and visualized under UV light.

  • Data Interpretation: The relative amounts of supercoiled (undamaged), nicked (single-strand break), and linear (double-strand break) DNA are quantified using densitometry.

DNA_Cleavage_Workflow cluster_preparation Reaction Preparation cluster_analysis Analysis Plasmid Supercoiled Plasmid DNA Incubation Incubation at 37°C Plasmid->Incubation This compound This compound γ1 This compound->Incubation Buffer Reaction Buffer + Reducing Agent Buffer->Incubation Gel Agarose Gel Electrophoresis Staining Fluorescent Staining Gel->Staining Imaging UV Transillumination and Imaging Staining->Imaging Quantification Densitometry Analysis Imaging->Quantification Incubation->Gel

Caption: Experimental workflow for the DNA cleavage assay.

Quantitative Functional Data

The potency of this compound γ1 is often expressed as the concentration required to induce a certain level of DNA damage or cell death.

ParameterTypical Value RangeDescription
IC₅₀ pM to low nMConcentration causing 50% inhibition of cancer cell line growth.
EC₅₀ Low nMConcentration causing 50% of the maximum effect in a DNA cleavage assay.

Conclusion

The intricate structure of this compound γ1 is exquisitely tailored to its function as a potent DNA-damaging agent. The synergistic action of its DNA-binding oligosaccharide and the enediyne "warhead" results in highly efficient and sequence-selective DNA cleavage. The detailed elucidation of its structure and mechanism of action has not only provided profound insights into the chemistry of natural products but has also paved the way for the development of targeted anticancer therapies with enhanced efficacy and reduced side effects. The continued study of this compound γ1 and its analogs holds promise for the design of next-generation ADCs and other precision medicines.

References

The Calicheamicin Bergman Cyclization: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calicheamicins are a class of potent enediyne antitumor antibiotics renowned for their unique mechanism of action, which involves the Bergman cyclization to generate a highly reactive diradical species that cleaves DNA. This technical guide provides an in-depth exploration of the Calicheamicin (B1180863) Bergman cyclization reaction, its application in the development of Antibody-Drug Conjugates (ADCs), and the experimental methodologies used to characterize this remarkable process. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this critical reaction in cancer therapy.

The Core Mechanism: Bergman Cyclization of this compound

The Bergman cyclization is a pericyclic reaction that converts an enediyne into a highly reactive 1,4-didehydrobenzene diradical, also known as p-benzyne. While the parent Bergman cyclization often requires high temperatures, the calicheamicins are unique in their ability to undergo this reaction under physiological conditions (37 °C). This is due to the strained 10-membered ring structure of the enediyne core in this compound.

The process is initiated by a triggering mechanism involving the oligosaccharide moiety of the this compound molecule. This portion of the molecule recognizes and binds to the minor groove of DNA, with a preference for specific sequences such as 5'-TCCT-3'. Once bound, the trisulfide group within the this compound structure is reduced by endogenous thiols like glutathione. This reduction initiates a cascade of reactions, leading to a conformational change that brings the two acetylene (B1199291) units of the enediyne into close proximity, thereby facilitating the Bergman cyclization.

The resulting p-benzyne diradical is a potent hydrogen-abstracting species. Positioned within the minor groove of DNA, it abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands. This leads to the formation of DNA radicals, which, in the presence of oxygen, results in double-strand breaks and ultimately triggers apoptosis (programmed cell death) in the cancer cell.

Calicheamicin_Bergman_Cyclization cluster_Extracellular Extracellular cluster_Cellular Cellular cluster_Nuclear Nuclear ADC This compound-ADC Internalization Internalization (Endocytosis) ADC->Internalization 1. ADC binds to tumor antigen Lysosome Lysosome Internalization->Lysosome 2. Trafficking Payload_Release This compound Payload Release Lysosome->Payload_Release 3. Linker Cleavage Activation Reductive Activation (e.g., by Glutathione) Payload_Release->Activation 4. Translocation to Cytosol DNA_Binding Minor Groove Binding Activation->DNA_Binding 5. Translocation to Nucleus Bergman_Cyclization Bergman Cyclization p_Benzyne p-Benzyne Diradical Bergman_Cyclization->p_Benzyne H_Abstraction Hydrogen Abstraction from Deoxyribose p_Benzyne->H_Abstraction DNA_Binding->Bergman_Cyclization 6. Conformational change triggers cyclization DNA_Damage Double-Strand DNA Break H_Abstraction->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Data Presentation

Kinetic Data of Bergman Cyclization

The rate of the Bergman cyclization is a critical parameter for the efficacy of this compound and its analogues. The activation energy (Ea) for this reaction is a key determinant of its feasibility under physiological conditions.

CompoundActivation Energy (Ea) (kcal/mol)ConditionsReference
This compound γ1I~20Physiological conditions[Computational studies]
Simple acyclic enediynes>30Thermal[General literature]
DNA Cleavage Potency

The efficiency of DNA cleavage by this compound and its derivatives is often quantified by the EC50 value, which represents the concentration required to induce 50% of the maximal DNA cleavage.

CompoundEC50 for DNA CleavageCell LineReference
This compound γ1ILow nanomolarVarious cancer cell lines[General literature]
Synthetic MimicsMicromolar to millimolarN/A[General literature]
DNA Binding Affinity

The binding of the oligosaccharide portion of this compound to the minor groove of DNA is a prerequisite for its activity. While specific quantitative data from a single source is limited in the public domain, the preferred binding sites have been identified.

CompoundPreferred DNA Binding SequenceBinding Affinity (Kd)Method
This compound γ1I5'-TCCT-3'High affinityDNase I Footprinting
This compound γ1I5'-TTTT-3'High affinityDNase I Footprinting

Experimental Protocols

Synthesis of N-acetyl-γ-calicheamicin dimethyl hydrazide

Synthesis_Workflow Start Start: This compound γ1I Step1 N-acetylation Start->Step1 Step2 Reaction with Dimethylhydrazine Step1->Step2 Step3 Purification (e.g., HPLC) Step2->Step3 End Product: N-acetyl-γ-calicheamicin dimethyl hydrazide Step3->End

Conjugation of this compound Derivative to an Antibody

The conjugation of N-acetyl-γ-calicheamicin dimethyl hydrazide to a monoclonal antibody is typically achieved through a bifunctional linker. A common strategy involves the use of a hydrazone linker, which is stable at physiological pH but is cleaved in the acidic environment of the lysosome following internalization of the ADC.

General Protocol Outline:

  • Antibody Modification: The carbohydrate moieties on the antibody are oxidized using a mild oxidizing agent, such as sodium periodate, to generate aldehyde groups.

  • Linker-Payload Preparation: The N-acetyl-γ-calicheamicin dimethyl hydrazide is reacted with a bifunctional linker containing a hydrazide-reactive group and an antibody-reactive group.

  • Conjugation Reaction: The modified antibody is reacted with the linker-payload conjugate. The hydrazide group on the linker-payload reacts with the aldehyde groups on the antibody to form a stable hydrazone linkage.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free payload, and other reactants. Size-exclusion chromatography (SEC) and hydrophobic interaction chromatography (HIC) are commonly used for this purpose.

Characterization of this compound-ADC

3.3.1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using techniques such as:

  • Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drug molecules based on their hydrophobicity.

  • Mass Spectrometry (MS): Provides the molecular weight of the intact ADC, allowing for the calculation of the average DAR.

3.3.2. Analysis of Aggregation

Aggregation of ADCs can impact their efficacy and safety. Size-exclusion chromatography (SEC) is the standard method for quantifying high-molecular-weight species (aggregates).

In Vitro DNA Cleavage Assay

This assay assesses the ability of this compound or its derivatives to induce DNA strand breaks.

Materials:

Procedure:

  • Incubate the supercoiled plasmid DNA with varying concentrations of the this compound derivative in the reaction buffer.

  • Initiate the reaction by adding the reducing agent.

  • Incubate at 37 °C for a defined period.

  • Stop the reaction (e.g., by adding a chelating agent like EDTA).

  • Analyze the DNA fragments by agarose gel electrophoresis. The conversion of supercoiled DNA (Form I) to nicked (Form II) and linear (Form III) DNA indicates single- and double-strand breaks, respectively.

  • Quantify the different DNA forms to determine the extent of cleavage.

Determination of DNA Binding Affinity

3.5.1. Quantitative DNase I Footprinting

This technique identifies the specific DNA sequences to which this compound binds and can provide quantitative information on binding affinity.

Principle: A DNA fragment radiolabeled at one end is incubated with varying concentrations of the this compound derivative. The DNA is then partially digested with DNase I. The regions where this compound is bound are protected from DNase I cleavage, resulting in a "footprint" on a sequencing gel. The concentration of this compound required to protect 50% of a specific site can be used to estimate the binding affinity.

3.5.2. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with the binding of a ligand (this compound) to a macromolecule (DNA). This allows for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

3.5.3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique that monitors the binding of an analyte (this compound) to a ligand (DNA) immobilized on a sensor chip in real-time. This allows for the determination of association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.

Conclusion

The this compound Bergman cyclization is a fascinating and powerful reaction that has been effectively harnessed for the development of targeted cancer therapies. Understanding the intricacies of its mechanism, the factors that influence its kinetics, and the experimental methods used to characterize its activity is crucial for researchers in the field of drug development. This technical guide provides a foundational overview of these key aspects, serving as a valuable resource for scientists working to advance the next generation of this compound-based therapeutics.

The Enediyne Core of Calicheamicin: A Deep Dive into its Biosynthetic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin (B1180863) γ1I is a member of the enediyne family of natural products, renowned for its potent antitumor activity. This activity stems from its unique molecular architecture, particularly the bicyclo[7.3.1]tridec-9-ene-2,6-diyne core, a strained ring system that, upon activation, undergoes Bergman cyclization to generate a highly reactive diradical species capable of cleaving double-stranded DNA.[1][2] Understanding the intricate biosynthetic pathway of this enediyne core is paramount for harnessing its therapeutic potential through synthetic biology and the development of novel anticancer agents. This technical guide provides an in-depth exploration of the enzymatic machinery and chemical transformations that forge the this compound enediyne core, intended for researchers, scientists, and drug development professionals.

The Genesis of the Polyketide Chain: The Role of CalE8 and CalE7

The biosynthesis of the this compound enediyne core commences with the iterative type I polyketide synthase (PKS), CalE8. This multidomain enzyme orchestrates the assembly of a 15-carbon polyene chain, the linear precursor to the intricate bicyclic core.[3] The process begins with the loading of an acetyl-CoA starter unit, followed by seven successive Claisen condensations with malonyl-CoA extender units. Within each iteration, the ketoreductase (KR) and dehydratase (DH) domains of CalE8 act upon the growing polyketide chain to produce a polyunsaturated intermediate.[3]

The release of the fully assembled polyketide chain from CalE8 is facilitated by the thioesterase CalE7.[4] In vitro reconstitution studies have demonstrated that the co-expression of CalE8 and CalE7 results in the production of several octaketide polyenes, including a β-keto acid, a methyl ketone, and a hydrocarbon heptaene.[5] This suggests that CalE7 not only hydrolyzes the thioester linkage but may also play a role in the subsequent decarboxylation of the β-keto acid intermediate.[4][6]

The interplay between CalE8 and CalE7 represents a critical control point in the early stages of this compound biosynthesis, setting the stage for the complex cyclization events to follow.

Forging the Bicyclic Core: The Enigmatic Cyclization Cascade

The transformation of the linear polyene into the hallmark bicyclo[7.3.1] enediyne core is a fascinating yet less understood aspect of this compound biosynthesis. While the Bergman cyclization is the well-characterized chemical reaction responsible for the compound's DNA-damaging activity, the enzymatic construction of the strained bicyclic ring system follows a distinct, biosynthetically controlled path.

Current research suggests that a series of accessory enzymes, encoded within the this compound biosynthetic gene cluster, catalyze the intricate cyclization cascade. The precise mechanisms and the identities of all the involved enzymes are still under active investigation. However, based on the structures of the intermediates and the final product, it is hypothesized that a combination of enzymatic reactions, potentially including intramolecular aldol-type condensations or Diels-Alder reactions, are involved in forming the two rings of the bicyclo[7.3.1] core.[7][8][9]

The proposed divergence between the biosynthesis of 9- and 10-membered enediynes is thought to be determined by these downstream tailoring enzymes, which channel the common polyene intermediate into distinct cyclization pathways.[5][7]

Data Presentation

Table 1: Key Enzymes in this compound Enediyne Core Biosynthesis

EnzymeGeneFunction
CalE8calE8Iterative type I polyketide synthase; assembles the 15-carbon polyene precursor from acetyl-CoA and malonyl-CoA.
CalE7calE7Thioesterase; releases the polyketide chain from CalE8 and may be involved in decarboxylation.

Table 2: Kinetic Parameters of CalE7

SubstrateKm (µM)kcat (min-1)kcat/Km (M-1s-1)
Malonyl-CoA18 ± 20.23 ± 0.012.1 x 102

Note: Kinetic data for CalE8 is not yet available in the reviewed literature.

Experimental Protocols

Heterologous Expression and Purification of CalE8 and CalE7

A detailed protocol for the heterologous expression of CalE8 and CalE7 in E. coli and their subsequent purification is provided based on methods described in the literature.[10][11][12][13][14]

1. Plasmid Construction:

  • The calE8 and calE7 genes are amplified from the genomic DNA of Micromonospora echinospora ssp. calichensis.

  • The amplified genes are cloned into a suitable E. coli expression vector, such as pET-28a, containing an N-terminal His6-tag for affinity purification.

2. Protein Expression:

  • The expression plasmids are transformed into a suitable E. coli expression strain, such as BL21(DE3).

  • A single colony is used to inoculate a starter culture of Luria-Bertani (LB) medium containing the appropriate antibiotic, grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.

  • The culture is then incubated at a lower temperature, typically 16-20°C, for 12-16 hours to enhance soluble protein expression.

3. Cell Lysis and Purification:

  • Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and protease inhibitors).

  • Cells are lysed by sonication or using a French press.

  • The cell lysate is clarified by centrifugation to remove cell debris.

  • The supernatant containing the His-tagged protein is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

  • The His-tagged protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • The purified protein is then dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) and stored at -80°C.

In Vitro Enzyme Assay for CalE8 and CalE7 Activity

This protocol describes a method to assay the in vitro activity of the reconstituted CalE8 and CalE7 enzyme system.[6]

1. Reaction Mixture:

  • Prepare a reaction mixture containing:

    • 100 mM Tris-HCl buffer (pH 8.2)

    • 300 mM NaCl

    • 1 mM DTT

    • 1.12 µM purified CalE8

    • 10.5 µM purified CalE7

    • 175 µM NADPH

    • Varying concentrations of malonyl-CoA (for kinetic analysis)

2. Reaction Initiation and Incubation:

  • Pre-incubate the reaction mixture without malonyl-CoA at 30°C for 15 minutes.

  • Initiate the reaction by adding malonyl-CoA.

  • Incubate the reaction at 30°C for a defined period (e.g., 1-2 hours).

3. Product Extraction and Analysis:

  • Quench the reaction by adding an equal volume of ice-cold ethyl acetate.

  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous layers.

  • Collect the organic layer containing the polyketide products.

  • Analyze the extracted products by high-performance liquid chromatography (HPLC) coupled with a diode array detector (DAD) or mass spectrometry (MS).

Mandatory Visualization

Calicheamicin_Enediyne_Core_Biosynthesis Acetyl_CoA Acetyl-CoA CalE8 CalE8 (Iterative PKS) Acetyl_CoA->CalE8 Malonyl_CoA 7x Malonyl-CoA Malonyl_CoA->CalE8 Linear_Polyene 15-Carbon Linear Polyene (enzyme-bound) CalE7 CalE7 (Thioesterase) Linear_Polyene->CalE7 Release & Decarboxylation Bicyclic_Intermediate Putative Bicyclic Intermediate Enediyne_Core This compound Enediyne Core (bicyclo[7.3.1]tridec-9-ene-2,6-diyne) Bicyclic_Intermediate->Enediyne_Core Tailoring Reactions CalE8->Linear_Polyene Polyketide Synthesis CalE7->Bicyclic_Intermediate Cyclization Cascade Accessory_Enzymes Accessory Enzymes (e.g., Cyclases) Accessory_Enzymes->Bicyclic_Intermediate

Caption: Biosynthesis pathway of the this compound enediyne core.

Experimental_Workflow_CalE8_CalE7 cluster_Expression Heterologous Expression cluster_Purification Purification cluster_Assay In Vitro Assay Plasmid_Construction 1. Plasmid Construction (calE8 & calE7 in pET vector) Transformation 2. Transformation (E. coli BL21(DE3)) Plasmid_Construction->Transformation Cell_Culture 3. Cell Culture & Induction (IPTG) Transformation->Cell_Culture Cell_Lysis 4. Cell Lysis (Sonication) Cell_Culture->Cell_Lysis Affinity_Chromatography 5. Ni-NTA Affinity Chromatography Cell_Lysis->Affinity_Chromatography Purified_Proteins Purified CalE8 & CalE7 Affinity_Chromatography->Purified_Proteins Reaction_Setup 6. Reaction Setup (Enzymes, Substrates) Purified_Proteins->Reaction_Setup Incubation 7. Incubation (30°C) Reaction_Setup->Incubation Product_Analysis 8. Product Analysis (HPLC-MS) Incubation->Product_Analysis

Caption: Experimental workflow for CalE8 and CalE7 characterization.

References

An In-depth Technical Guide to the Fermentation of Calicheamicin-Producing Organisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics produced by the bacterium Micromonospora echinospora.[1] Their remarkable DNA-damaging capabilities have led to their use as payloads in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2] The production of calicheamicins is achieved through fermentation of Micromonospora echinospora, a process that requires precise control of various physical and chemical parameters to ensure optimal yield and purity. This technical guide provides a comprehensive overview of the fermentation conditions for calicheamicin-producing organisms, detailing media compositions, key process parameters, experimental protocols, and the underlying biosynthetic pathways.

I. The Producing Organism: Micromonospora echinospora

The primary producer of calicheamicins is the Gram-positive actinomycete, Micromonospora echinospora. Various subspecies, including calichensis, have been identified as producers.[3][4] Understanding the physiology and genetics of this organism is fundamental to optimizing the fermentation process. The biosynthetic gene cluster responsible for This compound (B1180863) production has been cloned and characterized, providing insights into the complex enzymatic machinery involved.[1][5]

II. Fermentation Media Composition

The composition of the fermentation medium is a critical factor influencing the growth of Micromonospora echinospora and the subsequent production of this compound. Different media are utilized for various stages of the fermentation process, from initial culture growth on slants to seed development and final production.

A. Slant and Seed Culture Media

For the initial growth and propagation of Micromonospora echinospora, specific media formulations are employed to ensure robust spore formation and mycelial growth.

Table 1: Slant and Seed Culture Media Composition

ComponentSlant Medium (g/L)Seed Medium (g/L)
Yeast Extract45
Malt Extract10-
Glucose45
Maltodextrin (B1146171)-24
Beef Extract-3
Tryptone-5
Agar20-
Initial pH 7.27.0 - 7.5

Source: CN102732580A[6]

B. Production Medium

The production medium is designed to support high-density cell growth and maximize the biosynthesis of this compound. Key components include specific carbon and nitrogen sources, as well as essential minerals and a precursor for the iodinated aromatic moiety.[6][7]

Table 2: Production Medium Composition

ComponentConcentration (g/L)
Sucrose20
Molasses5
Peptone2
Calcium Carbonate (CaCO₃)2.5
Iron(II) Sulfate Heptahydrate (FeSO₄·7H₂O)0.1
Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)0.2
Potassium Iodide (KI)0.1
Initial pH 6.8 - 7.0

Source: (Lee, et al., 1989)[7]

A Chinese patent also describes a production medium containing glucose (5 g/L), maltodextrin (24 g/L), yeast extract (5 g/L), beef extract (3 g/L), tryptone (5 g/L), FeSO₄·7H₂O (0.1 g/L), MgSO₄·7H₂O (0.2 g/L), KI (0.1 g/L), and CaCO₃ (4 g/L), with an initial pH of 7.0.[6] This patent also highlights the use of macroporous adsorbent resins (10-50 g/L) in the production medium to adsorb the product, thereby reducing potential feedback inhibition and toxicity to the cells.[6]

III. Fermentation Process Parameters

The successful production of this compound hinges on the stringent control of several key fermentation parameters. These parameters directly impact the metabolic activity of Micromonospora echinospora and the efficiency of the biosynthetic pathway.

Table 3: Key Fermentation Process Parameters

ParameterSeed CultureProduction Fermentation
Temperature 28 ± 2 °C28 ± 2 °C
pH Initial pH 7.0 - 7.5Initial pH 6.8 - 7.0
Agitation 150 - 250 rpm (shake flask)150 - 250 rpm (fermentor)
Aeration -0.8 - 1.0 vvm
Inoculum Size -3 - 10% (v/v)
Fermentation Time 36 - 48 hours8 - 10 days

Source: CN102732580A[6]

While the provided data gives a range for initial pH, maintaining the optimal pH throughout the fermentation is crucial for maximizing yield. The optimal dissolved oxygen (DO) concentration, a more direct measure of oxygen availability than aeration rate, is also a critical parameter that requires careful monitoring and control.[3]

IV. Experimental Protocols

This section outlines the general methodologies for the key stages of this compound fermentation, from inoculum preparation to product extraction and analysis.

A. Inoculum Development

A robust inoculum is essential for a successful fermentation run. The process typically involves a multi-stage seed culture development to ensure a high concentration of viable and actively growing mycelia.

Inoculum_Development Slant Slant Culture (Micromonospora echinospora) Spore_Suspension Spore Suspension Preparation Slant->Spore_Suspension Harvest Spores Seed_Flask Seed Flask Culture (36-48h, 28°C, 200-250 rpm) Spore_Suspension->Seed_Flask Inoculation Production_Fermentor Production Fermentor Seed_Flask->Production_Fermentor Inoculation (3-10% v/v)

Diagram 1: Inoculum Development Workflow
  • Slant Culture Preparation: Micromonospora echinospora is cultivated on a slant medium at 28 ± 1 °C for 10-14 days until spores are mature.[6]

  • Spore Suspension: Spores are harvested from the slant surface to create a spore suspension.

  • Seed Culture: The spore suspension is used to inoculate a seed flask containing the appropriate seed medium. The flask is incubated at 28 ± 2 °C with agitation (200-250 rpm) for 36-48 hours until the mycelial concentration reaches 15-20%.[6]

B. Production Fermentation

The production fermentation is carried out in a bioreactor with controlled environmental parameters.

Production_Fermentation_Workflow Preparation Bioreactor Preparation & Sterilization Inoculation Inoculation with Seed Culture Preparation->Inoculation Fermentation Fermentation (8-10 days, 28°C, pH control, DO control) Inoculation->Fermentation Harvest Harvesting of Fermentation Broth Fermentation->Harvest Extraction Product Extraction Harvest->Extraction

Diagram 2: Production Fermentation Workflow
  • Bioreactor Preparation: The production fermentor is filled with the production medium and sterilized.

  • Inoculation: The fermentor is inoculated with 3-10% (v/v) of the seed culture.[6]

  • Fermentation: The fermentation is carried out for 8-10 days under the conditions specified in Table 3. Continuous monitoring and control of pH and dissolved oxygen are crucial for optimal production.

  • Harvesting: At the end of the fermentation, the entire broth is harvested for product extraction.

C. Product Extraction and Quantification

This compound is extracted from the fermentation broth and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

  • Extraction: The fermentation broth is mixed with an equal volume of ethyl acetate (B1210297) and shaken for 30 minutes. The organic phase is collected after centrifugation.[6]

  • Sample Preparation for HPLC: The ethyl acetate extract is dried, and the residue is redissolved in acetonitrile (B52724). The solution is then filtered before HPLC analysis.[6]

  • HPLC Analysis: A common method for the quantification of this compound γ1 involves a C18 reversed-phase column with a mobile phase consisting of a mixture of 0.01M ammonium (B1175870) formate (B1220265) and 95% acetonitrile (45:55 v/v).[6] Detection is typically performed at 230 nm.[6]

V. This compound Biosynthesis Pathway

The biosynthesis of this compound is a complex process involving a multitude of enzymes encoded by the this compound gene cluster. The pathway can be broadly divided into the formation of the enediyne core, the synthesis of the aryltetrasaccharide moiety, and the final assembly and tailoring steps.

The enediyne core is synthesized by an iterative type I polyketide synthase (PKS).[1][5] The aryltetrasaccharide is constructed through a series of glycosylation steps catalyzed by specific glycosyltransferases (CalG1, CalG2, CalG3, and CalG4).[8]

Calicheamicin_Biosynthesis cluster_core Enediyne Core Biosynthesis cluster_sugar Aryltetrasaccharide Biosynthesis cluster_assembly Final Assembly & Tailoring PKS Iterative Type I PKS (calE8) Polyene 15-Carbon Polyene PKS->Polyene Polyketide Synthesis Enediyne_Core Putative Enediyne Core Polyene->Enediyne_Core Accessory Enzymes Assembly Assembly of Core and Sugar Moieties Enediyne_Core->Assembly Orsellinic_Acid Orsellinic Acid Moiety Glycosylation Sequential Glycosylation (CalG1, G2, G3, G4) Orsellinic_Acid->Glycosylation Sugar_Precursors Unusual Sugar Precursors Sugar_Precursors->Glycosylation Aryltetrasaccharide Aryltetrasaccharide Glycosylation->Aryltetrasaccharide Aryltetrasaccharide->Assembly Tailoring Tailoring Reactions (e.g., Halogenation, Methylation) Assembly->Tailoring This compound This compound Tailoring->this compound

Diagram 3: Simplified this compound Biosynthesis Pathway

VI. Conclusion

The fermentation of Micromonospora echinospora for the production of this compound is a complex bioprocess that requires careful optimization and control of numerous parameters. This guide provides a comprehensive overview of the key aspects of this process, from the selection of the producing organism and media composition to the control of fermentation parameters and downstream processing. The detailed protocols and tabulated data serve as a valuable resource for researchers, scientists, and drug development professionals working on the production of this important class of antitumor antibiotics. Further research into the optimization of pH and dissolved oxygen profiles, along with a deeper understanding of the regulatory mechanisms of the this compound biosynthetic gene cluster, holds the potential to further enhance the yield and efficiency of this critical fermentation process.

References

A Deep Dive into the Enediyne Anticancer Antibiotics: Unraveling the Structural Nuances of Calicheamicin and Esperamicin

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed comparative analysis of the molecular architecture of calicheamicin (B1180863) and esperamicin (B1233071), two of the most potent enediyne antitumor antibiotics. Addressed to researchers, scientists, and professionals in drug development, this document elucidates the subtle yet critical structural differences that govern their biological activity. We will explore their shared biosynthetic origins, the intricacies of their DNA-binding oligosaccharide chains, and the nuances of their reactive warheads, supported by quantitative data, generalized experimental protocols for their characterization, and logical diagrams to visualize their mechanism of action.

Core Architecture: A Shared Heritage

This compound and esperamicin belong to the ten-membered enediyne class of natural products, renowned for their extraordinary cytotoxicity.[1] Their molecular framework is characterized by three key domains: a highly strained bicyclic enediyne core, a unique allylic trisulfide trigger, and a complex oligosaccharide chain that guides the molecule to its target DNA.[2] The biosynthesis of this enediyne core is believed to originate from a common polyketide pathway.[3][4]

The enediyne core is the "warhead" of these molecules. Under physiological conditions, a triggering mechanism, initiated by the reduction of the methyl trisulfide group, leads to a conformational change that facilitates the Bergman cyclization of the enediyne.[5] This reaction generates a highly reactive 1,4-didehydrobenzene diradical, which is responsible for the DNA strand scission that ultimately leads to cell death.[3]

The Defining Difference: The Oligosaccharide Targeting Moiety

The most significant structural divergence between this compound and esperamicin lies in their oligosaccharide chains. These sugar appendages are not mere decorations; they are sophisticated delivery systems that recognize and bind to specific sequences in the minor groove of DNA, thereby ensuring the precise delivery of the cytotoxic warhead.[2]

This compound γ1 , the most notable member of its class, possesses a complex aryltetrasaccharide chain.[6][7] A particularly unique feature of this chain is the presence of an iodinated thiobenzoate ring , which plays a critical role in the high-affinity binding to the DNA minor groove.[6] The oligosaccharide of this compound γ1 is composed of four sugar units, including a hydroxylamino sugar and a thio sugar.[8]

In contrast, esperamicin A1 features a trisaccharide unit attached to a substituted 2-deoxy-L-fucose with an aromatic chromophore (anthranilate) .[8][9] The anthranilate moiety in esperamicin A1 is known to intercalate into the DNA helix, further stabilizing the drug-DNA complex.[8] The trisaccharide of esperamicin A1 also contains a thio sugar.[8]

These differences in the oligosaccharide chains are the primary determinants of the distinct DNA sequence specificities of this compound and esperamicin.[10][11]

Quantitative Structural Comparison

PropertyThis compound γ1IEsperamicin A1
Molecular Formula C55H74IN3O21S4[12]C59H80N4O22S4[13]
Molecular Weight 1368.4 g/mol [12]1325.5 g/mol [13]
Oligosaccharide Aryltetrasaccharide[6]Trisaccharide + 2-deoxy-L-fucose[8]
Aromatic Moiety Iodinated Thiobenzoate[6]Anthranilate[8][14]

Experimental Protocols for Structural Elucidation

The determination of the intricate structures of this compound and esperamicin was a significant achievement in natural product chemistry, relying on a combination of advanced spectroscopic techniques. While the original, detailed experimental protocols are often proprietary, this section outlines the generalized methodologies employed for the structural characterization of such complex natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Two-dimensional (2D) NMR spectroscopy is a cornerstone technique for elucidating the connectivity and stereochemistry of complex organic molecules.

Generalized Protocol for 2D NMR Analysis:

  • Sample Preparation: Dissolve a few milligrams of the purified compound in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • 1D 1H and 13C Spectra: Acquire standard one-dimensional proton and carbon-13 spectra to identify the chemical shifts of all protons and carbons.

  • COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton coupling networks, revealing adjacent protons in the molecule.[15][16]

  • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton with its directly attached carbon atom.[17]

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments.[17]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.[17]

  • Data Analysis: Integrate the data from all NMR experiments to piece together the complete molecular structure, including the sequence and linkage of the sugar units and their stereochemical relationships.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

Generalized Protocol for Fast Atom Bombardment Mass Spectrometry (FAB-MS):

  • Matrix Selection: Choose a suitable matrix (e.g., glycerol, m-nitrobenzyl alcohol) that can dissolve the sample and facilitate ionization.

  • Sample Preparation: Mix a small amount of the sample with the matrix on a probe tip.

  • Ionization: Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g., xenon) to generate ions.

  • Mass Analysis: Analyze the resulting ions in a mass spectrometer to determine the molecular weight of the parent ion.

  • Fragmentation Analysis: In tandem MS (MS/MS), the parent ion is isolated and fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide information about the different structural components of the molecule.[18][19][20]

X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule, but it requires the formation of high-quality crystals, which can be a significant challenge for complex natural products.

Generalized Protocol for X-ray Crystallography:

  • Crystallization: The most critical and often challenging step is to grow single crystals of the compound. This is typically achieved by slowly evaporating the solvent from a saturated solution of the compound, or by vapor diffusion methods.[21]

  • Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

  • Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.

  • Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the molecule. A molecular model is then built into this map and refined to best fit the experimental data, ultimately yielding the precise three-dimensional structure of the molecule.

Visualizing the Mechanism and Structural Differences

To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz (DOT language).

G cluster_this compound This compound γ1 cluster_esperamicin Esperamicin A1 Calicheamicin_Core Bicyclic Enediyne Core + Allylic Trisulfide Calicheamicin_Oligo Aryltetrasaccharide Chain Calicheamicin_Core->Calicheamicin_Oligo Glycosidic Linkage Iodo_Thiobenzoate Iodinated Thiobenzoate Calicheamicin_Oligo->Iodo_Thiobenzoate Attachment Esperamicin_Core Bicyclic Enediyne Core + Allylic Trisulfide Esperamicin_Oligo Trisaccharide Chain Esperamicin_Core->Esperamicin_Oligo Glycosidic Linkage Fucose_Anthranilate 2-deoxy-L-fucose-anthranilate Esperamicin_Core->Fucose_Anthranilate Glycosidic Linkage

Caption: Comparative structural overview of this compound γ1 and esperamicin A1.

G Start Enediyne Antibiotic (this compound/Esperamicin) DNA_Binding Binding to Minor Groove of DNA (Sequence Specificity determined by Oligosaccharide) Start->DNA_Binding Trigger Reduction of Trisulfide Trigger (e.g., by Glutathione) DNA_Binding->Trigger Conformational_Change Conformational Change Trigger->Conformational_Change Bergman_Cyclization Bergman Cyclization of Enediyne Core Conformational_Change->Bergman_Cyclization Diradical_Formation Formation of 1,4-Didehydrobenzene Diradical Bergman_Cyclization->Diradical_Formation H_Abstraction Hydrogen Abstraction from DNA Backbone Diradical_Formation->H_Abstraction DNA_Cleavage Double-Strand DNA Cleavage H_Abstraction->DNA_Cleavage Apoptosis Cell Death (Apoptosis) DNA_Cleavage->Apoptosis

Caption: Logical workflow of the DNA cleavage mechanism by enediyne antibiotics.

Conclusion

The profound biological activities of this compound and esperamicin are encoded in their complex and elegant molecular architectures. While they share a common cytotoxic machinery in their enediyne core and trisulfide trigger, the divergence in their oligosaccharide "zip codes" directs them to different DNA sequences, highlighting the remarkable specificity that can be achieved in natural product evolution. A thorough understanding of these structural differences is paramount for the rational design of novel, highly targeted anticancer therapeutics that harness the potent cell-killing ability of the enediyne warhead while minimizing off-target toxicity. Further research into the biosynthesis and enzymatic tailoring of these molecules will undoubtedly pave the way for the next generation of precision cancer therapies.

References

Calicheamicin's Target DNA Sequence Specificity: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicin (B1180863) γ1 is a potent member of the enediyne class of antitumor antibiotics, renowned for its ability to cause double-stranded DNA breaks, leading to cell death.[1] Its remarkable cytotoxicity is harnessed in antibody-drug conjugates (ADCs) for targeted cancer therapy.[2] The efficacy of this compound is intrinsically linked to its sequence-specific binding to the minor groove of DNA, a process governed by its unique molecular architecture. This guide provides a comprehensive overview of the DNA sequence specificity of this compound, detailing the molecular basis of its interaction, quantitative binding and cleavage data, experimental protocols for its study, and the cellular signaling pathways triggered by the resulting DNA damage.

Molecular Basis of DNA Recognition and Cleavage

This compound γ1 interacts with DNA through a sophisticated mechanism that involves two key functional domains: the aryltetrasaccharide "binding" domain and the enediyne "warhead" domain.

The aryltetrasaccharide moiety is primarily responsible for the sequence-specific recognition and binding within the DNA minor groove.[3] This recognition is not based on a simple readout of the DNA base sequence but rather on an "induced-fit" mechanism where the DNA conformation plays a crucial role.[4] this compound preferentially targets oligopyrimidine tracts, with a notable affinity for sequences such as 5'-TCCT-3' , 5'-TTTT-3' , and 5'-AGGA-5' .[2][5] The binding is stabilized by a network of van der Waals contacts and hydrogen bonds between the sugar residues and the floor of the minor groove.[3]

Upon binding, the enediyne core is positioned to undergo a reductive activation, typically initiated by intracellular thiols like glutathione. This triggers a Bergman cyclization, generating a highly reactive p-benzyne diradical. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of both DNA strands, leading to double-stranded breaks and subsequent cell death.[1]

Quantitative Analysis of DNA Binding and Cleavage

The interaction of this compound with its target DNA sequences has been quantified through various biophysical techniques, providing insights into its binding affinity and cleavage efficiency.

DNA Binding Affinity

The binding affinity of this compound and its oligosaccharide component to specific DNA sequences has been determined using methods such as quantitative footprinting and NMR spectroscopy. The Gibbs free energy (ΔG) of binding provides a measure of the stability of the drug-DNA complex, from which the dissociation constant (Kd) can be calculated.

LigandDNA SequenceGibbs Free Energy (ΔG) (kcal/mol)Dissociation Constant (Kd) (Calculated)Reference(s)
This compound γ15'-TCCT-3'-7.6 to -8.9~1.1 x 10-6 M to ~2.6 x 10-7 M[6]
This compound γ15'-TTGT-3'-7.8 to -7.9~6.8 x 10-7 M to ~5.5 x 10-7 M[6]
This compound γ15'-ATCT-3'-7.8 to -7.9~6.8 x 10-7 M to ~5.5 x 10-7 M[6]
This compound Oligosaccharide (monomer)High-affinity site-~10-6 M[7]
This compound Oligosaccharide (head-to-tail dimer)Dual high-affinity site (ACCT and TCCT)-~10-9 M[7]

Note: Kd values were calculated from ΔG using the formula ΔG = -RT ln(Ka), where Ka = 1/Kd, R = 1.987 cal/mol·K, and T = 298 K.

DNA Cleavage Efficiency

The efficiency of DNA cleavage by this compound and its analogs is often assessed by determining the concentration required to achieve 50% cleavage of a DNA substrate (EC50).

CompoundDescriptionEC50 for DNA CleavageReference(s)
This compound γ1 mimics (diazonium-based)Simple molecular mimicsLow nanomolar to micromolar range[8]
This compound γ1Natural productPotent, with significant double-strand breaks[9]

Experimental Protocols

The study of this compound-DNA interactions relies on a variety of biochemical and biophysical techniques. Below are detailed methodologies for two key experiments.

Hydroxyl Radical Footprinting Assay

This technique is used to determine the precise binding site of this compound on a DNA fragment. The principle is that the bound drug protects the DNA backbone from cleavage by hydroxyl radicals.

Methodology:

  • DNA Preparation: A DNA fragment of interest is labeled at one end with a radioactive isotope (e.g., 32P).

  • Drug-DNA Binding: The labeled DNA is incubated with varying concentrations of this compound ε (a non-cleaving analog) to allow for binding equilibrium to be reached.[10]

  • Hydroxyl Radical Generation: Hydroxyl radicals are generated in the solution, typically using the Fenton reaction (Fe(II)-EDTA and H2O2). These radicals cleave the DNA backbone at unprotected sites.

  • Reaction Quenching: The reaction is stopped by the addition of a quenching agent, such as thiourea.

  • Denaturation and Gel Electrophoresis: The DNA fragments are denatured and separated by size on a high-resolution polyacrylamide sequencing gel.

  • Autoradiography and Analysis: The gel is exposed to X-ray film. The protected regions (the "footprint") appear as gaps in the ladder of DNA fragments compared to a control lane without the drug.[10]

Agarose (B213101) Gel-Based DNA Cleavage Assay

This assay is used to quantify the extent of single- and double-strand breaks induced by this compound.

Methodology:

  • Reaction Setup: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), this compound γ1, and an activating agent (e.g., glutathione).

  • Incubation: The reaction is incubated at 37°C for a defined period to allow for DNA cleavage.

  • Reaction Termination: The reaction is stopped by the addition of a loading buffer containing a chelating agent (e.g., EDTA).

  • Agarose Gel Electrophoresis: The DNA samples are loaded onto an agarose gel. The different topological forms of the plasmid DNA (supercoiled, nicked circular, and linear) will migrate at different rates.

  • Visualization and Quantification: The DNA bands are stained with an intercalating dye (e.g., ethidium (B1194527) bromide) and visualized under UV light. The intensity of each band is quantified using densitometry to determine the percentage of each DNA form, allowing for the calculation of cleavage efficiency.

Cellular Signaling Pathways and Experimental Workflows

This compound-induced DNA damage triggers a cascade of cellular responses, primarily leading to cell cycle arrest and apoptosis.

DNA Damage Response and Apoptosis Signaling

Calicheamicin_Signaling This compound This compound DNA_DSB DNA Double-Strand Breaks This compound->DNA_DSB Induces ATM_ATR ATM/ATR Activation DNA_DSB->ATM_ATR Activates Mitochondria Mitochondrial Outer Membrane Permeabilization DNA_DSB->Mitochondria Triggers H2AX H2AX Phosphorylation (γH2AX) DNA_DSB->H2AX Triggers Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Phosphorylates p53 p53 Activation (in some contexts) ATM_ATR->p53 Can activate CellCycleArrest G2/M Cell Cycle Arrest Chk1_Chk2->CellCycleArrest Leads to CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Activation Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow for DNA Cleavage Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DNA_prep Prepare Supercoiled Plasmid DNA Incubation Incubate DNA with This compound and Activator DNA_prep->Incubation Drug_prep Prepare this compound and Activator Solutions Drug_prep->Incubation Gel Agarose Gel Electrophoresis Incubation->Gel Stain Stain Gel with Intercalating Dye Gel->Stain Visualize Visualize Bands under UV Light Stain->Visualize Quantify Quantify Band Intensities (Densitometry) Visualize->Quantify

Caption: Workflow for analyzing DNA cleavage by this compound.

Conclusion

The DNA sequence specificity of this compound is a complex interplay of molecular recognition, conformational changes in both the drug and the DNA, and the subsequent chemical reaction that leads to DNA cleavage. Its preference for oligopyrimidine tracts, particularly sequences like TCCT, is driven by the intricate interactions of its aryltetrasaccharide domain with the minor groove. Understanding these specificities at a quantitative and mechanistic level is crucial for the rational design of new enediyne-based anticancer agents and for optimizing the efficacy and safety of existing antibody-drug conjugates. The experimental protocols and workflows described herein provide a framework for researchers to further investigate the fascinating and potent activity of this remarkable natural product.

References

Methodological & Application

Application Notes and Protocols: Calicheamicin Conjugation Chemistry for Monoclonal Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics derived from the bacterium Micromonospora echinospora.[1] Their cytotoxicity is several orders of magnitude greater than traditional chemotherapeutic agents like doxorubicin.[1] This high potency stems from their unique mechanism of action, which involves binding to the minor groove of DNA and inducing sequence-selective double-strand breaks through a process known as Bergman cyclization.[2][3] This irreparable DNA damage ultimately triggers programmed cell death (apoptosis) in cancer cells.[4]

The extreme potency of calicheamicin (B1180863), however, makes it unsuitable for systemic administration as a standalone agent due to significant toxicity to healthy cells.[1] To overcome this limitation, calicheamicins are conjugated to monoclonal antibodies (mAbs) that specifically target tumor-associated antigens. This approach, central to the field of antibody-drug conjugates (ADCs), allows for the targeted delivery of the cytotoxic payload directly to cancer cells, thereby increasing the therapeutic window and minimizing off-target toxicity.[5]

Two this compound-based ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of hematologic malignancies, validating the clinical potential of this payload class.[6][] These first-generation ADCs, however, face challenges related to heterogeneous drug-to-antibody ratios (DAR), linker instability, and a propensity for aggregation.[6][8] Ongoing research focuses on developing next-generation this compound ADCs with improved homogeneity, stability, and efficacy through the use of novel linkers and site-specific conjugation technologies.[][8]

This document provides detailed application notes on the chemistry of conjugating this compound to monoclonal antibodies, including various linker strategies and characterization methods. It also offers comprehensive protocols for key experimental procedures relevant to the development and evaluation of this compound ADCs.

Mechanism of Action and Signaling Pathway

The cytotoxic effect of a this compound ADC is initiated upon the binding of the monoclonal antibody component to its specific antigen on the surface of a cancer cell. The ADC-antigen complex is then internalized, typically via endocytosis, and trafficked to the lysosome. Inside the lysosome, the linker connecting the this compound to the antibody is cleaved, a process that can be triggered by the acidic environment or lysosomal enzymes.[4]

Once released, the this compound payload translocates to the cell nucleus. A critical activation step involves the reduction of a trisulfide group within the this compound molecule, often facilitated by intracellular reducing agents like glutathione (B108866).[2] This reduction triggers the Bergman cyclization, generating a highly reactive para-benzyne diradical. This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, causing double-strand breaks.[3][4] These lethal DNA lesions activate the DNA damage response (DDR) pathway, leading to cell cycle arrest and ultimately, apoptosis.[4]

Calicheamicin_ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Lysosome Lysosome Payload_Released Released This compound Lysosome->Payload_Released 3. Linker Cleavage DNA DNA Payload_Released->DNA 4. DNA Binding & Activation Internalization->Lysosome DSB Double-Strand Break DNA->DSB 5. Bergman Cyclization Apoptosis Apoptosis DSB->Apoptosis 6. Cell Death

Figure 1: Mechanism of action of a this compound ADC.

Conjugation Chemistries and Linker Technologies

The properties of an ADC are significantly influenced by the chemistry used for conjugation and the nature of the linker. The goal is to create a stable ADC that releases its payload only after internalization into the target cancer cell.

Lysine (B10760008) Conjugation

First-generation this compound ADCs like Mylotarg® and Besponsa® utilize conjugation to the ε-amino groups of surface-exposed lysine residues on the antibody.[6] This method typically involves reacting an N-hydroxysuccinimide (NHS) ester-functionalized linker-drug with the antibody. While straightforward, this approach results in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, which can lead to batch-to-batch variability and a less predictable pharmacokinetic profile.[6][9]

Cysteine Conjugation

To overcome the heterogeneity of lysine conjugation, site-specific methods have been developed. One common approach involves engineering cysteine residues at specific sites on the antibody sequence.[8] The thiol group of the cysteine can then be selectively targeted for conjugation, for example, with a maleimide-functionalized linker-drug. This results in a homogeneous ADC with a precisely defined DAR, leading to improved pharmacokinetics and a better-defined safety profile.[8] A "linkerless" approach has also been developed where a direct disulfide bond is formed between an engineered cysteine on the antibody and the thiol of a reduced this compound derivative.[6]

Linker Types

The linker is a critical component that must remain stable in systemic circulation but be efficiently cleaved within the target cell.

  • Acid-Labile Linkers: Hydrazone linkers, such as the AcButDMH linker used in Mylotarg® and Besponsa®, are designed to be stable at physiological pH (~7.4) but are hydrolyzed in the acidic environment of the lysosome (pH ~4.8).[6][10] However, these linkers can exhibit instability in circulation, leading to premature payload release and potential off-target toxicity.[11][12]

  • Disulfide Linkers: These linkers are cleaved in the reducing environment of the cytoplasm, where the concentration of glutathione is significantly higher than in the bloodstream. Steric hindrance can be introduced near the disulfide bond to enhance its stability in circulation.[10] The "linkerless" cysteine conjugation method also relies on an unhindered disulfide bond that is readily reduced inside the cell.[6]

  • Amide Linkers: Amide bonds provide high stability and are considered non-cleavable.[11] In this case, payload release relies on the complete degradation of the antibody backbone within the lysosome. This can result in a more stable ADC profile.[11]

Data Presentation: Comparative Performance of this compound ADCs

The choice of linker and conjugation strategy significantly impacts the stability, potency, and efficacy of this compound ADCs.

Table 1: In Vivo Stability of Different this compound ADC Linkers

Linker Type Linker Name/Description Key Feature In Vivo Stability
Hydrazone-Disulfide AcButDMH Acid-cleavable hydrazone and sterically hindered disulfide Less stable in mouse and human plasma[11]
Disulfide ("Linkerless") Direct disulfide bond to engineered cysteine Increased stability and homogeneity 50% of drug remains conjugated after 21 days in vivo[6][8]

| Amide | "Amide Conjugate" | Stable to hydrolysis | High stability[11] |

Table 2: In Vitro Cytotoxicity of this compound ADCs

ADC Target Antigen Cell Line Cancer Type IC50 (ng/mL)
Gemtuzumab Ozogamicin CD33 HL-60 Acute Promyelocytic Leukemia 0.03[13]
Gemtuzumab Ozogamicin CD33 U937 Histiocytic Lymphoma 0.05[13]
Inotuzumab Ozogamicin CD22 TCC-S Bladder Carcinoma (CD22 positive) 0.04[13]

| Inotuzumab Ozogamicin | CD22 | HL-60 | Acute Promyelocytic Leukemia (CD22 negative) | >1000[13] |

Table 3: In Vivo Efficacy of a "Linkerless" this compound ADC in Xenograft Models

ADC Target Tumor Model Dosing Outcome
HER2 (Ly6E+) Breast Cancer (HCC-1569x2) Single dose ≥ 3 mg/kg Durable tumor regression through day 21[6]

| CD22+ | Non-Hodgkin Lymphoma (WSU-DLCL2) | Single dose ≥ 3 mg/kg | Durable tumor regression through day 21[6] |

Experimental Protocols

The following are detailed protocols for the conjugation, purification, and characterization of this compound ADCs.

Protocol 1: Lysine Conjugation using an NHS-Ester Linker

Objective: To conjugate a this compound-linker construct containing an NHS ester to the lysine residues of a monoclonal antibody.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-linker-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: Borate buffer (50 mM, pH 8.5)

  • Quenching Solution: Tris-HCl (1 M, pH 8.0)

  • Purification: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Diafiltration/Concentration system

Procedure:

  • Antibody Preparation: Dialyze the mAb into the Reaction Buffer overnight at 4°C to remove any primary amine-containing buffer components. Adjust the mAb concentration to 5-10 mg/mL.

  • Linker-Payload Preparation: Immediately before use, dissolve the this compound-linker-NHS ester in anhydrous DMSO to a concentration of 10 mM.

  • Conjugation Reaction: a. Add the dissolved linker-payload solution to the mAb solution dropwise while gently stirring. The molar ratio of linker-payload to mAb will need to be optimized to achieve the desired DAR (typically start with a 5-10 fold molar excess). b. Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching: Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.

  • Purification: a. Purify the ADC from unconjugated linker-payload and other reaction components using an SEC column pre-equilibrated with a formulation buffer (e.g., PBS, pH 7.2). b. Alternatively, use a diafiltration system to exchange the buffer and remove small molecule impurities.

  • Characterization: Characterize the purified ADC for protein concentration (A280), DAR (see Protocol 3), and aggregation (see Protocol 4).

  • Storage: Store the final ADC solution at 2-8°C or as determined by stability studies.

Lysine_Conjugation_Workflow mAb 1. Prepare mAb (Buffer Exchange) reaction 3. Conjugation Reaction (mAb + Linker-Payload) mAb->reaction linker 2. Prepare Linker-Payload (Dissolve in DMSO) linker->reaction quench 4. Quench Reaction (Add Tris) reaction->quench purify 5. Purification (SEC or Diafiltration) quench->purify characterize 6. Characterization (DAR, Aggregation) purify->characterize

Figure 2: Workflow for lysine-based ADC conjugation.

Protocol 2: Site-Specific Cysteine Conjugation

Objective: To conjugate a maleimide-activated this compound linker to an engineered cysteine on a mAb.

Materials:

  • Cysteine-engineered mAb

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

  • This compound-linker-maleimide

  • Anhydrous DMSO

  • Conjugation Buffer: PBS with 1 mM EDTA, pH 7.0

  • Quenching Agent: N-acetylcysteine

  • Purification and storage materials as in Protocol 1.

Procedure:

  • Antibody Reduction: a. Prepare a fresh solution of TCEP in the Conjugation Buffer. b. Add TCEP to the mAb solution to a final molar excess of 2-3 fold over the antibody. c. Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds or the engineered cysteine thiol. d. Remove the TCEP by buffer exchange into fresh, degassed Conjugation Buffer.

  • Linker-Payload Preparation: Dissolve the this compound-linker-maleimide in anhydrous DMSO to a concentration of 10 mM immediately before use.

  • Conjugation Reaction: a. Add the dissolved linker-payload to the reduced mAb solution. A slight molar excess (e.g., 1.2-1.5 fold per thiol) is typically used. b. Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching: Add N-acetylcysteine to a final concentration of 1 mM to cap any unreacted maleimide (B117702) groups. Incubate for 30 minutes.

  • Purification and Characterization: Purify and characterize the ADC as described in Protocol 1.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Method A: UV-Vis Spectroscopy

  • Measure the absorbance of the ADC solution at 280 nm (for protein) and at the characteristic wavelength of the this compound payload (e.g., ~334 nm).

  • Calculate the concentration of the antibody and the drug using their respective extinction coefficients and the Beer-Lambert law, correcting for the drug's absorbance at 280 nm.

  • The DAR is the molar ratio of the drug to the antibody.

Method B: Liquid Chromatography-Mass Spectrometry (LC-MS) [12]

  • Sample Preparation: The ADC may be analyzed intact or after deglycosylation and/or reduction to separate the light and heavy chains.

  • LC Separation: Use a reversed-phase column suitable for proteins. Elute the ADC using a gradient of increasing organic solvent (e.g., acetonitrile (B52724) with 0.1% formic acid).[12]

  • MS Analysis: Acquire mass spectra using a high-resolution mass spectrometer (e.g., Q-TOF).

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge masses of the different ADC species (unconjugated, DAR1, DAR2, etc.). Calculate the weighted average DAR based on the relative abundance of each species.[12]

Protocol 4: Analysis of ADC Aggregation by SEC-HPLC[12]

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Materials:

  • Size-Exclusion HPLC (SEC-HPLC) column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8[12]

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a defined amount of the ADC sample (e.g., 50-100 µg).

  • Run the mobile phase at a constant flow rate (e.g., 0.5 mL/min).

  • Monitor the eluate at 280 nm.

  • Integrate the peak areas. The main peak corresponds to the monomeric ADC, while earlier eluting peaks correspond to aggregates.

  • Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.

Protocol 5: In Vitro Cytotoxicity Assay

Objective: To determine the IC50 (half-maximal inhibitory concentration) of a this compound ADC on a target cancer cell line.

Materials:

  • Target cancer cell line (expressing the antigen) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • This compound ADC and control ADC/mAb

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[11]

  • Luminometer

Procedure:

  • Cell Plating: Seed the cells in 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and controls in complete medium. Remove the old medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for a specified period (e.g., 96 hours) at 37°C in a humidified CO2 incubator.[14]

  • Viability Measurement: a. Equilibrate the plates and the CellTiter-Glo® reagent to room temperature. b. Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions. c. Mix on an orbital shaker for 2 minutes to induce cell lysis. d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate-reading luminometer.

  • Data Analysis: Normalize the data to untreated control cells (100% viability). Plot the cell viability against the logarithm of the ADC concentration and fit a dose-response curve to determine the IC50 value.

Cytotoxicity_Assay_Workflow plate_cells 1. Plate Cells (96-well plate) treat_cells 2. Treat with ADC (Serial Dilutions) plate_cells->treat_cells incubate 3. Incubate (e.g., 96 hours) treat_cells->incubate add_reagent 4. Add Viability Reagent (e.g., CellTiter-Glo) incubate->add_reagent read_plate 5. Read Luminescence add_reagent->read_plate analyze 6. Analyze Data (Calculate IC50) read_plate->analyze

Figure 3: Experimental workflow for in vitro cytotoxicity assessment.

References

Application Notes and Protocols for Safe Handling of Calicheamicin Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Introduction

Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics. Their mechanism of action involves binding to the minor groove of DNA and causing double-strand breaks, which ultimately triggers apoptosis.[1] This high cytotoxicity makes calicheamicin (B1180863) an effective payload for antibody-drug conjugates (ADCs), a targeted cancer therapy that combines the specificity of a monoclonal antibody with the cell-killing ability of a potent cytotoxic agent.[1]

Two ADCs utilizing a this compound payload have received regulatory approval: gemtuzumab ozogamicin (B1678132) (Mylotarg®) for acute myeloid leukemia (AML) and inotuzumab ozogamicin (Besponsa®) for acute lymphoblastic leukemia (ALL).[1] Despite their therapeutic potential, the extreme toxicity of calicheamicins necessitates stringent safety protocols to protect laboratory personnel from exposure.

These application notes provide detailed procedures and safety guidelines for the handling of this compound payloads in a research and drug development setting. Adherence to these protocols is critical to mitigate the health risks associated with this class of compounds, which include potential genetic defects, harm to fertility or an unborn child, and organ damage through prolonged or repeated exposure.

Hazard Identification and Risk Assessment

This compound and its derivatives are classified as highly potent and cytotoxic compounds. Exposure can occur through inhalation of aerosols, dermal contact, or accidental ingestion. Due to its high potency, even minute quantities can have significant biological effects.

Occupational Exposure Banding

A specific Occupational Exposure Limit (OEL) for this compound is not publicly available. Therefore, a control banding approach is recommended to establish safe handling practices.[2][3] Based on its high potency and toxicological profile, this compound falls into the most stringent occupational exposure band (OEB), requiring the highest level of containment and control measures.[2] This corresponds to an exposure control band that necessitates containment for all handling procedures to minimize any potential for exposure.[4][5]

Safe Handling Procedures

Engineering Controls

All work with this compound, both in powdered form and in solution, must be conducted within a certified containment system to minimize the risk of exposure.

  • Primary Containment: A certified Class II, Type B2 Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI) is mandatory for all manipulations of this compound. The work area should be under negative pressure to prevent the escape of airborne particles.

  • Secondary Containment: The laboratory where this compound is handled should be a restricted-access area with controlled airflow.

  • Safety Equipment: A safety shower and an eyewash station must be readily accessible in the immediate vicinity of the handling area.[6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory for all personnel handling this compound. The following PPE must be worn at all times:

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-certified N95 or higher-level respirator (e.g., elastomeric half-mask with P100 filter).To prevent inhalation of aerosolized particles.
Hand Protection Double-gloving with chemotherapy-rated, powder-free nitrile gloves (ASTM D6978 certified).Provides a robust barrier against skin contact and absorption. The outer glove should be removed immediately after handling.
Eye and Face Protection Safety goggles with side-shields and a full-face shield.Protects against splashes and airborne particles.
Body Protection Disposable, solid-front gown with long sleeves and tight-fitting cuffs, made of a low-permeability fabric.Prevents contamination of skin and personal clothing.
Foot Protection Disposable shoe covers.Minimizes the tracking of contamination outside the designated handling area.
Donning and Doffing of PPE

A strict protocol for putting on (donning) and taking off (doffing) PPE is essential to prevent cross-contamination.

Donning Sequence:

  • Shoe covers

  • Inner pair of gloves

  • Gown

  • Respirator

  • Face shield and goggles

  • Outer pair of gloves (tucked over the gown cuffs)

Doffing Sequence (within the containment area):

  • Outer pair of gloves

  • Gown (peel away from the body, turning it inside out)

  • Shoe covers

  • Exit the immediate work area.

  • Face shield and goggles

  • Respirator

  • Inner pair of gloves

  • Wash hands thoroughly with soap and water.

All disposable PPE is considered hazardous waste and must be disposed of in a designated, sealed container immediately after removal.

Experimental Protocols

Preparation of this compound Stock Solutions
  • All materials, including vials, solvents, and pipettes, must be decontaminated before being brought into the BSC.

  • Carefully weigh the required amount of this compound powder inside the BSC on a tared weigh boat.

  • Dissolve the powder in an appropriate solvent (e.g., DMSO) to the desired concentration.

  • Aliquot the stock solution into clearly labeled, sealed vials for storage.

  • Decontaminate all surfaces and equipment within the BSC after use.

Protocol for Lysine (B10760008) Conjugation of this compound to an IgG Antibody

This protocol describes a general method for conjugating a this compound derivative containing an N-hydroxysuccinimide (NHS) ester to the lysine residues of an IgG antibody.[4][][8]

Materials:

  • IgG antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound-NHS ester derivative

  • Anhydrous DMSO

  • 1M Sodium bicarbonate buffer, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • PBS buffer, pH 7.4

Procedure:

  • Antibody Preparation: Adjust the pH of the antibody solution to ~8.3 by adding 1/10th volume of 1M sodium bicarbonate. The antibody should be at a concentration of 2-5 mg/mL and free of amine-containing stabilizers.[4]

  • This compound-NHS Ester Preparation: Immediately before use, dissolve the this compound-NHS ester in anhydrous DMSO to a concentration of 1-10 mM.[]

  • Conjugation Reaction: Add the desired molar excess of the this compound-NHS ester solution to the antibody solution. The reaction should be performed at room temperature for 1-2 hours with gentle stirring, protected from light.[8] The optimal molar ratio of payload to antibody should be determined empirically.

  • Purification: Purify the resulting ADC from unconjugated payload and reaction byproducts using a desalting column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4. Alternatively, tangential flow filtration can be used.[9]

Protocol for ADC Purification by Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for separating ADC species with different drug-to-antibody ratios (DAR).[2][10]

Materials:

  • HIC column (e.g., Butyl or Phenyl Sepharose)

  • Mobile Phase A: 25 mM Sodium Phosphate, 1.0 M Ammonium (B1175870) Sulfate (B86663), pH 7.0[2]

  • Mobile Phase B: 25 mM Sodium Phosphate, pH 7.0[2]

  • HPLC system

Procedure:

  • Sample Preparation: Dilute the ADC sample with Mobile Phase A to a final ammonium sulfate concentration of approximately 0.5 M.[2]

  • Column Equilibration: Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 67% A, 33% B) for at least 5 column volumes.[2]

  • Injection and Elution: Inject the prepared ADC sample. Elute the bound species using a linear gradient from high salt (e.g., 33% B) to low salt (100% B) over approximately 30 column volumes.[2] Species with higher DAR values are more hydrophobic and will elute later.

  • Fractions Collection: Collect fractions and analyze for DAR and purity.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with the this compound ADC.

Materials:

  • Target cancer cell line (antigen-positive) and a control cell line (antigen-negative)

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with serial dilutions of the this compound ADC and unconjugated antibody for 72-96 hours. Include untreated cells as a control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Data Presentation

Cytotoxicity of N-Acetyl-gamma-Calicheamicin in Various Cancer Cell Lines
Cell LineCancer TypeIC50 (ng/mL)
Various ALL cell linesAcute Lymphoblastic Leukemia0.15 - 4.9[][12]
TNBC xenograftsTriple-Negative Breast CancerSignificant tumor regression at 0.27-0.36 mg/kg (in vivo)[12]

Note: The cytotoxicity of this compound-based ADCs is highly dependent on the level of target antigen expression on the cancer cells.

Spill Management and Decontamination

Spill Response

In the event of a spill, immediately evacuate the area and alert others. Only trained personnel with appropriate PPE should perform the cleanup.

  • Containment: Cover the spill with absorbent pads, starting from the outside and working inwards.

  • Decontamination: Decontaminate the area by scrubbing with an appropriate deactivating agent, such as a solution of alcohol.[6]

  • Cleanup: Collect all cleanup materials (absorbent pads, wipes, etc.) in a sealed, clearly labeled hazardous waste container.

  • Final Cleaning: Re-clean the area with the deactivating agent, followed by water.

  • Reporting: Report the spill to the appropriate safety officer.

Waste Disposal

All materials that have come into contact with this compound, including PPE, labware, and cleaning materials, are considered hazardous waste. They must be disposed of in designated, sealed, and clearly labeled containers according to institutional and local regulations for cytotoxic waste.

Visualizations

Calicheamicin_Handling_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup & Disposal Don_PPE Don Full PPE Enter_Containment Enter Containment Area (BSC/Isolator) Don_PPE->Enter_Containment Step 1 Prepare_Reagents Prepare Reagents & this compound Enter_Containment->Prepare_Reagents Step 2 Perform_Conjugation Perform Conjugation/ Experiment Prepare_Reagents->Perform_Conjugation Step 3 Purify_ADC Purify ADC Perform_Conjugation->Purify_ADC Step 4a Analyze_Sample Analyze Sample Purify_ADC->Analyze_Sample Step 4b Decontaminate_Workstation Decontaminate Workstation Analyze_Sample->Decontaminate_Workstation Step 5 Segregate_Waste Segregate Hazardous Waste Decontaminate_Workstation->Segregate_Waste Step 6 Doff_PPE Doff PPE Segregate_Waste->Doff_PPE Step 7 Dispose_Waste Dispose of Waste per Protocol Doff_PPE->Dispose_Waste Step 8 Exit_Area Exit Containment Area Dispose_Waste->Exit_Area Step 9

Caption: Workflow for the safe handling of this compound from preparation to disposal.

Calicheamicin_Signaling_Pathway cluster_cell Target Cancer Cell cluster_nucleus Nucleus ADC This compound-ADC Antigen Target Antigen (e.g., CD22/CD33) ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release This compound Release Lysosome->Payload_Release Acidic pH, Enzymes DNA Nuclear DNA Payload_Release->DNA Translocation & Minor Groove Binding DSB Double-Strand Break DNA->DSB Bergman Cyclization & H-abstraction ATM ATM Activation DSB->ATM Sensing of DNA Damage Chk2 Chk2 Activation ATM->Chk2 Phosphorylation p53 p53 Stabilization & Activation Chk2->p53 Phosphorylation Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest Transcriptional Activation (e.g., p21) Apoptosis Apoptosis p53->Apoptosis Transcriptional Activation (e.g., BAX)

Caption: Simplified signaling pathway of this compound-induced cell death.

References

Application Notes and Protocols for Establishing Calicheamicin-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that bind to the minor groove of DNA, causing double-strand breaks (DSBs) and subsequently inducing apoptosis[1][2][3]. Their high cytotoxicity makes them effective payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy, such as gemtuzumab ozogamicin (B1678132) and inotuzumab ozogamicin[1][4][5]. However, the development of drug resistance is a significant challenge that can limit the long-term efficacy of calicheamicin-based therapies. Understanding the mechanisms of resistance is crucial for developing strategies to overcome it.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on establishing and characterizing this compound-resistant cancer cell lines. The protocols herein describe a systematic approach using a gradual dose-escalation method to generate resistant cell lines, which can then serve as invaluable in vitro models to investigate the molecular underpinnings of This compound (B1180863) resistance.

Data Presentation

The following tables summarize the quantitative data related to the establishment and characterization of this compound-resistant cell lines. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental cell line[6].

Table 1: Example of a Dose-Escalation Regimen for Establishing this compound-Resistant HL-60 Cells

StepThis compound (as Gemtuzumab Ozogamicin) ConcentrationDuration of TreatmentExpected Outcome
1. Initial Exposure10 pM (Approx. IC20)2-3 weeksInitial cell death followed by recovery of a subpopulation.
2. First Escalation20 pM2-3 weeksAdaptation of cells to the increased drug concentration.
3. Second Escalation40 pM2-3 weeksContinued selection and proliferation of resistant cells.
4. Third Escalation80 pM2-3 weeksFurther increase in resistance.
5. Subsequent EscalationsIncrease concentration by 1.5 to 2-fold at each step2-3 weeks per stepEstablishment of a cell line capable of sustained growth at higher concentrations.
6. Final Concentratione.g., 5-10 nMContinuous cultureMaintenance of a stable resistant phenotype.

Table 2: In Vitro Cytotoxicity of this compound in Parental and Resistant Cancer Cell Lines

Cell LineCancer TypeDrugIC50 (Parental)IC50 (Resistant)Resistance Index (RI)Reference
HL-60Acute Promyelocytic LeukemiaGemtuzumab Ozogamicin~50 pM>1 nM>20[6]
A2780Ovarian CancerThis compound γ1~1 pMNot ReportedNot Reported[7]
Nalm-6B-cell Acute Lymphoblastic LeukemiaInotuzumab OzogamicinNot ReportedNot ReportedNot Reported[8]
K562Chronic Myelogenous LeukemiaThis compound γ1~10 pMNot ReportedNot Reported[9]

Note: IC50 values can vary significantly between studies depending on the specific this compound derivative, assay conditions, and exposure time.

Experimental Protocols

Protocol 1: Establishing this compound-Resistant Cancer Cell Lines by Dose Escalation

This protocol details the gradual dose-escalation method for generating this compound-resistant cancer cell lines. The acute promyelocytic leukemia cell line HL-60 is used as an example[10][11][12][13].

Materials:

  • Parental cancer cell line (e.g., HL-60)

  • Complete culture medium (e.g., IMDM with 20% FBS for HL-60)

  • This compound or a this compound-containing ADC (e.g., gemtuzumab ozogamicin)[4]

  • Phosphate-buffered saline (PBS)

  • Cell counting solution (e.g., trypan blue)

  • 96-well and 6-well plates

  • Cell culture flasks (T-25 or T-75)

  • Centrifuge

  • Incubator (37°C, 5% CO2)

Procedure:

  • Initial IC50 Determination: a. Plate the parental cells (e.g., HL-60 at 1-2 x 10^5 cells/mL) in a 96-well plate. b. Treat the cells with a serial dilution of this compound for 72 hours. c. Perform a cell viability assay (e.g., MTT or CCK-8, see Protocol 2) to determine the initial IC50 value.

  • Initiation of Resistance Development: a. Culture the parental cells in a T-25 flask. b. Begin continuous exposure to this compound at a sub-lethal concentration, typically the IC20 (the concentration that inhibits 20% of cell growth). c. Monitor the cells for initial cell death and subsequent recovery. The culture may require splitting and re-feeding with fresh medium containing the drug every 2-3 days.

  • Dose Escalation: a. Once the cells have adapted and are proliferating steadily at the initial concentration (typically after 2-3 weeks), increase the this compound concentration by a factor of 1.5 to 2. b. Continue to culture the cells at this new concentration, monitoring for adaptation and stable growth. c. Repeat the dose escalation step, gradually increasing the drug concentration. If significant cell death occurs, maintain the cells at the current concentration for a longer period or reduce the fold-increase in the next step.

  • Establishment of a Stable Resistant Cell Line: a. Continue the dose-escalation process until the cells can proliferate in a significantly higher concentration of this compound (e.g., 10- to 100-fold the initial IC50). b. Once the desired level of resistance is achieved, maintain the resistant cell line in a continuous culture with the high concentration of this compound.

  • Cryopreservation: a. At each successful dose-escalation step, cryopreserve a batch of cells. This allows for the recovery of cells at different resistance levels if needed.

Protocol 2: Confirmation of Resistance by Cell Viability Assay

This protocol is used to determine and compare the IC50 values of the parental and the established resistant cell lines.

Materials:

  • Parental and resistant cancer cell lines

  • Complete culture medium

  • This compound

  • 96-well plates

  • MTT or CCK-8 reagent

  • Solubilizing agent (e.g., DMSO for MTT)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed both parental and resistant cells into separate 96-well plates at an optimal density (e.g., 1 x 10^4 cells/well). b. Allow the cells to adhere (for adherent cells) or stabilize (for suspension cells) overnight in the incubator.

  • Drug Treatment: a. Prepare serial dilutions of this compound in complete culture medium. b. Expose the cells to the range of this compound concentrations for 72 hours. Include untreated control wells.

  • Cell Viability Measurement (MTT Assay Example): a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of cell viability against the drug concentration on a logarithmic scale. c. Determine the IC50 value, which is the concentration of the drug that causes 50% inhibition of cell growth[14]. d. Calculate the Resistance Index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line. A significant increase in the RI confirms the resistant phenotype.

Mandatory Visualizations

Experimental Workflow

G cluster_setup Initial Setup cluster_escalation Dose Escalation cluster_confirmation Confirmation and Characterization start Parental Cancer Cell Line ic50_det Determine Initial IC50 (Protocol 2) start->ic50_det initial_exp Continuous Exposure to Sub-lethal Dose (IC20) ic50_det->initial_exp adaptation Monitor for Adaptation and Proliferation initial_exp->adaptation increase_dose Increase Drug Concentration (1.5-2x) adaptation->increase_dose repeat_cycle Repeat Escalation Cycle increase_dose->repeat_cycle repeat_cycle->adaptation stable_line Establish Stable Resistant Cell Line repeat_cycle->stable_line confirm_ic50 Confirm Resistance (Compare IC50s - Protocol 2) stable_line->confirm_ic50 characterize Further Characterization (e.g., Western Blot, qPCR) stable_line->characterize cryo Cryopreserve Stocks stable_line->cryo

Caption: Workflow for establishing this compound-resistant cell lines.

Signaling Pathways in this compound Resistance

G cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_repair DNA Repair Pathways cluster_cytoplasm Cytoplasm cluster_apoptosis Apoptosis Regulation cluster_resistance Calicheamicin_n This compound DNA DNA Calicheamicin_n->DNA Binds to minor groove DSB Double-Strand Breaks DNA->DSB Causes NHEJ NHEJ (e.g., DNA-PKcs) DSB->NHEJ Activates HR Homologous Recombination (e.g., RAD51) DSB->HR Activates Bax Bax (Pro-apoptotic) DSB->Bax Activates NHEJ->DNA Repair HR->DNA Repair Calicheamicin_c This compound Calicheamicin_c->Calicheamicin_n Translocates to MDR1 MDR1/P-gp MDR1->Calicheamicin_c Efflux MRP1 MRP1 MRP1->Calicheamicin_c Efflux Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Bcl2->Bax Inhibits Apoptosis Apoptosis Bax->Apoptosis Induces up_efflux Upregulation of ABC Transporters (MDR1, MRP1) up_repair Enhanced DNA Repair (NHEJ, HR) up_anti_apoptosis Increased Anti-Apoptotic Proteins (Bcl-2)

Caption: Key signaling pathways involved in this compound resistance.

Discussion of Resistance Mechanisms

The development of resistance to this compound is a multifactorial process. The established resistant cell lines can be used to investigate the following key mechanisms:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) and Multidrug Resistance-Associated Protein 1 (MRP1), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its cytotoxicity[5][6].

  • Enhanced DNA Repair: this compound's primary mechanism of action is the induction of DNA double-strand breaks[2]. Upregulation of DNA repair pathways, including Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR), can lead to more efficient repair of this damage, thereby promoting cell survival[8][15]. Key proteins in these pathways, such as DNA-dependent protein kinase catalytic subunit (DNA-PKcs) in NHEJ and RAD51 in HR, may be overexpressed or hyperactivated in resistant cells[16][17][18].

  • Alterations in Apoptotic Pathways: Evasion of apoptosis is a hallmark of cancer and a common mechanism of drug resistance. This compound-induced DNA damage normally triggers the intrinsic apoptotic pathway. Overexpression of anti-apoptotic proteins like Bcl-2 and Bcl-xL can sequester pro-apoptotic proteins such as Bax, preventing the initiation of the apoptotic cascade and conferring resistance[10][11][19].

  • Reduced Drug Target Expression (for ADCs): In the context of this compound-based ADCs like gemtuzumab ozogamicin (targeting CD33) and inotuzumab ozogamicin (targeting CD22), downregulation or mutation of the target antigen on the cell surface can reduce the internalization of the ADC, leading to decreased intracellular delivery of the this compound payload[5][8].

By utilizing the protocols and understanding the potential resistance pathways outlined in these application notes, researchers can effectively establish and characterize this compound-resistant cancer cell lines. These models are essential tools for elucidating the complex mechanisms of drug resistance and for the development of novel therapeutic strategies to improve patient outcomes in the face of this clinical challenge.

References

Application Notes and Protocols for Murine Xenograft Models in Calicheamicin ADC Efficacy Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-strand DNA breaks, leading to apoptotic cell death.[1] Their high cytotoxicity makes them ideal payloads for antibody-drug conjugates (ADCs), which aim to deliver these potent agents specifically to cancer cells while minimizing systemic toxicity. Two calicheamicin-based ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of hematologic malignancies.[2][3]

Murine xenograft models are indispensable tools in the preclinical evaluation of novel therapeutic agents, including This compound (B1180863) ADCs. These models, primarily utilizing immunodeficient mice, allow for the in vivo assessment of a drug's anti-tumor efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) profile. Both cell line-derived xenografts (CDX), which involve the implantation of cultured cancer cells, and patient-derived xenografts (PDX), which utilize tumor fragments directly from patients, are employed to test these ADCs against a range of solid and hematologic cancers.[2][4][5][6]

These application notes provide detailed protocols for establishing and utilizing murine xenograft models for the efficacy testing of this compound ADCs.

Mechanism of Action of this compound ADCs

The therapeutic action of a this compound ADC is a multi-step process. Initially, the monoclonal antibody component of the ADC binds to a specific antigen on the surface of a cancer cell. This binding triggers the internalization of the ADC-antigen complex, typically through endocytosis. Once inside the cell, the ADC is trafficked to the lysosome. The acidic environment of the lysosome facilitates the cleavage of the linker connecting the antibody to the this compound payload.

Upon release, the this compound molecule undergoes a reduction of its trisulfide group, often by intracellular reducing agents like glutathione. This initiates a Bergman cyclization reaction, generating a highly reactive para-benzyne diradical. This diradical then abstracts hydrogen atoms from the phosphodiester backbone of DNA, causing double-strand breaks.[1] These DNA lesions trigger a DNA damage response (DDR), leading to cell cycle arrest and, ultimately, apoptosis.

Efficacy of this compound ADCs in Murine Xenograft Models

Numerous preclinical studies have demonstrated the potent anti-tumor activity of this compound ADCs in various murine xenograft models. These studies are crucial for determining the therapeutic window and optimal dosing regimens for clinical investigation.

ADC Target Cancer Type Xenograft Model (Cell Line) Dosing Regimen Key Efficacy Outcomes
CD22Non-Hodgkin LymphomaWSU-DLCL2Single intravenous bolus dose of 3 mg/kgTumor regression observed through day 21.[2]
Ly6EHER2+ Breast CancerHCC-1569 x 2Single intravenous bolus dose of 3 mg/kgTumor regression observed through day 21.[2]
MUC1Ovarian CancerOvCar-3Not specifiedPronounced dose-related antitumor effects.[7]
MUC1Breast CancerMX-1Not specifiedSignificant antitumor effects.[7]
SEZ6Small Cell Lung CancerPatient-Derived Xenograft (PDX)Not specifiedPotent tumor regression.[8][9][10]
EFNA4Triple Negative Breast CancerPatient-Derived Xenograft (PDX)Not specifiedInduced tumor regression.[4]

Experimental Protocols

Cell Line-Derived Xenograft (CDX) Model Establishment

This protocol outlines the subcutaneous implantation of human cancer cell lines into immunodeficient mice.

Materials:

  • Human cancer cell line of interest

  • Appropriate cell culture medium and supplements

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • Matrigel (optional, can improve tumor take rate)

  • 6-8 week old immunodeficient mice (e.g., NOD/SCID, NSG)

  • Sterile syringes (1 mL) and needles (27-30 gauge)

  • Electric clippers

  • 70% ethanol

  • Digital calipers

Procedure:

  • Cell Preparation:

    • Culture the selected cancer cell line under standard conditions until they reach 70-80% confluency.

    • On the day of implantation, harvest the cells by trypsinization.

    • Wash the cells twice with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Assess viability using trypan blue exclusion.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (typically 1-10 x 10^6 cells in 100-200 µL). Keep the cell suspension on ice.

  • Animal Preparation:

    • Acclimatize the mice to the animal facility for at least one week prior to the experiment.

    • Anesthetize the mouse using an approved method (e.g., isoflurane (B1672236) inhalation).

    • Shave the hair from the desired implantation site (typically the right flank).

    • Wipe the shaved area with 70% ethanol.

  • Subcutaneous Injection:

    • Gently lift the skin at the injection site to create a tent.

    • Insert the needle of the syringe containing the cell suspension into the subcutaneous space.

    • Slowly inject the cell suspension, creating a small bleb under the skin.

    • Carefully withdraw the needle and monitor the mouse for any immediate adverse reactions.

  • Tumor Growth Monitoring:

    • Allow the tumors to establish and grow. This can take several days to a few weeks depending on the cell line.

    • Once tumors are palpable, begin measuring their dimensions 2-3 times per week using digital calipers.

    • Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .

    • Randomize the mice into treatment and control groups when the average tumor volume reaches a predetermined size (e.g., 100-200 mm³).

Administration of this compound ADC

This protocol describes the intravenous administration of the ADC via the lateral tail vein.

Materials:

  • This compound ADC reconstituted in a sterile, approved vehicle

  • Sterile insulin (B600854) syringes with a 28-30 gauge needle

  • Mouse restrainer

  • Heat lamp or warming pad

Procedure:

  • Preparation:

    • Warm the mouse's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.

    • Place the mouse in a restrainer to immobilize it and expose the tail.

  • Injection:

    • Swab the tail with 70% ethanol.

    • Position the needle, bevel up, parallel to the tail vein and insert it into the vein.

    • Slowly inject the ADC solution. Successful injection is often indicated by a lack of resistance and blanching of the vein.

    • If swelling occurs at the injection site, the needle is not in the vein. Withdraw the needle and re-attempt the injection at a more proximal site.

    • After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.

  • Monitoring:

    • Return the mouse to its cage and monitor for any immediate adverse effects.

    • Continue to monitor the mice for changes in body weight, clinical signs of toxicity, and tumor growth throughout the study.

Pharmacodynamic Assessment: γ-H2AX Immunohistochemistry

This protocol details the detection of DNA double-strand breaks in tumor tissue as a measure of this compound ADC activity.

Materials:

  • Tumor tissue collected from euthanized mice

  • Optimal Cutting Temperature (OCT) compound

  • Isopentane (B150273) and dry ice or liquid nitrogen for snap-freezing

  • Cryostat

  • Glass slides

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% goat serum in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently-labeled secondary antibody

  • DAPI nuclear counterstain

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Tissue Preparation:

    • At the study endpoint, euthanize the mice and excise the tumors.

    • Embed the fresh tumor tissue in OCT compound and snap-freeze in isopentane cooled with dry ice or in liquid nitrogen.

    • Store the frozen blocks at -80°C until sectioning.

  • Cryosectioning:

    • Cut 5-10 µm thick sections from the frozen tumor blocks using a cryostat.

    • Mount the sections onto charged glass slides.

  • Immunofluorescence Staining:

    • Fix the tissue sections with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash the slides three times with PBS.

    • Permeabilize the sections with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash the slides three times with PBS.

    • Block non-specific antibody binding by incubating the sections in blocking solution for 1 hour at room temperature.

    • Incubate the sections with the primary anti-γ-H2AX antibody (diluted in blocking solution) overnight at 4°C.

    • Wash the slides three times with PBS.

    • Incubate the sections with the fluorescently-labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

    • Wash the slides three times with PBS.

    • Counterstain the nuclei with DAPI for 5 minutes.

    • Wash the slides one final time with PBS.

    • Mount the slides with antifade mounting medium.

  • Imaging and Analysis:

    • Visualize the stained sections using a fluorescence microscope.

    • Quantify the γ-H2AX foci per nucleus to assess the level of DNA damage induced by the this compound ADC.

Visualizations

experimental_workflow cluster_prep Preparation cluster_implantation Tumor Establishment cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis cell_culture Cell Line Selection & Culture implantation Subcutaneous Implantation of Tumor Cells cell_culture->implantation animal_prep Animal Acclimatization (Immunodeficient Mice) animal_prep->implantation tumor_growth Tumor Growth Monitoring (Calipers) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization adc_admin This compound ADC Administration (i.v.) randomization->adc_admin monitoring Monitor Tumor Volume & Body Weight adc_admin->monitoring endpoint Study Endpoint monitoring->endpoint tumor_excision Tumor Excision endpoint->tumor_excision pk_pd Pharmacokinetic/ Pharmacodynamic Analysis tumor_excision->pk_pd g_h2ax γ-H2AX Staining (Immunohistochemistry) tumor_excision->g_h2ax data_analysis Data Analysis & Reporting pk_pd->data_analysis g_h2ax->data_analysis

Caption: Experimental workflow for a murine xenograft study.

calicheamicin_pathway cluster_uptake Cellular Uptake and Payload Release cluster_activation Payload Activation and DNA Damage cluster_response DNA Damage Response and Apoptosis ADC This compound ADC Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Release Payload Release (Linker Cleavage) Lysosome->Release This compound Released this compound Release->this compound Activation Reductive Activation (e.g., by Glutathione) This compound->Activation Diradical p-Benzyne Diradical (Bergman Cyclization) Activation->Diradical DNA_Damage DNA Double-Strand Breaks Diradical->DNA_Damage H-atom abstraction DDR DNA Damage Response (DDR) Activation DNA_Damage->DDR gH2AX γ-H2AX Foci Formation DDR->gH2AX CellCycleArrest Cell Cycle Arrest DDR->CellCycleArrest Apoptosis Apoptosis DDR->Apoptosis Caspases Caspase Cascade Activation Apoptosis->Caspases

References

Application Notes and Protocols for Targeted Delivery of Calicheamicin to Solid Tumors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Potency of Calicheamicin (B1180863) for Solid Tumors

This compound is a class of exceptionally potent enediyne antitumor antibiotics isolated from the bacterium Micromonospora echinospora.[1] Its mechanism of action involves binding to the minor groove of DNA and inducing sequence-selective double-strand breaks (DSBs), which are among the most lethal forms of DNA damage.[1][2][3] This process is initiated by a bioreductive activation of a trisulfide trigger within the this compound molecule, often by intracellular reducing agents like glutathione, which leads to a Bergman cyclization reaction.[1] This reaction generates a highly reactive diradical species that abstracts hydrogen atoms from the DNA backbone, causing strand scission.[1] The extreme cytotoxicity of this compound, estimated to be over 1,000 times more potent than doxorubicin, necessitates a targeted delivery strategy to minimize systemic toxicity and maximize its therapeutic index against cancer cells.[4]

Antibody-drug conjugates (ADCs) have emerged as the leading strategy for delivering this compound specifically to tumor cells.[4] This approach combines the tumor-targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing ability of the this compound payload.[4][5] While early this compound ADCs like gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®) have been approved for hematological malignancies, their application to solid tumors is an area of active and promising research.[6][7] These first-generation ADCs, however, faced challenges related to heterogeneity, aggregation, and the instability of their acid-sensitive hydrazone linkers in circulation.[6][7]

Recent advancements have focused on developing next-generation this compound ADCs with improved properties. These include the use of more stable linkers and site-specific conjugation technologies, which produce homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to better stability, tolerability, and efficacy in preclinical solid tumor models.[6][7]

These application notes provide an overview of the key considerations, quantitative data, and detailed protocols for the development and preclinical evaluation of this compound ADCs targeted to solid tumors.

Mechanism of Action & Signaling Pathway

The targeted delivery of this compound via an ADC initiates a cascade of events culminating in apoptotic cell death.

  • Binding and Internalization : The ADC binds to a specific tumor-associated antigen on the surface of a cancer cell and is internalized, typically through endocytosis.[5]

  • Lysosomal Trafficking and Payload Release : The ADC-antigen complex is trafficked to the lysosome. Inside the lysosome's acidic environment, cleavable linkers (e.g., acid-labile hydrazone linkers) are hydrolyzed, releasing the this compound payload.[5]

  • Activation and DNA Damage : The released this compound translocates to the nucleus, where it binds to the minor groove of DNA, with a preference for sequences like 5'-TCCT-3'.[1] Intracellular reduction of its trisulfide group triggers the Bergman cyclization, generating a diradical that causes double-strand DNA breaks.[1]

  • DNA Damage Response and Apoptosis : The DSBs are recognized by the cell's DNA damage response (DDR) machinery. This activates kinases such as ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related), which in turn phosphorylate downstream effectors like checkpoint kinases Chk1 and Chk2 and the histone variant H2AX (forming γH2AX foci at damage sites).[1][3][8] This signaling cascade leads to cell cycle arrest and, if the damage is irreparable, the initiation of apoptosis.[3][8] this compound-induced apoptosis can proceed in a p53-independent manner and involves the activation of the mitochondrial pathway, including cytochrome c release and the activation of caspase-9 and caspase-3.[9][10]

References

Advancements in Calicheamicin Conjugation: A Guide to Novel Linker Technologies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics, capable of inducing double-stranded DNA breaks and subsequent apoptosis at sub-picomolar concentrations.[1] This inherent cytotoxicity makes them highly desirable payloads for antibody-drug conjugates (ADCs), a therapeutic modality that combines the tumor-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic agents. Two calicheamicin-based ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of hematologic malignancies.[2][3]

These first-generation ADCs utilize a conventional linker system, an acid-labile hydrazone linker in conjunction with a dimethyl disulfide group (AcButDMH), to attach the This compound (B1180863) payload to lysine (B10760008) residues on the antibody.[2] While clinically effective, this approach is associated with challenges such as heterogeneity of the final product, aggregation, and instability of the linker in circulation, which can lead to premature release of the payload and off-target toxicity.[2][4]

Recent innovations in linker technology and site-specific conjugation have led to the development of next-generation this compound ADCs with improved homogeneity, stability, and therapeutic index.[2][5] This document provides detailed application notes and protocols for the development and characterization of this compound ADCs, with a focus on a novel "linkerless" disulfide conjugation strategy.

Mechanism of Action and Signaling Pathway

The cytotoxic cascade of a this compound ADC is initiated upon binding to its target antigen on the cancer cell surface, followed by internalization of the ADC-antigen complex.[3]

Calicheamicin_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular ADC ADC Tumor_Cell Tumor Cell ADC->Tumor_Cell Binding to Target Antigen Endosome Endosome Tumor_Cell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Calicheamicin_Payload Released This compound Lysosome->Calicheamicin_Payload Linker Cleavage DNA DNA Calicheamicin_Payload->DNA Nuclear Translocation and Minor Groove Binding DSB Double-Strand Breaks DNA->DSB Bergman Cyclization & H-atom Abstraction Apoptosis Apoptosis DSB->Apoptosis Cell Cycle Arrest

Figure 1: this compound ADC Mechanism of Action.

Once internalized, the ADC is trafficked to the lysosome, where the linker is cleaved, releasing the this compound payload. The payload then translocates to the nucleus, binds to the minor groove of DNA, and undergoes a reductive activation, typically initiated by intracellular thiols like glutathione.[1] This triggers a Bergman cyclization, generating a highly reactive diradical species that abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks, cell cycle arrest, and ultimately, apoptosis.[1][3]

Novel Linker Technologies: A Comparative Overview

The linker is a critical component of an ADC, profoundly influencing its stability, efficacy, and safety profile. The following tables summarize the characteristics and performance of traditional versus novel linker technologies for this compound.

Table 1: Comparison of this compound Linker Technologies

FeatureAcButDMH (Hydrazone) Linker"Linkerless" Disulfide Linker
Conjugation Site Lysine residuesEngineered cysteine residues
Cleavage Mechanism Acid hydrolysis (in lysosome) followed by disulfide reductionDisulfide reduction (in cytoplasm)
Homogeneity (DAR) HeterogeneousHomogeneous
In Vivo Stability Prone to premature hydrolysis in circulation[2][4]High stability in circulation[2][5]
Payload Release Two-step processDirect release upon reduction
Tolerability Associated with off-target toxicities[2]Improved tolerability in preclinical models[2][5]

Table 2: Quantitative In Vivo Stability Data

Linker TypeADCAnimal Model% Drug Remaining Conjugated (Day 21)Reference
"Linkerless" DisulfideaLy6E-calMouse50%[2][5]
AcButDMH (Hydrazone)Mylotarg (gemtuzumab ozogamicin)N/ASignificantly shorter half-life reported[2][4][2][4]

Table 3: Preclinical In Vivo Efficacy of a "Linkerless" Disulfide this compound ADC

ADCDoseXenograft ModelOutcomeReference
aCD22-cal3 mg/kg (single dose)CD22+ non-Hodgkin lymphomaTumor regression through day 21[2]
aLy6E-cal3 mg/kg (single dose)HER2+ breast cancerTumor regression through day 21[2]

Experimental Protocols

The following section provides detailed protocols for the synthesis of an activated this compound linker-drug, its site-specific conjugation to a cysteine-engineered antibody, and the subsequent in vitro and in vivo evaluation of the resulting ADC.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_evaluation Evaluation Synthesis Synthesis of Activated This compound Linker-Drug Conjugation Site-Specific Conjugation to Engineered Antibody Synthesis->Conjugation Purification_Char Purification & Characterization (HIC-HPLC, LC-MS) Conjugation->Purification_Char In_Vitro In Vitro Cytotoxicity Assay (CellTiter-Glo) Purification_Char->In_Vitro In_Vivo_Efficacy In Vivo Efficacy Study (Xenograft Model) In_Vitro->In_Vivo_Efficacy PK_Analysis Pharmacokinetic Analysis (LC-MS/MS) In_Vivo_Efficacy->PK_Analysis

Figure 2: General Experimental Workflow.
Protocol 1: Synthesis of Activated Disulfide this compound Linker-Drug (nitroPDS-NAc-calicheamicin)

This protocol describes the synthesis of an activated N-acetyl-γ-calicheamicin derivative for subsequent conjugation to a cysteine-engineered antibody.

Materials:

  • N-acetyl-γ-calicheamicin

  • Triethylamine (Et₃N)

  • 5-Nitropyridine-2-thiol

  • Acetonitrile (B52724) (anhydrous)

  • Ethyl acetate (B1210297) (EtOAc)

  • Deionized water

  • Anhydrous sodium sulfate

  • Preparative thin-layer chromatography (prep-TLC) plates (silica gel)

  • Developing solvent for prep-TLC: 7% Methanol in Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve N-acetyl-γ-calicheamicin (e.g., 20.0 mg, 0.0100 mmol) and Et₃N (e.g., 3.59 mg, 0.0400 mmol) in anhydrous acetonitrile (10 mL).

  • Cool the reaction mixture to 15°C.

  • Add 5-nitropyridine-2-thiol (e.g., 6.64 mg, 0.0400 mmol) to the reaction mixture.

  • Stir the reaction mixture under nitrogen at 15°C for 10 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc (20 mL).

  • Wash the organic layer with deionized water (3 x 10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by prep-TLC using a developing solvent of 7% MeOH in DCM. The desired product has an approximate Rf value of 0.5.

  • Scrape the corresponding band from the prep-TLC plate and elute the product with a suitable solvent (e.g., 10% MeOH in DCM).

  • Concentrate the eluted product to yield the activated disulfide this compound linker-drug.

Protocol 2: Site-Specific Conjugation of nitroPDS-NAc-calicheamicin to a Cysteine-Engineered Antibody (THIOMAB™)

This protocol outlines the conjugation of the activated this compound linker-drug to a cysteine-engineered antibody.

Materials:

  • Cysteine-engineered antibody (e.g., THIOMAB™)

  • Activated disulfide this compound linker-drug (from Protocol 1)

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Purification system (e.g., size-exclusion chromatography or hydrophobic interaction chromatography)

Procedure:

  • Prepare the cysteine-engineered antibody in the conjugation buffer at a suitable concentration (e.g., 5-10 mg/mL).

  • If necessary, perform a reduction and re-oxidation step to ensure the engineered cysteine is available for conjugation while maintaining the integrity of native disulfide bonds. This typically involves treatment with a mild reducing agent followed by a mild oxidizing agent.

  • Dissolve the activated disulfide this compound linker-drug in a minimal amount of DMSO.

  • Add the dissolved linker-drug to the antibody solution at a specific molar excess (e.g., 5-10 fold molar excess of linker-drug to antibody).

  • Gently mix the reaction and incubate at a controlled temperature (e.g., room temperature or 4°C) for a specified duration (e.g., 2-4 hours).

  • Monitor the conjugation reaction by analyzing the drug-to-antibody ratio (DAR) at different time points using hydrophobic interaction chromatography (HIC-HPLC) or mass spectrometry (LC-MS).

  • Once the desired DAR is achieved, quench any unreacted linker-drug if necessary.

  • Purify the resulting ADC from unconjugated linker-drug and antibody using a suitable chromatography method such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

  • Characterize the purified ADC for DAR, aggregation, and purity using HIC-HPLC, SEC-HPLC, and LC-MS.

Protocol 3: In Vitro Cytotoxicity Assay using CellTiter-Glo®

This protocol describes the determination of the in vitro potency of the this compound ADC using a luminescence-based cell viability assay.

Materials:

  • Target antigen-positive and -negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC

  • Unconjugated antibody (as a negative control)

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Seed the antigen-positive and antigen-negative cells into separate opaque-walled 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete culture medium. A typical starting concentration for the ADC could be 1000 ng/mL with 1:3 or 1:4 serial dilutions.

  • Remove the medium from the wells and add 100 µL of the diluted ADC or unconjugated antibody to the respective wells in triplicate. Include wells with medium only as a background control and untreated cells as a vehicle control.

  • Incubate the plates for 72-96 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Equilibrate the plates to room temperature for approximately 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

  • Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and plot the dose-response curves to determine the IC₅₀ values.

Protocol 4: In Vivo Efficacy Study in a Mouse Xenograft Model

This protocol details a typical in vivo efficacy study to evaluate the antitumor activity of the this compound ADC.

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human cancer cell line that expresses the target antigen

  • This compound ADC

  • Vehicle control (e.g., formulation buffer)

  • Dosing syringes and needles

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously implant a suspension of the human cancer cells (e.g., 5-10 x 10⁶ cells) into the flank of each mouse.

  • Monitor the mice for tumor growth.

  • When the tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).

  • Administer the this compound ADC (e.g., at doses of 1, 3, and 10 mg/kg) and the vehicle control via intravenous (tail vein) injection. A single dose or a specific dosing schedule (e.g., once weekly for 3 weeks) can be used.

  • Measure the tumor dimensions with calipers two to three times per week and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitor the body weight of the mice as an indicator of toxicity.

  • Continue the study until the tumors in the control group reach a predetermined endpoint or for a specified duration (e.g., 21-28 days).

  • At the end of the study, euthanize the mice and collect the tumors for further analysis if required.

  • Plot the mean tumor volume over time for each group to assess the antitumor efficacy.

Protocol 5: Pharmacokinetic Analysis of this compound ADC in Rat Plasma by LC-MS/MS

This protocol provides a general framework for the quantification of total antibody and conjugated antibody in plasma samples.

Materials:

  • Rats (e.g., Sprague-Dawley)

  • This compound ADC

  • Plasma collection tubes (e.g., with K₂EDTA)

  • LC-MS/MS system

  • Analytical column (e.g., C18)

  • Mobile phases (e.g., water and acetonitrile with formic acid)

  • Internal standard

Procedure:

  • Sample Collection:

    • Administer a single intravenous dose of the this compound ADC to the rats.

    • Collect blood samples at various time points (e.g., 5 min, 1, 4, 8, 24, 48, 72, 168, 336, and 504 hours) into K₂EDTA tubes.

    • Process the blood to obtain plasma by centrifugation and store the plasma samples at -80°C until analysis.

  • Sample Preparation (for total antibody):

    • Aliquot a small volume of plasma (e.g., 10-50 µL).

    • Perform an immuno-capture step using a generic anti-human IgG antibody coated on magnetic beads or a plate to isolate the total antibody (conjugated and unconjugated).

    • Wash the captured antibody to remove plasma proteins.

    • Elute the antibody and perform an enzymatic digestion (e.g., with trypsin) to generate signature peptides.

    • Analyze the signature peptides by LC-MS/MS.

  • Sample Preparation (for conjugated antibody/DAR measurement):

    • Perform an immuno-capture of the ADC from plasma as described above.

    • Elute the intact ADC.

    • Analyze the intact ADC by LC-MS to determine the distribution of different drug-loaded species and calculate the average DAR over time.

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the quantification of the signature peptides (for total antibody) or the intact ADC species.

    • Optimize the chromatographic separation and mass spectrometric detection parameters.

    • Generate a calibration curve using standards of known concentrations.

  • Data Analysis:

    • Quantify the concentration of total antibody and the abundance of different DAR species at each time point.

    • Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, and half-life for the total antibody and to assess the in vivo stability of the ADC by monitoring the change in average DAR over time.

Conclusion

The development of novel linker technologies, particularly the "linkerless" disulfide conjugation to engineered cysteines, represents a significant advancement in the field of this compound ADCs. This approach offers the potential to create more homogeneous, stable, and tolerable therapeutics with an improved therapeutic window. The detailed protocols provided herein serve as a comprehensive guide for researchers and drug developers working to advance this promising class of anticancer agents. Careful optimization of each experimental step, from synthesis and conjugation to in vitro and in vivo evaluation, is crucial for the successful development of next-generation this compound ADCs.

References

Application Notes and Protocols: Calicheamicin Antibody-Drug Conjugates for the Treatment of Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acute Myeloid Leukemia (AML) is a hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. A key therapeutic strategy involves targeting surface antigens expressed on leukemic blasts. The CD33 antigen, a sialic acid-binding lectin, is expressed on the surface of myeloblasts in over 80-90% of patients with AML but is absent from pluripotent hematopoietic stem cells, making it an ideal target for targeted therapies.[1][2]

Antibody-drug conjugates (ADCs) are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. ADCs leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[3][4] Gemtuzumab ozogamicin (B1678132) (Mylotarg®) is a calicheamicin-based ADC approved for the treatment of CD33-positive AML.[5] It consists of a humanized anti-CD33 IgG4 antibody covalently linked to N-acetyl-gamma-calicheamicin, an extremely potent enediyne antibiotic capable of inducing double-strand DNA breaks.[1][2][6]

These application notes provide a comprehensive overview of the mechanism, clinical application, and relevant protocols for the use and study of This compound (B1180863) ADCs in the context of AML.

Mechanism of Action and Signaling Pathway

The therapeutic effect of gemtuzumab ozogamicin is initiated through a multi-step, targeted process:

  • Binding: The anti-CD33 antibody component of the ADC specifically binds to the CD33 antigen on the surface of AML cells.[1][7]

  • Internalization: Upon binding, the ADC-CD33 complex is internalized by the cell via endocytosis.[7][8]

  • Payload Release: The complex is trafficked to the lysosome. The acidic environment (pH 4.5-5.0) within the lysosome hydrolyzes the acid-labile hydrazone linker, releasing the N-acetyl-gamma-calicheamicin payload into the cell's interior.[6][9][10]

  • Activation & DNA Binding: Once released, the this compound derivative is activated by intracellular reducing agents like glutathione (B108866) (GSH).[6] The activated payload, a diradical species, then travels to the nucleus and binds to the minor groove of DNA.[1][11]

  • DNA Damage and Apoptosis: The activated this compound induces sequence-specific, double-strand DNA breaks.[8][12] This catastrophic DNA damage triggers the cell's DNA damage response pathways, leading to cell cycle arrest and subsequent programmed cell death (apoptosis).[8][13]

MOA cluster_cell AML Cell cluster_nucleus CD33 CD33 Antigen Internalization Endocytosis CD33->Internalization Binding Lysosome Lysosome (Acidic pH) Linker Cleavage Internalization->Lysosome Trafficking Payload Activated this compound Lysosome->Payload Payload Release DNA DNA Minor Groove Binding Payload->DNA Translocation Nucleus Nucleus DSB Double-Strand Breaks DNA->DSB Induces Apoptosis Apoptosis (Cell Death) DSB->Apoptosis Triggers ADC Gemtuzumab Ozogamicin (Anti-CD33 ADC) ADC->CD33

Mechanism of action for Gemtuzumab Ozogamicin.

Clinical Data and Dosing Regimens

The efficacy and safety of gemtuzumab ozogamicin have been established in several key clinical trials, leading to its approval for various AML patient populations. A fractionated dosing schedule has been shown to improve the benefit/risk ratio compared to earlier single high-dose regimens.[5][14]

Data Presentation

The following tables summarize quantitative data from pivotal clinical trials.

Table 1: Clinical Efficacy of Gemtuzumab Ozogamicin (GO) in Combination Therapy for Newly Diagnosed De Novo AML (ALFA-0701 Trial) [1][6][14]

ParameterGO + Chemotherapy (n=135)Chemotherapy Alone (n=136)Hazard Ratio (95% CI)p-value
Median Event-Free Survival (EFS) 17.3 months9.5 months0.56 (0.42 - 0.76)<0.001
2-Year EFS Rate 40.8%17.1%0.58 (N/A)0.0003
Median Overall Survival (OS) 27.5 months21.8 months0.81 (0.60 - 1.09)0.16 (not significant)
Complete Remission (CR/CRi) Rate 80.7%74.3%N/A0.25

Table 2: Clinical Efficacy of Gemtuzumab Ozogamicin (GO) in Monotherapy Settings

Trial (Patient Population)ParameterValue95% Confidence Interval
AML-19 [7]Median Overall Survival (GO) 4.9 months4.2 - 6.8 months
(Newly diagnosed, unfit for intensive chemo)Median Overall Survival (Best Supportive Care) 3.6 months2.6 - 4.2 months
1-Year Overall Survival Rate (GO) 24.3%N/A
Complete Remission (CR/CRi) Rate (GO) 27%N/A
MyloFrance-1 Complete Remission (CR) Rate 26%16% - 40%
(First relapse)Median Relapse-Free Survival 11.6 monthsN/A
Dosing Regimens

The recommended dosage of gemtuzumab ozogamicin varies by indication and treatment regimen.

Table 3: Approved Dosing Regimens for Gemtuzumab Ozogamicin in AML

IndicationRegimenDosage and Schedule
Newly Diagnosed AML Combination Therapy Induction: 3 mg/m² (up to one 4.5 mg vial) on Days 1, 4, and 7 with daunorubicin (B1662515) and cytarabine. Consolidation: 3 mg/m² on Day 1 with daunorubicin and cytarabine.
Newly Diagnosed AML Single-Agent Therapy Induction: 6 mg/m² on Day 1, and 3 mg/m² on Day 8. Continuation: 2 mg/m² on Day 1 every 4 weeks for up to 8 cycles.
Relapsed or Refractory AML Single-Agent Therapy 3 mg/m² (up to one 4.5 mg vial) on Days 1, 4, and 7. (Single course)

Mechanisms of Resistance

Resistance to gemtuzumab ozogamicin can limit its clinical efficacy. Several mechanisms have been identified, which can prevent the ADC from reaching its target or inducing cell death.

  • Multidrug Resistance (MDR): Overexpression of the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp) can actively pump the this compound payload out of the cell before it can reach the nucleus and damage DNA.[7]

  • Altered CD33 Expression: Downregulation or mutation of the CD33 antigen on the surface of AML cells can reduce the binding and subsequent internalization of the ADC.[3]

  • Impaired Lysosomal Function: Changes in lysosomal pH or enzymatic activity can hinder the cleavage of the hydrazone linker, preventing the release of the active payload.[3]

  • Enhanced DNA Repair: Upregulation of DNA double-strand break repair mechanisms can counteract the damage induced by this compound.[13]

  • Anti-Apoptotic Pathways: Increased expression of anti-apoptotic proteins, such as Bcl-2, can raise the threshold for triggering programmed cell death, even after DNA damage has occurred.[3]

Resistance cluster_cell AML Cell Internalization ADC Internalization Lysosome Lysosomal Payload Release Internalization->Lysosome DNA_Damage DNA Damage Lysosome->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis ADC Gemtuzumab Ozogamicin ADC->Internalization R1 Reduced CD33 Expression R1->Internalization Inhibits R2 P-glycoprotein (P-gp) Efflux Pump R2->Lysosome Payload Efflux R3 Impaired Lysosomal Function R3->Lysosome Inhibits R4 Enhanced DNA Repair R4->DNA_Damage Repairs R5 Upregulated Anti-Apoptotic Proteins (e.g., Bcl-2) R5->Apoptosis Inhibits

Key mechanisms of resistance to Gemtuzumab Ozogamicin.

Experimental and Clinical Protocols

Protocol 1: Clinical Administration of Gemtuzumab Ozogamicin

This protocol outlines the standard procedure for the clinical administration of gemtuzumab ozogamicin. It must be performed under the supervision of a qualified physician experienced in the use of anti-cancer agents.

Materials:

  • Acetaminophen (B1664979) (e.g., 650 mg tablets)

  • Diphenhydramine (B27) (e.g., 50 mg oral or IV)

  • Corticosteroid (e.g., methylprednisolone (B1676475) 1 mg/kg)

  • Sterile Water for Injection, USP

  • 0.9% Sodium Chloride Injection, USP

  • Polyvinyl chloride (PVC) or polyolefin infusion bag or syringe

  • 0.2 micron in-line polyethersulfone (PES) low protein-binding filter

  • Light-blocking cover for infusion bag/syringe

Procedure:

  • Premedication: Administer premedication approximately 1 hour prior to infusion to reduce the risk of infusion-related reactions.

    • Corticosteroid (e.g., methylprednisolone 1 mg/kg IV)

    • Antihistamine (e.g., diphenhydramine 50 mg oral or IV)

    • Antipyretic (e.g., acetaminophen 650 mg oral)

  • Reconstitution:

    • Allow the lyophilized 4.5 mg vial to reach room temperature.

    • Reconstitute the vial with 5 mL of Sterile Water for Injection to yield a 1 mg/mL single-use solution.

    • Gently swirl the vial to dissolve the contents. Do not shake.

  • Dilution:

    • Calculate the required dose based on the patient's body surface area (BSA).

    • Withdraw the calculated volume from the reconstituted vial.

    • Dilute the dose in an appropriate volume of 0.9% Sodium Chloride Injection to a final concentration between 0.075 mg/mL and 0.234 mg/mL. Gently invert the container to mix.

    • Protect the diluted solution from light using a light-blocking cover.

  • Administration:

    • Administer the diluted solution as an intravenous infusion over 2 hours through a dedicated line equipped with a 0.2 micron in-line PES low protein-binding filter.

    • Monitor vital signs (pulse, blood pressure, temperature, respiration) during the infusion and for at least 1 hour post-infusion.

Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol describes a method for determining the cytotoxic effect (IC₅₀ value) of a this compound ADC on CD33-positive AML cell lines (e.g., HL-60, U937).

Workflow_MTT A 1. Seed AML Cells (e.g., HL-60) in a 96-well plate B 2. Incubate (e.g., 24 hours) A->B C 3. Treat with Serial Dilutions of ADC and Controls B->C D 4. Incubate (e.g., 72-96 hours) C->D E 5. Add MTT Reagent to each well D->E F 6. Incubate (2-4 hours) (Viable cells form formazan (B1609692) crystals) E->F G 7. Solubilize Formazan (Add DMSO or Solubilization Buffer) F->G H 8. Read Absorbance (570 nm) G->H I 9. Analyze Data (Calculate % viability and IC50) H->I

Experimental workflow for an in vitro ADC cytotoxicity assay.

Materials:

  • CD33-positive AML cell line (e.g., HL-60)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound ADC (test article) and isotype control ADC

  • 96-well flat-bottom cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest log-phase cells and determine cell viability (e.g., via Trypan Blue).

    • Resuspend cells in fresh medium to a density of 0.5-1.0 x 10⁵ cells/mL.[9]

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubation: Incubate the plate overnight at 37°C, 5% CO₂ to allow cells to acclimatize.[9]

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and an isotype control ADC in complete culture medium.

    • Add 100 µL of the diluted ADCs to the respective wells. Include wells with medium only (no cells) as a blank and cells with medium only as an untreated control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂. The duration should be sufficient to observe a cytotoxic effect.

  • MTT Addition:

    • Add 20 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Centrifuge the plate (if using suspension cells) and carefully aspirate the supernatant.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix thoroughly by placing the plate on an orbital shaker for 10-15 minutes.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate percent viability for each concentration relative to the untreated control cells: % Viability = (Absorbance_Treated / Absorbance_Untreated) * 100.

    • Plot percent viability against the logarithm of the ADC concentration and use a non-linear regression model (four-parameter sigmoidal fit) to determine the IC₅₀ value.

Protocol 3: General Protocol for Antibody-Calicheamicin Conjugation (Lysine-Based)

This protocol provides a general workflow for conjugating a this compound-linker payload to the lysine (B10760008) residues of an anti-CD33 antibody. This process is complex and requires expertise in protein chemistry and handling of highly potent compounds.

Workflow_Conjugation A 1. Prepare Antibody (Buffer exchange into conjugation buffer, pH 8-9) C 3. Conjugation Reaction (Add linker-payload to antibody solution; incubate at controlled temp) A->C B 2. Prepare Linker-Payload (Dissolve activated this compound derivative in organic solvent, e.g., DMF) B->C D 4. Quench Reaction (Add quenching reagent if necessary) C->D E 5. Purification (Remove free drug and aggregates via Size Exclusion Chromatography - SEC) D->E F 6. Formulation (Buffer exchange into formulation buffer and concentrate) E->F G 7. Characterization (Determine DAR, purity, and aggregation) F->G

General workflow for ADC synthesis and purification.

Materials:

  • Anti-CD33 monoclonal antibody (e.g., humanized IgG4)

  • Activated this compound derivative (e.g., N-acetyl-γ-calicheamicin-DMH-AcBut-NHS ester)

  • Conjugation Buffer (e.g., 50 mM HEPBS, pH ~8.2)[8]

  • Organic Solvent (e.g., DMF or ethanol)

  • Purification/SEC Buffer (e.g., 5 mM sodium phosphate, 100 mM NaCl, pH 7)[7]

  • Size Exclusion Chromatography (SEC) column (e.g., Superdex 200)[7]

  • Analytical equipment for characterization (UV-Vis spectrophotometer, HPLC)

Procedure:

  • Antibody Preparation:

    • Concentrate and buffer-exchange the anti-CD33 antibody into the conjugation buffer (pH 8.0-9.0) to ensure lysine residues are deprotonated and nucleophilic.

    • Adjust the final antibody concentration (e.g., to 10 mg/mL).[6]

  • Linker-Payload Preparation:

    • Dissolve the activated this compound-linker construct (which contains an NHS ester) in a small amount of a compatible organic solvent like DMF or ethanol.[8]

  • Conjugation Reaction:

    • Add the dissolved linker-payload solution to the antibody solution while gently stirring. The molar ratio of linker-payload to antibody will determine the final drug-to-antibody ratio (DAR) and must be optimized.

    • Incubate the reaction at a controlled temperature (e.g., 25-35°C) for 1-2 hours.[8] The reaction is often rapid.[6]

    • Monitor the reaction progress by analyzing small aliquots (e.g., via SEC-HPLC).

  • Purification:

    • Once the desired level of conjugation is achieved, purify the crude ADC mixture to remove unconjugated linker-payload, organic solvent, and protein aggregates.

    • Load the reaction mixture onto a pre-equilibrated SEC column.[7]

    • Collect fractions corresponding to the monomeric ADC peak.

  • Formulation and Characterization:

    • Pool the purified ADC fractions.

    • Perform buffer exchange into a suitable formulation buffer and concentrate the ADC to the desired final concentration.

    • Characterize the final product to determine:

      • Protein Concentration: (e.g., UV-Vis at 280 nm)

      • Drug-to-Antibody Ratio (DAR): (e.g., UV-Vis spectroscopy or mass spectrometry)

      • Purity and Aggregation Level: (e.g., SEC-HPLC)

Protocol 4: In Vivo Efficacy Assessment (AML Xenograft Model)

This protocol outlines the establishment of a systemic AML xenograft model in immunodeficient mice to evaluate the in vivo efficacy of a this compound ADC. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or NSG)

  • Human AML cell line (e.g., HL-60)

  • Sterile PBS or appropriate cell culture medium for injection

  • This compound ADC (test article) and isotype control ADC

  • Vehicle solution for ADC administration

Procedure:

  • Cell Preparation and Implantation:

    • Harvest log-phase AML cells and wash them with sterile, serum-free medium or PBS.

    • Resuspend cells to a final concentration of 25-50 x 10⁶ cells/mL. Viability should be >90%.

    • Inject 5-10 x 10⁶ cells (in 200 µL) into each mouse via intravenous (tail vein) injection. This establishes a systemic (disseminated) model of leukemia.

  • Monitoring Engraftment:

    • Allow several days for the leukemia to establish.

    • Monitor mice for signs of disease progression (e.g., weight loss, hind-limb paralysis, ruffled fur).

    • Engraftment can be confirmed by analyzing peripheral blood samples for the presence of human CD45+ cells via flow cytometry, typically starting 2-3 weeks post-implantation.

  • Treatment Administration:

    • Once engraftment is confirmed or a pre-determined tumor burden is reached, randomize mice into treatment groups (e.g., Vehicle, Isotype Control ADC, this compound ADC).

    • Administer the ADCs via the appropriate route (typically IV) according to a pre-defined dosing schedule (e.g., once weekly).

  • Efficacy Evaluation:

    • Tumor Burden: Monitor leukemic burden weekly by measuring the percentage of human CD45+ cells in peripheral blood.

    • Survival: Monitor animals daily and record survival. The primary endpoint is typically an increase in overall survival compared to control groups.

    • Body Weight: Measure body weight 2-3 times per week as an indicator of general health and treatment-related toxicity.

  • Endpoint Analysis:

    • Euthanize mice upon reaching pre-defined endpoints (e.g., >20% weight loss, significant morbidity, or end of study).

    • Harvest tissues such as bone marrow, spleen, and liver to assess leukemic infiltration by flow cytometry or immunohistochemistry.

References

Application Notes and Protocols for Calicheamicin ADC Therapy in Acute Lymphoblastic Leukemia (ALL)

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Acute Lymphoblastic Leukemia (ALL) is an aggressive hematological malignancy characterized by the proliferation of immature lymphoid cells. While combination chemotherapy is the standard initial treatment, a significant number of adult patients relapse or become refractory to first-line therapies, leading to a poor prognosis.[1][2] Antibody-Drug Conjugates (ADCs) represent a targeted therapeutic approach designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity.[2][3][4]

Inotuzumab ozogamicin (B1678132) (marketed as Besponsa®) is a Calicheamicin-containing ADC approved by the FDA for the treatment of relapsed or refractory CD22-positive B-cell precursor ALL in both adult and pediatric patients.[5][6][7][8] This ADC consists of a humanized monoclonal antibody targeting CD22, a cell surface antigen expressed on the majority of B-cell ALL cells, linked to the potent cytotoxic agent N-acetyl-gamma-calicheamicin.[2][5][9] Upon binding to CD22, the ADC is internalized, and the This compound (B1180863) payload is released, leading to double-stranded DNA breaks and subsequent apoptotic cell death.[1][9][10] These application notes provide an overview of the mechanism, clinical efficacy, and relevant experimental protocols for the evaluation of this compound ADCs in ALL research.

Mechanism of Action

The therapeutic action of Inotuzumab ozogamicin is a multi-step process that leverages the specificity of the antibody and the high potency of the this compound payload.

  • Target Binding: The monoclonal antibody component of Inotuzumab ozogamicin specifically binds to the CD22 receptor on the surface of B-cell lymphoblasts.[5][11]

  • Internalization: Following binding, the ADC-CD22 complex is internalized into the cell via endocytosis, forming an endosome.[5][11][12]

  • Payload Release: The endosome fuses with a lysosome. The acidic environment within the lysosome cleaves the linker connecting the antibody to the this compound payload, releasing the active cytotoxic agent into the cytoplasm.[5][12]

  • DNA Damage: The released N-acetyl-gamma-calicheamicin translocates to the nucleus and binds to the minor groove of the DNA.[9][12][13] This binding initiates a chemical reaction (analogous to a Bergman cyclization) that generates a diradical species.[13][14]

  • Cell Death: This highly reactive diradical abstracts hydrogen atoms from the DNA backbone, causing sequence-selective double-stranded DNA breaks.[13][15][16] The extensive and irreparable DNA damage triggers cell cycle arrest and apoptosis, leading to the death of the malignant B-cell.[9][10][12]

ADC_Mechanism_of_Action Mechanism of Action of Inotuzumab Ozogamicin cluster_extracellular Extracellular Space cluster_cell B-ALL Cell ADC Inotuzumab Ozogamicin (Anti-CD22 ADC) CD22 CD22 Receptor ADC->CD22 1. Targeting Internalization Internalization (Endocytosis) CD22->Internalization Binding Lysosome Lysosome Internalization->Lysosome Endosome Fusion Payload_Release N-acetyl-gamma-calicheamicin (Released Payload) Lysosome->Payload_Release Linker Cleavage Nucleus Nucleus Payload_Release->Nucleus DNA_Damage Double-Strand DNA Breaks Nucleus->DNA_Damage Binds to Minor Groove Apoptosis Apoptosis (Cell Death) DNA_Damage->Apoptosis Triggers

Caption: Mechanism of Action of a CD22-Targeted this compound ADC.

Application Data

Clinical Efficacy in Relapsed/Refractory ALL

The pivotal Phase 3 INO-VATE ALL trial compared the efficacy and safety of Inotuzumab ozogamicin with standard intensive chemotherapy in adult patients with relapsed or refractory CD22-positive ALL. The final results demonstrated a significant improvement in multiple efficacy endpoints for patients treated with the ADC.[17][18][19]

Efficacy EndpointInotuzumab Ozogamicin (n=164)Standard Chemotherapy (n=162)Statistic
Complete Remission (CR/CRi) 73.8%30.9%P < 0.0001
Minimal Residual Disease (MRD) Negativity 78.4%28.1%P < 0.001
Median Progression-Free Survival (PFS) 5.0 months1.8 monthsHR: 0.45; P < 0.001
Median Overall Survival (OS) 7.7 months6.2 monthsHR: 0.75; P = 0.0105
Proceeded to Stem Cell Transplant (HSCT) 41%11%P < 0.001
2-Year Overall Survival Rate 22.8%10.0%N/A
CR/CRi: Complete Remission / Complete Remission with incomplete hematologic recovery. Data sourced from the final report of the INO-VATE study.[17][18][20]

Similar efficacy has been observed in pediatric and adolescent patients with relapsed or refractory CD22-positive B-ALL.[21][22]

Efficacy Endpoint (Pediatric, AALL1621 Trial)Result (n=48)
Complete Remission (CR/CRi) Rate 58.3%
MRD Negativity in Responders 66.7%
2-Year Event-Free Survival (EFS) 28.6%
2-Year Overall Survival (OS) 36.0%
Data sourced from the Children's Oncology Group AALL1621 trial.[21]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

Principle: This protocol measures the metabolic activity of cells as an indicator of cell viability.[3] Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (e.g., MTT) to a colored formazan (B1609692) product, which can be quantified by spectrophotometry.[3][23] The reduction in color intensity is proportional to the cytotoxic effect of the ADC.

Cytotoxicity_Workflow A 1. Seed ALL Cells (e.g., 5,000-10,000 cells/well) in 96-well plate B 2. Add Serial Dilutions of this compound ADC & Controls A->B C 3. Incubate (e.g., 72-96 hours) B->C D 4. Add MTT Reagent (Incubate 2-4 hours) C->D E 5. Add Solubilization Solution (e.g., DMSO) D->E F 6. Read Absorbance (570 nm) E->F G 7. Calculate IC50 F->G

Caption: General workflow for an in vitro cytotoxicity assay.

Materials:

  • ALL cell line (e.g., CD22-positive)

  • Complete culture medium (e.g., RPMI-1640 + 10% FBS)

  • This compound ADC, unconjugated antibody, and free this compound payload

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3][24]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[3][24]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed ALL cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO₂.[24]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and control articles (unconjugated antibody, free payload) in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include untreated wells as a viability control.[4]

  • Incubation: Incubate the plate for a period relevant to the payload's mechanism of action, typically 72-96 hours.[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[3][24]

  • Solubilization: Centrifuge the plate (for suspension cells) and carefully aspirate the supernatant. Add 150 µL of solubilization solution to each well and mix thoroughly (e.g., on an orbital shaker for 10-15 minutes) to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[3][24]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.[4][23]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[25] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorochrome-conjugated Annexin V.[25][26] Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but stains late apoptotic and necrotic cells that have lost membrane integrity.[25][26]

Apoptosis_Workflow A 1. Treat ALL Cells with this compound ADC B 2. Harvest & Wash Cells (Cold PBS) A->B C 3. Resuspend in 1X Binding Buffer B->C D 4. Stain with Annexin V-FITC & PI C->D E 5. Incubate (15-20 min, RT, Dark) D->E F 6. Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis detection.

Materials:

  • Treated and untreated ALL cells

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and 10X Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat ALL cells with the this compound ADC at various concentrations (e.g., around the IC50 value) for a specified time (e.g., 24, 48 hours). Include an untreated control.

  • Cell Harvesting: Harvest approximately 1-5 x 10⁵ cells by centrifugation.

  • Washing: Wash the cells once with cold 1X PBS, then resuspend the pellet in 1X Binding Buffer at a concentration of ~1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

  • Data Interpretation:

    • Annexin V- / PI- : Viable cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

DNA Damage Assay (γH2AX Staining)

Principle: The this compound payload induces DNA double-strand breaks (DSBs).[16] One of the earliest cellular responses to DSBs is the phosphorylation of the histone variant H2AX at serine 139, forming γH2AX.[27] This can be detected by immunofluorescence using a specific anti-γH2AX antibody, where discrete nuclear foci represent individual DSBs.

Materials:

  • Treated and untreated ALL cells

  • Coverslips or imaging-compatible plates

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.3% Triton X-100 in PBS for permeabilization

  • 5% Bovine Serum Albumin (BSA) in PBS for blocking

  • Primary antibody: Anti-γH2AX

  • Fluorescently-labeled secondary antibody

  • DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on coverslips and treat with this compound ADC for the desired time (e.g., 1-24 hours).

  • Fixation: Fix the cells with 4% PFA for 30 minutes at room temperature.[27]

  • Washing: Wash three times with 1X PBS.[27]

  • Permeabilization: Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[27]

  • Blocking: Block with 5% BSA in PBS for 30 minutes to prevent non-specific antibody binding.[27]

  • Primary Antibody Incubation: Incubate with anti-γH2AX primary antibody (e.g., 1:200 dilution in blocking buffer) overnight at 4°C.[27]

  • Secondary Antibody Incubation: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., 1:200 in PBS) for 2 hours at room temperature in the dark.[28]

  • Counterstaining and Mounting: Wash three times with PBS. Mount the coverslips onto microscope slides using mounting medium containing DAPI.

  • Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γH2AX foci per nucleus using imaging software (e.g., Fiji/ImageJ).[27] An increase in foci indicates DNA damage.

Signaling Pathway

The primary signaling pathway activated by the DNA double-strand breaks induced by this compound is the DNA Damage Response (DDR) pathway. This intricate network of proteins detects the DNA lesions, signals their presence, and promotes either cell cycle arrest and DNA repair or, if the damage is too severe, apoptosis.

DDR_Pathway This compound-Induced DNA Damage Response Pathway This compound This compound DSB Double-Strand Breaks (DSBs) This compound->DSB ATM ATM Kinase (Activated) DSB->ATM Sensed by MRN Complex H2AX H2AX ATM->H2AX Phosphorylates CHK2 CHK2 ATM->CHK2 Phosphorylates p53 p53 ATM->p53 Phosphorylates gH2AX γH2AX Repair DNA Repair gH2AX->Repair Recruits Repair Factors CHK2->p53 Phosphorylates Arrest Cell Cycle Arrest p53->Arrest Apoptosis Apoptosis p53->Apoptosis If damage is severe

Caption: Simplified DNA Damage Response (DDR) pathway.

Upon DSB formation, the MRN complex (MRE11-RAD50-NBS1) recruits and activates the ATM (Ataxia-Telangiectasia Mutated) kinase. ATM then phosphorylates a host of downstream targets, including H2AX (creating γH2AX foci at the damage site) and the checkpoint kinase CHK2.[16] Activated CHK2 and ATM phosphorylate and stabilize the tumor suppressor p53. Stabilized p53 acts as a transcription factor to induce the expression of genes that lead to cell cycle arrest, allowing time for DNA repair. If the DNA damage is irreparable, p53 will instead promote apoptosis.

References

Application Notes and Protocols for Site-Specific Conjugation of Calicheamicin to Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that induce double-strand DNA breaks, leading to cancer cell death.[1] Their exceptional potency makes them ideal payloads for antibody-drug conjugates (ADCs), a targeted cancer therapy approach that combines the specificity of a monoclonal antibody (mAb) with the cell-killing power of a cytotoxic agent.[2] Two calicheamicin-based ADCs, gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®), have received regulatory approval for the treatment of acute myeloid leukemia and acute lymphoblastic leukemia, respectively.[3][4]

However, these first-generation ADCs were developed using conventional conjugation methods that result in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs) and conjugation sites.[3][4] This heterogeneity can lead to challenges in manufacturing, characterization, and can negatively impact the therapeutic window due to potential issues with stability, aggregation, and off-target toxicity.[3][4]

Recent advancements in site-specific conjugation technologies have enabled the production of homogeneous ADCs with a defined DAR and specific drug placement.[5] This approach offers several advantages, including improved pharmacokinetics, a wider therapeutic index, and enhanced overall performance.[4] This document provides detailed application notes and protocols for the site-specific conjugation of This compound (B1180863) to antibodies, focusing on the engineered cysteine methodology.

Mechanism of Action and Signaling Pathway

The mechanism of action of a site-specific this compound ADC begins with the binding of the antibody component to a specific antigen on the surface of a cancer cell. This is followed by the internalization of the ADC-antigen complex, typically through receptor-mediated endocytosis. Once inside the cell, the ADC is trafficked to the lysosome. The intracellular environment, particularly the presence of reducing agents like glutathione (B108866), facilitates the cleavage of the disulfide linker, releasing the this compound payload. The released this compound then translocates to the nucleus, where it binds to the minor groove of DNA. This binding event initiates a chemical reaction, known as the Bergman cyclization, which generates a highly reactive diradical species. This diradical abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent cell cycle arrest and apoptosis.

Calicheamicin_ADC_MOA ADC This compound ADC Binding Binding ADC->Binding Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Trafficking Lysosome Lysosome Endosome->Lysosome Maturation Linker_Cleavage Linker Cleavage (Reduction) Lysosome->Linker_Cleavage Payload_Release This compound Release Linker_Cleavage->Payload_Release Nucleus Nucleus Payload_Release->Nucleus Translocation DNA_Binding DNA Minor Groove Binding Nucleus->DNA_Binding DSB DNA Double-Strand Breaks DNA_Binding->DSB Bergman Cyclization Apoptosis Apoptosis DSB->Apoptosis Cell Cycle Arrest

Caption: Mechanism of action of a site-specific this compound ADC.

Experimental Workflow for Site-Specific ADC Generation and Characterization

The overall workflow for creating and evaluating a site-specific this compound ADC involves several key stages, from the initial engineering of the antibody to in vivo efficacy studies.

ADC_Workflow node_ab_eng 1. Antibody Engineering (Cysteine Insertion) node_ab_prod 2. Antibody Production & Purification node_ab_eng->node_ab_prod node_reduction 3. Antibody Reduction node_ab_prod->node_reduction node_conjugation 4. Site-Specific Conjugation node_reduction->node_conjugation node_purification 5. ADC Purification node_conjugation->node_purification node_characterization 6. ADC Characterization (DAR, Purity) node_purification->node_characterization node_invitro 7. In Vitro Evaluation (Cytotoxicity, Stability) node_characterization->node_invitro node_invivo 8. In Vivo Evaluation (Efficacy, PK) node_invitro->node_invivo

Caption: General workflow for site-specific ADC development.

Data Presentation: Comparison of this compound ADC Linker Technologies

The choice of linker and conjugation strategy significantly impacts the stability, potency, and overall performance of a this compound ADC. The following tables summarize quantitative data comparing traditional heterogeneous conjugation with a site-specific "linkerless" disulfide approach.

Table 1: In Vivo Stability of Different this compound ADC Linkers
Linker Type Linker Name/Description Key Feature In Vivo Stability
Hydrazone-DisulfideAcButDMHAcid-cleavable hydrazone and sterically hindered disulfideLess stable in mouse and human plasma[3]
Disulfide ("Linkerless")Direct disulfide bond to engineered cysteineIncreased stability and homogeneity50% of drug remains conjugated after 21 days in vivo[4][6]
Table 2: In Vitro Cytotoxicity of this compound ADCs with Different Linkers
Linker Type ADC Name Cell Line IC50 (nmol/L)
Hydrazone ("Carbohydrate Conjugate")P67.6HL-60<0.006 (ng/mL cal equiv)[7]
Disulfide ("Linkerless")aCD22-cal ADCWSU-DLCL20.05[1]
Disulfide ("Linkerless")aCD22-cal ADCBJAB0.12[1]
Table 3: In Vivo Efficacy of this compound ADCs with Different Linkers
Linker Type ADC & Dose Xenograft Model Observed Efficacy
Hydrazone ("Carbohydrate Conjugate")P67.6 (300 µg/kg, three times)HL-60 subcutaneous xenograftsLong-term, tumor-free survivors[7]
Disulfide ("Linkerless")aCD22-cal ADC & aLy6E-cal ADC (3 mg/kg, single dose)CD22+ non-Hodgkin lymphoma & HER2+ breast cancer xenograftsTumor regression observed through day 21[1]

Experimental Protocols

Protocol 1: Engineering of Cysteine Residues into Antibodies

Site-specific conjugation can be achieved by introducing cysteine residues at specific sites within the antibody sequence through site-directed mutagenesis.

  • Site Selection: Identify suitable sites for cysteine mutation based on solvent accessibility and minimal impact on antibody structure and function. The light chain position K149C (LC K149C) has been shown to provide good stability.[8]

  • Mutagenesis: Use a commercially available site-directed mutagenesis kit to introduce the desired cysteine codon into the antibody expression vector.

  • Vector Sequencing: Verify the correct mutation and the integrity of the rest of the antibody sequence by DNA sequencing.

  • Antibody Expression and Purification: Transfect a suitable mammalian cell line (e.g., CHO cells) with the engineered antibody vector for transient or stable expression. Purify the secreted antibody from the cell culture supernatant using standard methods such as Protein A affinity chromatography.[9]

Protocol 2: Reduction of Engineered Cysteine Thiols

The engineered cysteine residues are often capped with glutathione or other small molecules during expression and need to be reduced to make them available for conjugation.

  • Reagent Preparation:

    • Prepare a stock solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) at 10 mM in a suitable buffer (e.g., PBS).

    • Prepare the antibody solution at 1-2 mg/mL in a degassed buffer such as PBS, pH 7.0-7.5.

  • Reduction Reaction:

    • Add TCEP to the antibody solution at a 10-fold molar excess.

    • Incubate the reaction mixture for 30 minutes at room temperature.

  • Removal of Reducing Agent:

    • Immediately purify the reduced antibody to remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the conjugation buffer (e.g., PBS, pH 7.0-7.5).[10]

Protocol 3: Site-Specific Conjugation with Maleimide-Activated this compound

This protocol describes the conjugation of a maleimide-activated this compound derivative to the reduced engineered cysteine residues on the antibody.

  • Reagent Preparation:

    • Prepare a stock solution of the maleimide-activated this compound derivative (e.g., nitroPDS-NAc-calicheamicin) at 10 mM in an organic solvent such as DMSO.

  • Conjugation Reaction:

    • Add the maleimide-activated this compound solution to the reduced antibody solution at a 5-fold molar excess of the drug-linker.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Capping of Unreacted Thiols:

    • To quench the reaction and cap any unreacted maleimide (B117702) groups, add N-acetylcysteine or cysteine to the reaction mixture at a final concentration of 10 mM.

Protocol 4: Purification of the Antibody-Drug Conjugate

Purification is essential to remove unconjugated drug-linker, excess capping agent, and any aggregates.

  • Size-Exclusion Chromatography (SEC):

    • Use a pre-packed SEC column (e.g., Sephadex G-25 or Superdex 200) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[11][]

    • Load the conjugation reaction mixture onto the column.

    • Collect fractions corresponding to the monomeric ADC peak, which will elute first.

  • Hydrophobic Interaction Chromatography (HIC):

    • HIC can be used as an orthogonal purification method to separate ADC species with different DARs and remove impurities.[13]

    • A typical HIC protocol involves using a high salt concentration in the mobile phase to promote binding to the hydrophobic stationary phase, followed by a decreasing salt gradient to elute the ADC species.[14][15]

Protocol 5: Characterization of the Antibody-Drug Conjugate

A. Determination of Drug-to-Antibody Ratio (DAR) by LC-MS:

  • Sample Preparation: Reduce the purified ADC by treating it with a reducing agent like DTT (e.g., 50 mM DTT at 37°C for 30 minutes) to separate the light and heavy chains.[16]

  • LC-MS Analysis:

    • Inject the reduced ADC sample onto a reverse-phase HPLC column coupled to a high-resolution mass spectrometer (e.g., Q-TOF).[17][18]

    • Separate the light and heavy chains using a suitable gradient.

  • Data Analysis:

    • Deconvolute the mass spectra of the light and heavy chain peaks to determine their molecular weights.

    • Calculate the number of conjugated drugs on each chain based on the mass shift compared to the unconjugated chains.

    • Determine the weighted average DAR by integrating the peak areas of the different drug-loaded species in the chromatogram.[16]

B. Purity and Aggregation Analysis by SEC:

  • Sample Analysis: Inject the purified ADC onto a calibrated SEC column.[]

  • Data Analysis: Determine the percentage of monomeric ADC and the presence of any high molecular weight aggregates by integrating the peak areas in the chromatogram.

Protocol 6: In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells (both antigen-positive and antigen-negative) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[19][20]

  • ADC Treatment: Treat the cells with serial dilutions of the this compound ADC and appropriate controls (e.g., unconjugated antibody, isotype control ADC).

  • Incubation: Incubate the plates for 72-96 hours.[21]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals in viable cells.[19][20]

  • Solubilization and Absorbance Measurement: Solubilize the formazan crystals and measure the absorbance at 570 nm.[19][20]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[20]

Protocol 7: In Vivo Efficacy Studies in Xenograft Models
  • Xenograft Model Establishment:

    • Implant human cancer cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).[22][23]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • ADC Administration:

    • Randomize the tumor-bearing mice into treatment groups (e.g., vehicle control, unconjugated antibody, isotype control ADC, and this compound ADC).

    • Administer the treatments intravenously at the desired dose and schedule.[24]

  • Tumor Growth Monitoring:

    • Measure tumor volume and mouse body weight 2-3 times per week.[22]

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate tumor growth inhibition (TGI) to assess the antitumor activity of the ADC.[24]

Conclusion

Site-specific conjugation of this compound to antibodies represents a significant advancement in ADC technology, offering the potential for more homogeneous, stable, and effective cancer therapeutics. The protocols and data presented in these application notes provide a comprehensive guide for researchers and drug developers working in this exciting field. By leveraging these methodologies, it is possible to develop next-generation this compound ADCs with improved therapeutic properties.

References

Application Notes and Protocols for the Synthesis of Calicheamicin Derivatives with Improved Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antitumor antibiotics that function by inducing double-stranded DNA breaks, leading to cell death.[1][2] Their exceptional potency makes them highly effective payloads for antibody-drug conjugates (ADCs).[1] However, a significant challenge in the development of calicheamicin-based ADCs has been the stability of the linker connecting the cytotoxic payload to the antibody. Premature release of the highly toxic This compound (B1180863) derivative in systemic circulation can lead to off-target toxicity and a reduced therapeutic index.[3][4]

These application notes provide an overview of strategies to synthesize this compound derivatives with improved stability, focusing on innovative linker technologies. Detailed protocols for key experiments are provided to guide researchers in the development of next-generation this compound ADCs with enhanced safety and efficacy.

Strategies for Improved Stability

The primary approach to enhancing the stability of this compound ADCs involves the design of the linker that connects the this compound derivative to the monoclonal antibody. Early generation ADCs, such as Mylotarg and Besponsa, utilized an acid-labile acylhydrazone linker.[3][5] While designed to be cleaved in the acidic environment of the lysosome upon internalization into the target cancer cell, these linkers have demonstrated instability in circulation, leading to premature drug release.[3][6]

Recent advancements have focused on two main strategies to overcome this limitation:

  • "Linkerless" Disulfide Conjugates: This innovative approach involves the direct attachment of a this compound derivative containing a thiol group to an engineered cysteine residue on the antibody via a disulfide bond.[3][6] This creates a homogeneous and more stable conjugate. The release of the active payload occurs upon internalization and subsequent reduction of the disulfide bond in the cellular cytoplasm.[3] This strategy has been shown to significantly increase the in vivo stability of the ADC.[3][6]

  • Stable Amide Linkers: The formation of a stable amide bond between a this compound derivative and lysine (B10760008) residues on the antibody offers another robust strategy.[1] This approach is characteristic of non-cleavable linkers, where the entire ADC is internalized and degraded within the lysosome to release the payload.[1] This method provides exceptional stability in circulation.[1]

Data Presentation

The following table summarizes the in vivo stability of different this compound ADC linker chemistries, highlighting the significant improvement achieved with the "linkerless" disulfide conjugate compared to the traditional AcButDMH (acid-cleavable hydrazone) linker.

Linker TypeADCPercentage of Conjugated Drug Remaining (in vivo)Time PointReference
AcButDMH (Hydrazone)Mylotarg/BesponsaShortened half-life due to instabilityNot specified[3][6]
"Linkerless" DisulfidemAb-cal ADC50%21 days[3][6]

Experimental Protocols

Protocol 1: Synthesis of an Activated Disulfide this compound Linker Drug

This protocol describes the synthesis of a this compound derivative activated for conjugation to engineered cysteines on an antibody.

Materials:

  • N-acetyl-γ-calicheamicin

  • Activating reagent (e.g., a nitroPDS reagent)

  • Anhydrous, inert solvent (e.g., dichloromethane)

  • Purification system (e.g., HPLC)

  • Inert gas atmosphere (e.g., argon or nitrogen)

Method:

  • Dissolve N-acetyl-γ-calicheamicin in the anhydrous solvent under an inert atmosphere.

  • Add the activating reagent to the solution.

  • Stir the reaction at room temperature and monitor its progress using a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction as appropriate.

  • Purify the activated disulfide this compound linker drug using reversed-phase high-performance liquid chromatography (RP-HPLC).[7]

  • Characterize the final product to confirm its identity and purity (e.g., via mass spectrometry and NMR).

Protocol 2: Preparation of a "Linkerless" this compound ADC

This protocol details the conjugation of the activated this compound derivative to a cysteine-engineered monoclonal antibody.

Materials:

  • Cysteine-engineered monoclonal antibody (mAb)

  • Activated disulfide this compound linker drug (from Protocol 1)

  • Reducing agent (e.g., TCEP)

  • Conjugation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Method:

  • Partially reduce the engineered mAb using a controlled amount of the reducing agent to expose the cysteine thiols.

  • Remove the excess reducing agent.

  • Immediately add the activated disulfide this compound linker drug to the reduced mAb in the conjugation buffer.

  • Allow the conjugation reaction to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specified time.

  • Purify the resulting ADC from unconjugated drug and antibody using size-exclusion chromatography.

  • Characterize the final ADC to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation.

Protocol 3: In Vivo Stability Assessment of this compound ADC

This protocol outlines a method to evaluate the circulation stability of the synthesized ADC in a murine model.

Materials:

  • This compound ADC

  • Non-tumor-bearing mice

  • Blood collection supplies

  • Analytical system for DAR measurement (e.g., LC-MS)

Method:

  • Administer a single dose of the this compound ADC to the mice via intravenous injection.

  • Collect small blood samples at various time points (e.g., 0, 1, 3, 7, 14, and 21 days).[6]

  • Process the blood samples to isolate the plasma.

  • Analyze the plasma samples using a validated LC-MS method to determine the average DAR at each time point.[8]

  • Calculate the percentage of the drug remaining conjugated to the antibody over time to assess the in vivo stability.

Visualizations

This compound Mechanism of Action

Calicheamicin_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Cell Receptor (e.g., CD22, CD33) ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release Payload Release (Linker Cleavage) Lysosome->Payload_Release 4. Acidic/Enzymatic Cleavage This compound Activated this compound (Diradical) Payload_Release->this compound 5. Reduction to Active Form Nucleus Nucleus This compound->Nucleus 6. Nuclear Translocation DNA DNA This compound->DNA 7. Minor Groove Binding Nucleus->DNA DSB Double-Strand Break DNA->DSB 8. Hydrogen Abstraction & Strand Scission Apoptosis Apoptosis DSB->Apoptosis 9. Cell Death

Caption: Mechanism of action of a this compound ADC leading to tumor cell apoptosis.

Experimental Workflow for ADC Synthesis and Stability Testing

ADC_Workflow cluster_synthesis Synthesis & Conjugation cluster_characterization Characterization cluster_testing Stability & Efficacy Testing start Start: N-acetyl-γ-calicheamicin activate Activate this compound (e.g., with nitroPDS) start->activate conjugate Conjugate Activated Drug to mAb activate->conjugate mab_prep Prepare Engineered mAb (Partial Reduction) mab_prep->conjugate purify_adc Purify ADC (Size-Exclusion Chromatography) conjugate->purify_adc dar Determine DAR (e.g., LC-MS) purify_adc->dar purity Assess Purity & Aggregation purify_adc->purity invivo In Vivo Stability Study (Murine Model) dar->invivo invitro In Vitro Cytotoxicity Assay purity->invitro pk_pd Pharmacokinetic/ Pharmacodynamic Studies invitro->pk_pd invivo->pk_pd end End: Characterized, Stable ADC pk_pd->end

Caption: Workflow for the synthesis, characterization, and testing of a stable this compound ADC.

Synthetic Pathway for "Linkerless" this compound ADC

Linkerless_Synthesis This compound N-acetyl-γ-calicheamicin Contains thiol precursor Activated_Cal Activated this compound Contains reactive disulfide (e.g., nitroPDS) This compound->Activated_Cal Activation Step ADC Stable this compound ADC Disulfide bond Activated_Cal->ADC Conjugation mAb Engineered mAb Contains surface cysteine Reduced_mAb Reduced mAb Exposed cysteine thiol (-SH) mAb->Reduced_mAb Partial Reduction (TCEP) Reduced_mAb->ADC

Caption: Simplified synthetic pathway for a "linkerless" this compound ADC.

References

Calicheamicin in Non-Oncology Therapeutics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calicheamicins are a class of potent enediyne antibiotics originally isolated from the bacterium Micromonospora echinospora.[1] Renowned for their extraordinary cytotoxicity, calicheamicins have been extensively developed as payloads for antibody-drug conjugates (ADCs) in cancer therapy.[2][3] Their mechanism of action involves binding to the minor groove of DNA and causing double-strand breaks, leading to cell death.[1][] This potent cell-killing ability is not limited to cancer cells and extends to a broad spectrum of organisms, including bacteria, fungi, and parasites, suggesting a wider therapeutic potential beyond oncology.[1][5]

These application notes provide an overview of the current understanding and potential uses of calicheamicin (B1180863) in non-oncology therapeutic areas, with a focus on its antimicrobial and immunomodulatory applications. Detailed protocols for key experimental assays are also provided to facilitate further research and development in these areas.

Antimicrobial Applications

Calicheamicins have demonstrated significant in vitro activity against a range of Gram-positive and Gram-negative bacteria.[5] Their potent DNA-damaging properties make them a subject of interest for combating antibiotic-resistant infections.

Data Presentation: Antibacterial Activity

While early reports highlighted the potent antibacterial properties of this compound, specific minimum inhibitory concentration (MIC) data from recent or comprehensive studies are not widely available in the public domain. The table below is a representative summary based on historical data and the known broad-spectrum activity. Further targeted screening is necessary to fully characterize the antibacterial spectrum of different this compound derivatives.

| Bacterial Species                               | Gram Stain | Representative MIC Range (µg/mL) | Notes                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                         &-|-|---| | Staphylococcus aureus                     | Gram-positive | <0.1 - 1.0 | Effective against both methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) strains. | | Enterococcus faecalis | Gram-positive | 0.1 - 2.0 | Activity observed against vancomycin-resistant enterococci (VRE). | | Escherichia coli | Gram-negative | <0.1 - 5.0 | Broad activity against various strains. | | Pseudomonas aeruginosa | Gram-negative | 1.0 - >10.0 | Generally higher MICs compared to other Gram-negative bacteria. |

Note: MIC values can vary significantly based on the specific this compound derivative, the bacterial strain, and the testing methodology. The values presented are illustrative and intended for guidance.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines a standard method for determining the MIC of this compound against a panel of bacteria.

Materials:

  • This compound derivative (e.g., this compound γ1)

  • Bacterial strains of interest (e.g., S. aureus, E. coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture bacteria overnight on an appropriate agar (B569324) plate.

    • Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate or in tubes to create a range of concentrations.

  • Inoculation and Incubation:

    • Transfer 50 µL of each this compound dilution to the wells of the test microtiter plate.

    • Add 50 µL of the prepared bacterial inoculum to each well.

    • Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

    • Optionally, read the absorbance at 600 nm using a microplate reader to quantify bacterial growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Inoculum (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Calicheamicin_Stock This compound Stock Serial_Dilution Serial Dilutions of This compound Calicheamicin_Stock->Serial_Dilution Plate_Setup Plate Setup (96-well) Inoculum_Prep->Plate_Setup Serial_Dilution->Plate_Setup Incubation Incubate (37°C, 18-24h) Plate_Setup->Incubation Visual_Inspection Visual Inspection Incubation->Visual_Inspection MIC_Determination Determine MIC Visual_Inspection->MIC_Determination

Workflow for MIC Determination.

Antiparasitic Applications

The potent DNA-damaging ability of this compound suggests its potential as an antiparasitic agent. However, research in this area is limited. Preliminary investigations are warranted to explore its efficacy against various protozoan parasites.

Data Presentation: Antiparasitic Activity (Hypothetical)

The following table presents a hypothetical framework for evaluating the antiparasitic activity of this compound. Experimental data is required to populate this table.

| Parasite Species                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             &. | Disease                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                             &-|-|---| | Leishmania donovani | Protozoan | Data Not Available | Potential for activity due to DNA targeting mechanism. | | Trypanosoma cruzi | Protozoan | Data Not Available | Further investigation is needed to assess efficacy. | | Plasmodium falciparum | Protozoan | Data Not Available | The complex life cycle may present challenges for drug delivery. |

Experimental Protocol: In Vitro Antiparasitic Activity Assay

This protocol describes a method for evaluating the in vitro activity of this compound against the promastigote stage of Leishmania species.

Materials:

  • This compound derivative

  • Leishmania species (e.g., L. donovani) promastigotes

  • M199 medium supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well microtiter plates

  • Resazurin (B115843) solution

  • Fluorometer

  • Incubator

Procedure:

  • Culturing of Promastigotes:

    • Maintain Leishmania promastigotes in M199 medium at 26°C.

    • Harvest log-phase promastigotes for the assay.

  • Assay Setup:

    • Seed the 96-well plates with promastigotes at a density of 1 x 10⁶ cells/mL.

    • Add serial dilutions of this compound to the wells.

    • Include a positive control (parasites with no drug) and a negative control (medium only).

  • Incubation and Viability Assessment:

    • Incubate the plates at 26°C for 72 hours.

    • Add resazurin solution to each well and incubate for another 4-6 hours.

    • Measure the fluorescence using a fluorometer (excitation 560 nm, emission 590 nm).

  • Data Analysis:

    • Calculate the percentage of viability compared to the positive control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value from the dose-response curve.

antiparasitic_assay_workflow start Start culture Culture Leishmania promastigotes start->culture harvest Harvest log-phase promastigotes culture->harvest plate Plate promastigotes in 96-well plate harvest->plate add_drug Add serial dilutions of this compound plate->add_drug incubate1 Incubate (26°C, 72h) add_drug->incubate1 add_resazurin Add Resazurin incubate1->add_resazurin incubate2 Incubate (4-6h) add_resazurin->incubate2 measure Measure Fluorescence incubate2->measure analyze Calculate IC50 measure->analyze end End analyze->end

In Vitro Antiparasitic Assay Workflow.

Immunomodulatory Applications

Recent studies have explored the use of this compound in immunomodulatory therapies, particularly in the context of autoimmune diseases like rheumatoid arthritis. By conjugating this compound to antibodies that target specific immune cells, it is possible to achieve targeted depletion of pathogenic cell populations.

Data Presentation: Macrophage Depletion in Rheumatoid Arthritis

A study utilizing an anti-FcγRI antibody conjugated to this compound demonstrated the targeted depletion of inflammatory macrophages from the synovial fluid of rheumatoid arthritis patients.[6][7]

| Cell Type                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                &-|-|---| | Synovial Fluid Macrophages (RA patients)                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                    &, | Effect                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                                            &. | Efficient depletion of CD68+ macrophages. | | Peripheral Blood Monocytes (RA patients) | Less efficient depletion compared to synovial fluid macrophages. | | Pro-inflammatory T-cell Cytokine Production | Significant inhibition of IFN-γ and IL-17. |

Experimental Protocol: In Vitro Macrophage Depletion Assay

This protocol details a method to assess the efficacy of a this compound-immunoconjugate in depleting macrophages from a mixed cell population.

Materials:

  • Anti-FcγRI-calicheamicin immunoconjugate

  • Synovial fluid mononuclear cells (SFMCs) from rheumatoid arthritis patients

  • RPMI 1640 medium supplemented with FBS and antibiotics

  • Ficoll-Paque

  • Flow cytometer

  • Antibodies for flow cytometry (e.g., anti-CD14, anti-CD68, Annexin V, Propidium Iodide)

Procedure:

  • Isolation of SFMCs:

    • Collect synovial fluid from RA patients.

    • Isolate mononuclear cells by density gradient centrifugation using Ficoll-Paque.

    • Wash and resuspend the cells in RPMI 1640 medium.

  • Treatment with Immunoconjugate:

    • Plate the SFMCs in a 24-well plate.

    • Add the anti-FcγRI-calicheamicin immunoconjugate at various concentrations.

    • Include an untreated control.

    • Incubate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Flow Cytometry Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against macrophage markers (CD14, CD68) and apoptosis markers (Annexin V, PI).

    • Acquire data on a flow cytometer.

  • Data Analysis:

    • Quantify the percentage of viable, apoptotic, and necrotic macrophages in the treated and control samples.

    • Determine the dose-dependent effect of the immunoconjugate on macrophage depletion.

macrophage_depletion_pathway cluster_targeting Targeting and Internalization cluster_action Intracellular Action cluster_outcome Cellular Outcome Immunoconjugate Anti-FcγRI-Calicheamicin Binding Binding to FcγRI Immunoconjugate->Binding Macrophage Inflammatory Macrophage (FcγRI expressing) Macrophage->Binding Internalization Internalization Binding->Internalization Release Release of this compound Internalization->Release DNA_Binding DNA Minor Groove Binding Release->DNA_Binding DNA_Cleavage Double-Strand DNA Break DNA_Binding->DNA_Cleavage Apoptosis Apoptosis DNA_Cleavage->Apoptosis Depletion Macrophage Depletion Apoptosis->Depletion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Calicheamicin ADC Aggregation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calicheamicin (B1180863) antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating aggregation issues encountered during the development and handling of this compound ADCs.

Frequently Asked Questions (FAQs)

Q1: What is ADC aggregation and why is it a concern for this compound ADCs?

A1: Antibody-drug conjugate (ADC) aggregation is the process by which individual ADC molecules clump together to form higher molecular weight species.[1][2] This is a critical quality attribute to control because aggregation can negatively impact the efficacy, pharmacokinetics, and safety of the therapeutic.[3][4] Aggregates may be less effective at reaching their target, can be cleared from circulation more rapidly, and have the potential to induce an immunogenic response.[4][5] this compound, being a hydrophobic payload, increases the propensity of the ADC to aggregate.[6][7]

Q2: What are the primary causes of this compound ADC aggregation?

A2: The primary causes of this compound ADC aggregation are multifactorial and include:

  • Hydrophobic Interactions: The this compound payload is inherently hydrophobic, which can lead to intermolecular interactions between ADC molecules, driving them to aggregate to minimize exposure to the aqueous environment.[3][6]

  • High Drug-to-Antibody Ratio (DAR): A higher number of hydrophobic this compound molecules per antibody increases the overall hydrophobicity of the ADC, making it more prone to aggregation.[4][8]

  • Conjugation Chemistry: Traditional conjugation methods, such as those targeting lysine (B10760008) residues, can result in a heterogeneous mixture of ADC species with varying DARs and conjugation sites, some of which may be more prone to aggregation.[1][9]

  • Formulation and Storage Conditions: Suboptimal buffer conditions (pH, ionic strength), exposure to light, inappropriate temperatures, and repeated freeze-thaw cycles can all induce or accelerate aggregation.[3][10]

  • Manufacturing Process: Steps during the manufacturing process, such as purification and concentration, can introduce stress that leads to aggregation.[4]

Q3: How can I prevent or minimize aggregation of my this compound ADC?

A3: Several strategies can be employed to prevent or minimize aggregation:

  • Formulation Optimization: The inclusion of excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., arginine, histidine) can help stabilize the ADC and prevent aggregation.[3][11][12]

  • Use of Hydrophilic Linkers: Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), between the antibody and the this compound payload can help to mask the hydrophobicity of the drug, thereby reducing the tendency for aggregation.[13][14]

  • Site-Specific Conjugation: Employing site-specific conjugation technologies to create homogeneous ADCs with a defined DAR can lead to products with improved biophysical properties, including reduced aggregation.[1][2][9]

  • Control of Conjugation and Storage Conditions: Optimizing the conjugation process and ensuring proper storage conditions, including temperature, light protection, and avoiding freeze-thaw cycles, are crucial for maintaining ADC stability.[3][10]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting common aggregation issues observed with this compound ADCs.

Issue 1: Increased Aggregation Detected by Size Exclusion Chromatography (SEC) After Formulation.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Buffer pH Perform a pH screening study to identify the optimal pH for your ADC's stability. A pH range of 6.0-7.5 is a common starting point.
Inappropriate Ionic Strength Evaluate the effect of different salt concentrations (e.g., 50-200 mM NaCl) on aggregation.
Lack of Stabilizing Excipients Screen various excipients, including surfactants (Polysorbate 20/80), sugars (sucrose, trehalose), and amino acids (arginine, glycine), to identify a combination that minimizes aggregation.

Illustrative Data: Effect of pH and Excipients on this compound ADC Aggregation

Formulation Condition% Aggregation (by SEC)
pH 5.0, No Excipients8.5%
pH 6.5, No Excipients3.2%
pH 7.4, No Excipients4.5%
pH 6.5, + 0.02% Polysorbate 801.8%
pH 6.5, + 5% Sucrose2.1%
pH 6.5, + 0.02% Polysorbate 80, + 5% Sucrose1.2%
Note: This is illustrative data. Actual results will vary depending on the specific ADC and experimental conditions.
Issue 2: High Levels of Aggregates Observed Immediately After Conjugation.

Possible Causes and Solutions:

CauseRecommended Action
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to target a lower average DAR. High DAR species are often more prone to aggregation.[8]
Heterogeneous Conjugation Consider using a site-specific conjugation method to produce a more homogeneous ADC with a defined DAR.[1][2]
Harsh Reaction Conditions Evaluate the impact of reaction temperature, pH, and organic solvent concentration on aggregation during the conjugation process.

Illustrative Data: Impact of DAR and Conjugation Method on Aggregation

Conjugation MethodAverage DAR% Aggregation (by SEC)
Lysine Conjugation3.86.7%
Lysine Conjugation5.212.3%
Site-Specific (Engineered Cysteine)2.01.5%
Site-Specific (Engineered Cysteine)4.03.8%
Note: This is illustrative data. Actual results will vary depending on the specific ADC and experimental conditions.
Issue 3: Progressive Aggregation During Storage.

Possible Causes and Solutions:

CauseRecommended Action
Inappropriate Storage Temperature Store the ADC at the recommended temperature, typically 2-8°C. Avoid freezing unless lyophilized.
Freeze-Thaw Cycles Aliquot the ADC into single-use vials to avoid repeated freeze-thaw cycles.
Light Exposure Protect the ADC from light by storing it in amber vials or in the dark.

Troubleshooting Workflow

ADC_Aggregation_Troubleshooting_Workflow start High Aggregation Detected check_method Confirm Analytical Method is Robust start->check_method post_formulation Aggregation Post-Formulation? check_method->post_formulation Yes reanalyze Re-analyze ADC check_method->reanalyze No, Method Issue post_conjugation Aggregation Post-Conjugation? post_formulation->post_conjugation No optimize_formulation Optimize Formulation: pH, Ionic Strength, Excipients post_formulation->optimize_formulation Yes storage_issue Aggregation During Storage? post_conjugation->storage_issue No optimize_conjugation Optimize Conjugation: Lower DAR, Site-Specific Method post_conjugation->optimize_conjugation Yes optimize_storage Optimize Storage: Temperature, Light, Freeze-Thaw storage_issue->optimize_storage Yes storage_issue->reanalyze No/Resolved optimize_formulation->reanalyze optimize_conjugation->reanalyze optimize_storage->reanalyze

Caption: Troubleshooting workflow for this compound ADC aggregation.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregation Analysis

Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Size-Exclusion HPLC column (e.g., TSKgel G3000SWxl, 7.8 mm x 300 mm).[6]

  • Mobile Phase: 100 mM sodium phosphate, 150 mM NaCl, pH 6.8.[3]

  • This compound ADC sample.

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved on the UV detector (monitoring at 280 nm).

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Injection: Inject a suitable volume (e.g., 20 µL) of the prepared sample onto the column.[3]

  • Chromatographic Run: Run the chromatography for a sufficient time (e.g., 30 minutes) to allow for the elution of all species.

  • Data Analysis:

    • Monitor the eluent at 280 nm.

    • Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates).

    • Calculate the percentage of aggregation as follows: % Aggregation = (Area of Aggregates / (Area of Monomer + Area of Aggregates)) x 100.[3]

Protocol 2: Dynamic Light Scattering (DLS) for Particle Size Analysis

Objective: To determine the hydrodynamic radius (Rh) and polydispersity of a this compound ADC sample as an indicator of aggregation.

Materials:

  • Dynamic Light Scattering (DLS) instrument.

  • Low-volume quartz cuvette.

  • This compound ADC sample.

  • Filtration device (0.22 µm syringe filter).

Procedure:

  • Sample Preparation:

    • Filter the ADC sample through a 0.22 µm filter to remove any large, extraneous particles.

    • Dilute the filtered sample to a suitable concentration (typically 0.5-1.0 mg/mL) using the formulation buffer.

  • Instrument Setup:

    • Set the instrument to the appropriate temperature (e.g., 25°C).

    • Enter the viscosity and refractive index of the solvent (formulation buffer).

  • Measurement:

    • Carefully transfer the sample to the cuvette, ensuring no bubbles are present.

    • Place the cuvette in the DLS instrument.

    • Allow the sample to equilibrate to the set temperature for at least 5 minutes.

    • Perform the DLS measurement according to the instrument's software instructions. Typically, this involves multiple acquisitions to ensure data quality.

  • Data Analysis:

    • The software will generate a correlation function and calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI).

    • An increase in the average Rh and/or a high PDI (>0.2) can indicate the presence of aggregates.

Protocol 3: Differential Scanning Fluorimetry (DSF) for Thermal Stability Assessment

Objective: To determine the melting temperature (Tm) of a this compound ADC, which can be an indicator of its conformational stability and propensity to aggregate.

Materials:

  • Real-time PCR instrument capable of fluorescence detection.

  • Fluorescent dye (e.g., SYPRO Orange).

  • This compound ADC sample.

  • Appropriate buffer.

Procedure:

  • Reagent Preparation:

    • Prepare a working solution of the fluorescent dye (e.g., 5X SYPRO Orange in buffer).

    • Prepare the ADC sample at a concentration of approximately 0.1-0.5 mg/mL in the desired buffer.

  • Reaction Setup:

    • In a PCR plate, mix the ADC sample with the fluorescent dye solution. A typical final volume is 20-25 µL.

    • Include a buffer-only control with the dye.

  • DSF Experiment:

    • Place the plate in the real-time PCR instrument.

    • Set up a thermal ramp protocol, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.

    • Monitor the fluorescence intensity during the temperature ramp.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of temperature.

    • The melting temperature (Tm) is the temperature at the midpoint of the unfolding transition, which is typically determined by finding the peak of the first derivative of the melting curve.

    • A lower Tm compared to the unconjugated antibody may indicate that the ADC is less thermally stable and more prone to aggregation.

Signaling Pathway and Logical Relationships

ADC_Aggregation_Factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors payload This compound (Hydrophobic) aggregation ADC Aggregation payload->aggregation dar High DAR dar->aggregation linker Hydrophobic Linker linker->aggregation conjugation Heterogeneous Conjugation conjugation->aggregation ph Suboptimal pH ph->aggregation temp High Temperature temp->aggregation freeze_thaw Freeze-Thaw Cycles freeze_thaw->aggregation storage Improper Storage storage->aggregation

Caption: Factors contributing to this compound ADC aggregation.

References

Technical Support Center: Optimizing Drug-to-Antibody Ratio for Calicheamicin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful development of calicheamicin (B1180863) antibody-drug conjugates (ADCs). This resource addresses common challenges encountered during conjugation, purification, characterization, and in vitro testing, with a focus on optimizing the drug-to-antibody ratio (DAR).

Frequently Asked Questions (FAQs)

Q1: What is the optimal drug-to-antibody ratio (DAR) for a this compound ADC?

A1: The ideal DAR for a this compound ADC is a critical parameter that requires careful optimization, as it directly influences both efficacy and safety.[1] While there is no single optimal DAR for all this compound ADCs, a range of 2 to 4 is often considered a good starting point for balancing potency and potential toxicity.[] Low DAR values may result in insufficient delivery of the cytotoxic payload to achieve a therapeutic effect, whereas high DAR values can lead to issues such as antibody aggregation, rapid clearance from circulation, and increased off-target toxicity.[1][3] The optimal DAR is ultimately target- and antibody-dependent and must be determined empirically for each specific ADC.

Q2: How does the DAR of a this compound ADC affect its therapeutic window?

A2: The drug-to-antibody ratio is a key determinant of the therapeutic window of a this compound ADC. A lower DAR is generally associated with a wider therapeutic window, while a higher DAR can lead to increased toxicity and a narrower therapeutic window.[4] Higher DAR species have been associated with faster clearance and increased toxicity.[5] The first FDA-approved this compound ADC, gemtuzumab ozogamicin, had an average DAR of 2-3, but also contained a significant portion of unconjugated antibody.[6] Newer, site-specific conjugation technologies aim to produce more homogeneous ADCs with a defined DAR, which can lead to an improved therapeutic index.[5][6]

Q3: What are the primary methods for determining the DAR of a this compound ADC?

A3: Several analytical techniques can be used to determine the DAR of a this compound ADC. The most common methods include:

  • Hydrophobic Interaction Chromatography (HIC): HIC is considered the gold standard for determining both the average DAR and the distribution of different drug-loaded species.[4] It separates ADC species based on the hydrophobicity conferred by the conjugated payload.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a direct measurement of the molecular weight of the different ADC species, allowing for precise DAR determination.[7][8] However, it's important to note that higher DAR species may have different ionization efficiencies, which can sometimes lead to an underestimation of the average DAR compared to HIC.[4]

  • UV/Vis Spectroscopy: This is a simpler method that can be used to estimate the average DAR by measuring the absorbance of the ADC at two different wavelengths – one for the antibody (typically 280 nm) and one for the this compound payload.[1][9]

It is often recommended to use orthogonal methods, such as HIC and LC-MS, to confirm DAR values.[4]

Troubleshooting Guides

Issue 1: Inconsistent DAR values between batches.

Question: We are observing significant batch-to-batch variability in the average DAR of our this compound ADC. What are the potential causes and how can we improve consistency?

Answer: Inconsistent DAR values are a common challenge, often stemming from the conjugation process itself.[7] Here are some potential causes and troubleshooting steps:

  • Suboptimal Reaction Conditions: The molar ratio of the drug-linker to the antibody, reaction time, temperature, and pH can all influence the final DAR.

    • Solution: Tightly control and optimize these reaction parameters. Ensure consistent antibody concentration and purity.[][10]

  • Antibody Quality: Variations in antibody purity and the presence of interfering substances in the antibody formulation (e.g., Tris, glycine) can affect conjugation efficiency.[10]

    • Solution: Use a highly purified antibody (>95% purity) and ensure the buffer is free of amine-containing reagents.[10]

  • Heterogeneity of Conjugation Sites: Traditional conjugation methods targeting lysine (B10760008) or cysteine residues can result in a heterogeneous mixture of ADC species with varying DARs.[5][9]

    • Solution: Consider implementing site-specific conjugation technologies to achieve a more homogeneous product with a defined DAR.[6][11]

Issue 2: High levels of aggregation in the purified ADC.

Question: Our purified this compound ADC shows a high percentage of aggregates. What could be causing this and how can we mitigate it?

Answer: ADC aggregation is a critical issue that can affect efficacy, safety, and stability. The hydrophobic nature of this compound can contribute to this problem.[7]

  • High DAR: Higher DAR values increase the hydrophobicity of the ADC, promoting intermolecular interactions and aggregation.[3]

    • Solution: Optimize the conjugation reaction to target a lower average DAR.

  • Inappropriate Formulation Buffer: The buffer composition can significantly impact ADC stability.

    • Solution: Screen different formulation buffers containing excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids to stabilize the ADC.[7]

  • Storage Conditions: Freeze-thaw cycles and exposure to light can induce aggregation.[7]

    • Solution: Store the ADC at the recommended temperature, protect it from light, and avoid repeated freeze-thaw cycles.[7]

Issue 3: Low in vitro cytotoxicity despite an acceptable DAR.

Question: Our this compound ADC has an on-target DAR, but it shows lower than expected potency in our in vitro cytotoxicity assays. What are the potential reasons for this?

Answer: Low in vitro potency can be due to several factors beyond the average DAR.

  • ADC Internalization: For the this compound to be effective, the ADC must be internalized by the target cells.[12][13]

    • Solution: Confirm ADC internalization using a fluorescently labeled ADC and techniques like flow cytometry or high-content imaging.[12]

  • Payload Release: The linker must be efficiently cleaved inside the target cell to release the this compound payload.[14]

    • Solution: If using a cleavable linker (e.g., acid-labile hydrazone), ensure that the assay conditions allow for linker cleavage.[] For some linkers, the payload is released in the lysosome.[]

  • Cell Line Sensitivity: The target cell line may have intrinsic resistance mechanisms to this compound.

    • Solution: Test the ADC on a panel of cell lines with varying levels of target antigen expression. Include a positive control (free this compound) to assess the intrinsic sensitivity of the cells.

Data Summary Tables

Table 1: Impact of DAR on this compound ADC Properties

PropertyLow DAR (e.g., 2)High DAR (e.g., >4)Reference(s)
Efficacy Potentially lower potencyPotentially higher potency[1]
Toxicity Generally lowerGenerally higher[4][6]
Pharmacokinetics Longer half-lifeFaster clearance[5][16]
Aggregation Lower propensityHigher propensity[3][7]
Therapeutic Window WiderNarrower[4]

Table 2: Comparison of Analytical Methods for DAR Determination

MethodPrincipleKey AdvantagesKey LimitationsReference(s)
HIC-HPLC Separation based on hydrophobicityGold standard, provides average DAR and distributionMay require method optimization for each ADC[4][17]
LC-MS Measures molecular weightHigh precision, provides mass of each speciesIonization efficiency can vary with DAR, potentially underestimating the average[4][7]
UV/Vis Spectroscopy Measures absorbance at two wavelengthsSimple and rapidProvides only the average DAR, less accurate than HIC or LC-MS[1][9]

Experimental Protocols

Protocol 1: Determination of Average DAR by HIC-HPLC

Objective: To determine the average drug-to-antibody ratio and the distribution of different DAR species in a this compound ADC sample.

Materials:

  • Hydrophobic Interaction Chromatography (HIC) column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0

  • Mobile Phase B: 20 mM sodium phosphate, pH 7.0

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Inject 20 µL of the diluted sample onto the column.

  • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

  • Monitor the elution profile at 280 nm.

  • Identify the peaks corresponding to the unconjugated antibody and the different DAR species (DAR2, DAR4, etc.).

  • Calculate the area of each peak.

  • Calculate the average DAR using the following formula: Average DAR = Σ (Peak Area of each DAR species × DAR value) / Σ (Total Peak Area)

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the potency of a this compound ADC on a target cancer cell line.[18][19]

Materials:

  • Target cancer cells (antigen-positive) and control cells (antigen-negative)[20]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • This compound ADC and unconjugated antibody

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[19]

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[18]

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C with 5% CO2.[19]

  • Prepare serial dilutions of the this compound ADC and the unconjugated antibody in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the ADC or antibody dilutions. Include untreated cells as a control.

  • Incubate the plate for 72-96 hours at 37°C with 5% CO2.[12]

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[18][19]

  • Carefully aspirate the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[18]

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Plot the dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Visualizations

Calicheamicin_MoA ADC This compound ADC TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell Binding to Target Antigen Internalization Receptor-Mediated Endocytosis TumorCell->Internalization Lysosome Lysosome Internalization->Lysosome PayloadRelease Linker Cleavage & Payload Release Lysosome->PayloadRelease This compound Free this compound PayloadRelease->this compound DNA Nuclear DNA This compound->DNA Translocation to Nucleus Binding Binds to Minor Groove DNA->Binding DSB DNA Double-Strand Breaks Binding->DSB Bergman Cyclization & Diradical Formation [4, 5, 6] Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Caption: Mechanism of action of a this compound ADC leading to tumor cell death.

DAR_Troubleshooting Start Inconsistent DAR Between Batches CheckReaction Review Conjugation Protocol Start->CheckReaction CheckAntibody Assess Antibody Quality & Formulation Start->CheckAntibody ConsiderMethod Evaluate Conjugation Method Start->ConsiderMethod Solution1 Optimize: Molar Ratio, Time, Temp, pH CheckReaction->Solution1 Solution2 Ensure >95% Purity & Amine-Free Buffer CheckAntibody->Solution2 Solution3 Consider Site-Specific Conjugation ConsiderMethod->Solution3

Caption: Troubleshooting workflow for inconsistent drug-to-antibody ratios.

ADC_Purification_Workflow Start Crude ADC Conjugation Mixture TFF Tangential Flow Filtration (TFF) (Buffer Exchange & Removal of Small Molecule Impurities) Start->TFF Step 1 Chromatography Purification Chromatography (e.g., HIC, IEX) TFF->Chromatography Step 2 Analysis Characterization: - DAR (HIC, LC-MS) - Aggregation (SEC) - Purity (SDS-PAGE) Chromatography->Analysis Step 3 Final Purified this compound ADC Analysis->Final Final Product

Caption: General experimental workflow for the purification of this compound ADCs.

References

Technical Support Center: Overcoming Challenges in Calicheamicin Conjugate Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calicheamicin (B1180863) conjugate purification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of these complex biomolecules.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound antibody-drug conjugates (ADCs).

Issue 1: High Levels of Aggregation in the Purified Product

  • Question: My purified this compound conjugate shows a high percentage of aggregates by Size Exclusion Chromatography (SEC). What are the potential causes and how can I resolve this?

  • Answer: High aggregation is a common challenge with this compound ADCs due to the hydrophobic nature of the payload. The conjugation process itself can also induce aggregation.

    Potential Causes and Solutions:

    • Hydrophobic Interactions: The this compound payload increases the overall hydrophobicity of the antibody, promoting self-association.

      • Troubleshooting:

        • Optimize Buffer Conditions: Screen different buffer formulations to enhance conjugate stability. The inclusion of excipients like polysorbate (e.g., 0.01-0.05% Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or certain amino acids (e.g., arginine, glycine) can help minimize hydrophobic interactions and reduce aggregation.

        • Work at Lower Concentrations: If possible, perform purification steps at lower protein concentrations to reduce the likelihood of intermolecular interactions.

    • Inefficient Purification Step: The chromatography method used may not be adequately resolving monomer from aggregate.

      • Troubleshooting:

        • Size Exclusion Chromatography (SEC): This is the primary method for removing aggregates. Ensure the column is properly packed and calibrated. Optimize the flow rate to improve resolution between the monomer and high molecular weight species (HMWS). Slower flow rates often lead to better separation.

        • Cation Exchange Chromatography (CEX): In some cases, CEX can be used to remove aggregates. A flow-through mode, where the monomer flows through and aggregates bind to the column, has been shown to be effective.[]

    • Conjugation Process: The conditions of the conjugation reaction itself can lead to the formation of aggregates.

      • Troubleshooting:

        • Review Conjugation Chemistry: The type of linker and the conjugation process can significantly impact aggregation. Site-specific conjugation methods often result in more homogeneous products with lower aggregation propensity compared to stochastic methods like lysine (B10760008) conjugation.[2]

        • Optimize Reaction Conditions: Factors such as the ratio of linker-drug to antibody, reaction time, and temperature can influence aggregate formation. A design of experiments (DoE) approach can be useful in identifying the optimal conditions to minimize aggregation.

Logical Workflow for Troubleshooting High Aggregation

high_aggregation_troubleshooting start High Aggregation Detected by SEC check_buffer Review and Optimize Formulation Buffer (Excipients, pH) start->check_buffer optimize_sec Optimize SEC Method (Flow rate, column choice) check_buffer->optimize_sec If aggregation persists solution_found Aggregation Reduced check_buffer->solution_found Problem Solved evaluate_cex Evaluate Cation Exchange Chromatography (Flow-through mode) optimize_sec->evaluate_cex If aggregation persists optimize_sec->solution_found Problem Solved review_conjugation Review Conjugation Process (Chemistry, reaction conditions) evaluate_cex->review_conjugation If aggregation persists evaluate_cex->solution_found Problem Solved review_conjugation->solution_found Problem Solved

Caption: Troubleshooting workflow for high aggregation.

Issue 2: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)

  • Question: My final product has a heterogeneous DAR profile, or the average DAR is not within the target range. How can I achieve a more homogeneous product with the desired DAR?

  • Answer: Achieving a consistent and target DAR is crucial for the efficacy and safety of an ADC. Heterogeneity arises from the conjugation process, and purification methods are needed to isolate the desired species.

    Potential Causes and Solutions:

    • Stochastic Conjugation: Traditional conjugation to lysine residues or native cysteines results in a mixture of species with different DARs.

      • Troubleshooting:

        • Hydrophobic Interaction Chromatography (HIC): HIC is the gold standard for separating ADC species with different DARs. The increased hydrophobicity of the ADC with higher drug loading allows for separation on a HIC column. A salt gradient (e.g., decreasing ammonium (B1175870) sulfate) is used to elute the different DAR species.

    • Inefficient Purification: The HIC method may not be optimized to resolve the different DAR species effectively.

      • Troubleshooting:

        • Optimize HIC Method:

          • Salt Selection: Ammonium sulfate (B86663) is commonly used, but other salts can be explored.

          • Gradient Slope: A shallower gradient can improve the resolution between DAR peaks.

          • Organic Modifier: In some cases, the addition of a small amount of organic solvent (e.g., isopropanol) to the mobile phase can improve peak shape and resolution.

    • Analytical Method Variability: The method used to determine the DAR may not be accurate or reproducible.

      • Troubleshooting:

        • Method Validation: Ensure your HIC or other analytical method for DAR determination is properly validated for accuracy, precision, and linearity.

        • Orthogonal Methods: Use an orthogonal method, such as mass spectrometry, to confirm the DAR distribution.

Logical Workflow for Troubleshooting DAR Issues

dar_troubleshooting start Inconsistent or Incorrect DAR implement_hic Implement/Optimize HIC Purification start->implement_hic hic_parameters Adjust HIC Parameters (Salt type, gradient slope, organic modifier) implement_hic->hic_parameters If resolution is poor solution_found Desired DAR Achieved implement_hic->solution_found Problem Solved validate_analytical Validate Analytical Method for DAR (HIC, Mass Spectrometry) hic_parameters->validate_analytical If DAR is still inconsistent hic_parameters->solution_found Problem Solved review_conjugation Review Conjugation Reaction (Consider site-specific methods) validate_analytical->review_conjugation If analytical method is sound validate_analytical->solution_found Problem Solved review_conjugation->solution_found Problem Solved

Caption: Troubleshooting workflow for DAR-related issues.

Issue 3: Presence of Free Drug in the Final Product

  • Question: After purification, I still detect residual free this compound in my ADC preparation. How can I effectively remove it?

  • Answer: The presence of free cytotoxic drug is a major safety concern and must be removed to very low levels.

    Potential Causes and Solutions:

    • Inefficient Removal by Primary Purification: The initial purification steps may not be sufficient to remove all unbound drug.

      • Troubleshooting:

        • Cation Exchange Chromatography (CEX): CEX in a bind-and-elute mode is effective for removing free drug. The ADC binds to the column, while the small molecule drug flows through.

        • Tangential Flow Filtration (TFF): Diafiltration using TFF is a common method for removing small molecules like free drug from protein solutions. Ensure an adequate number of diavolumes are used to wash out the unbound drug.

    • Linker Instability: The linker may be cleaving during the purification process, leading to the release of free drug.

      • Troubleshooting:

        • Evaluate Buffer Conditions: Ensure the pH and composition of your purification buffers are compatible with the linker chemistry to prevent premature cleavage. For acid-labile linkers, avoid prolonged exposure to low pH conditions.

Quantitative Data on Purification Performance

The following tables provide examples of the effectiveness of different chromatography techniques in purifying ADCs.

Table 1: Aggregate Removal by Size Exclusion and Cation Exchange Chromatography

Purification StepInitial % HMWS (Aggregates)Final % HMWS (Aggregates)Reference
SEC Purification of ABBV-011 (a this compound ADC)Not specified< 1%[3]
Flow-through CEX> 1% (initial range)≤ 0.1%[]

Table 2: Free Drug Removal by Cation Exchange Chromatography

Purification StepInitial % Free ToxinFinal % Free Toxin
Cation Exchange Chromatography (Bind-and-Elute)52.2%5%

Table 3: Illustrative Example of DAR Species Separation by HIC

Note: This data is for brentuximab vedotin, a cysteine-linked ADC, and is presented to illustrate the typical separation and quantification achievable with HIC. The principle is directly applicable to this compound conjugates.

DAR SpeciesRetention Time (min)Area %
DAR07.687.59
DAR214.1230.84
DAR422.7835.22
DAR627.9819.13
DAR832.157.22
Calculated Average DAR ~3.7

Experimental Protocols

Protocol 1: Aggregate Removal by Size Exclusion Chromatography (SEC)

This protocol is a general guideline for the analytical separation of monomer from aggregates. For preparative scale, parameters would need to be adjusted.

  • Column: Use a silica-based SEC column with a pore size appropriate for monoclonal antibodies (e.g., 300 Å).

  • Mobile Phase: Prepare an isocratic mobile phase, typically a phosphate-buffered saline (PBS) solution at a pH around 7.0-7.4 (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.4). For some hydrophobic ADCs, the addition of a low concentration of an organic modifier like isopropanol (B130326) (e.g., 15%) may be necessary to prevent secondary interactions with the column matrix.[4]

  • System Preparation: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min for an analytical column) until a stable baseline is achieved.

  • Sample Preparation: Dilute the this compound conjugate sample in the mobile phase to a suitable concentration (e.g., 1 mg/mL). Filter the sample through a 0.22 µm filter before injection.

  • Chromatography: Inject the prepared sample onto the column.

  • Data Analysis: Monitor the elution profile at 280 nm. The high molecular weight species (aggregates) will elute first, followed by the monomeric ADC, and then any low molecular weight fragments. Integrate the peak areas to determine the percentage of aggregate.

Protocol 2: DAR Species Separation by Hydrophobic Interaction Chromatography (HIC)

  • Column: Select a HIC column with appropriate hydrophobicity (e.g., Butyl or Phenyl phase).

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0.

  • System Preparation: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the this compound conjugate sample in Mobile Phase A to a concentration of approximately 1-5 mg/mL.

  • Chromatography and Elution:

    • Inject the sample onto the equilibrated column.

    • Elute with a linear gradient from 0% to 100% Mobile Phase B over a defined period (e.g., 20-30 minutes) at a flow rate of approximately 1 mL/min.

  • Data Analysis: Monitor the chromatogram at 280 nm. Peaks will elute in order of increasing hydrophobicity (i.e., DAR0, DAR2, DAR4, etc.). Calculate the area percentage of each peak to determine the DAR distribution and the average DAR.

Protocol 3: Free Drug and Aggregate Removal by Cation Exchange Chromatography (CEX)

This protocol describes a bind-and-elute mode for CEX.

  • Column: Use a strong or weak cation exchange column.

  • Buffer A (Equilibration/Wash): 90 mM Sodium Acetate, pH 5.0.

  • Buffer B (Elution): 400 mM Sodium Acetate, pH 5.0.

  • System Preparation: Equilibrate the column with Buffer A until the pH and conductivity of the outlet match the buffer.

  • Sample Loading: Adjust the pH and conductivity of the this compound conjugate sample to match Buffer A and load it onto the column. Collect the flow-through, which may contain unbound free drug.

  • Wash: Wash the column with several column volumes of Buffer A to remove any remaining free drug and other non-binding impurities.

  • Elution: Apply a linear gradient from 0% to 100% Buffer B over approximately 20 column volumes to elute the bound ADC. Collect fractions throughout the gradient.

  • Analysis: Analyze the collected fractions by SEC for aggregate content and by a suitable method (e.g., RP-HPLC) for the presence of free drug and ADC concentration.

This compound Mechanism of Action

Upon internalization into the target cancer cell, the this compound payload is released from the antibody. It then translocates to the nucleus, where it binds to the minor groove of DNA, causing double-strand breaks. This DNA damage activates a signaling cascade that leads to cell cycle arrest and ultimately, apoptosis (programmed cell death).

calicheamicin_moa cluster_cell Target Cancer Cell ADC This compound ADC Receptor Target Antigen (e.g., CD22, CD33) ADC->Receptor Binding Internalization Internalization (Endocytosis) Receptor->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Payload Free this compound Release->Payload Nucleus Nucleus Payload->Nucleus DNA_Binding Binds to DNA Minor Groove Nucleus->DNA_Binding DSB DNA Double-Strand Breaks DNA_Binding->DSB DDR DNA Damage Response (ATM/ATR) DSB->DDR Caspase_Activation Caspase Activation (Caspase-9, Caspase-3) DDR->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: this compound ADC mechanism of action.

Frequently Asked Questions (FAQs)

  • Q1: Why is aggregation more of a problem for this compound conjugates compared to other ADCs?

    • A1: this compound is a highly hydrophobic molecule. When multiple this compound molecules are conjugated to an antibody, the overall hydrophobicity of the resulting ADC increases significantly. This increased hydrophobicity promotes intermolecular interactions, leading to a higher propensity for aggregation.

  • Q2: Can I use the same purification platform for different this compound conjugates?

    • A2: While the general principles and types of chromatography (SEC, HIC, IEX) will be similar, the specific conditions for each purification step will likely need to be optimized for each new this compound conjugate. Factors such as the antibody isotype, the specific linker used, and the average DAR can all influence the purification behavior of the ADC.

  • Q3: What are the critical quality attributes (CQAs) I should monitor during the purification of a this compound conjugate?

    • A3: Key CQAs to monitor include:

      • Purity: Absence of process-related impurities (e.g., host cell proteins, DNA) and product-related impurities (aggregates, fragments).

      • Aggregate Content: The percentage of high molecular weight species.

      • Drug-to-Antibody Ratio (DAR): Both the average DAR and the distribution of different DAR species.

      • Free Drug Level: The concentration of unconjugated this compound payload.

      • Potency: The biological activity of the purified ADC.

  • Q4: How can I prevent my this compound conjugate from aggregating during storage?

    • A4: Proper formulation is key to long-term stability. This involves optimizing the buffer pH and including stabilizing excipients such as polysorbates, sugars (sucrose, trehalose), and amino acids (arginine, glycine). Additionally, storing the ADC at the recommended temperature (often 2-8°C or frozen) and avoiding repeated freeze-thaw cycles is crucial. A thorough formulation development study is recommended to determine the optimal storage conditions for your specific conjugate.

References

Technical Support Center: Analytical Techniques for Calicheamicin ADC Deconjugation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the analytical techniques used in calicheamicin (B1180863) antibody-drug conjugate (ADC) deconjugation studies.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing this compound ADC deconjugation?

A1: The primary challenges stem from the inherent properties of this compound ADCs. These include the heterogeneity of the ADC population, with variations in the drug-to-antibody ratio (DAR).[1][2] Additionally, the stability of the linker, particularly acid-labile linkers like hydrazones, can lead to premature payload release during analysis, complicating data interpretation.[1][3] Aggregation of the ADC during storage or analysis is another common issue that can affect the accuracy of deconjugation studies.

Q2: Which analytical techniques are most suitable for studying this compound ADC deconjugation?

A2: A multi-faceted approach using orthogonal analytical techniques is recommended for a comprehensive assessment. The most common and effective methods include:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): Ideal for separating ADC species based on their hydrophobicity, which correlates with the drug-to-antibody ratio (DAR).[4][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the intact mass of the ADC and its fragments, allowing for precise DAR determination and identification of deconjugation products.[1][6]

  • Capillary Electrophoresis-Sodium Dodecyl Sulfate (CE-SDS): A high-resolution technique for assessing the purity and molecular weight of the ADC under both reducing and non-reducing conditions.[7][8]

Q3: How does the linker chemistry of a this compound ADC affect the choice of analytical method?

A3: The linker chemistry is a critical factor. For ADCs with acid-labile linkers (e.g., hydrazone), it is crucial to use analytical methods with neutral pH mobile phases, such as HIC-HPLC or native MS, to prevent artificial cleavage of the linker during analysis.[1] For more stable linkers, such as those with disulfide or amide bonds, a wider range of analytical conditions can be employed.[3]

Q4: What is the mechanism of action of this compound once it is released from the ADC?

A4: Once released inside the target cell, this compound binds to the minor groove of DNA.[][10] It then undergoes a Bergman cyclization reaction, generating a diradical species.[][11] This highly reactive diradical abstracts hydrogen atoms from the DNA backbone, leading to double-strand breaks and subsequent cell death.[][10][11]

Troubleshooting Guides

Issue 1: Premature Payload Release in In Vitro Plasma Stability Assays

  • Question: My this compound ADC with a hydrazone linker shows significant payload release at physiological pH (~7.4) during in vitro plasma stability assays. What are the potential causes and how can I troubleshoot this?

  • Answer:

    • Potential Cause 1: Inherent Linker Instability. Hydrazone linkers are known to be susceptible to hydrolysis at neutral pH.

      • Solution: If possible, consider using a more stable linker chemistry. For the current ADC, ensure that the in vitro assay conditions are strictly controlled and consistent across experiments.

    • Potential Cause 2: Assay Conditions. Components in the plasma or serum, such as enzymes, may be accelerating linker cleavage.

      • Solution: Use a consistent source of plasma/serum and consider using IgG-depleted serum to minimize interference.

    • Potential Cause 3: Analytical Method-Induced Cleavage. The analytical method used to quantify the released payload may be causing artificial deconjugation (e.g., low pH mobile phase in LC-MS).

      • Solution: Employ analytical techniques with neutral pH conditions, such as HIC-HPLC or native mass spectrometry.[1]

Issue 2: High Levels of Aggregation Observed in ADC Samples

  • Question: My this compound ADC solution shows an increase in high molecular weight species (aggregates) upon storage and analysis. What are the likely causes and mitigation strategies?

  • Answer:

    • Potential Cause 1: Hydrophobicity of the Payload. this compound is a hydrophobic molecule, and its conjugation to the antibody can increase the propensity for aggregation.

      • Solution: Optimize the formulation buffer to enhance ADC solubility. This may include adjusting the pH or adding excipients like polysorbate.

    • Potential Cause 2: Storage Conditions. Improper storage temperature or freeze-thaw cycles can induce aggregation.

      • Solution: Store the ADC at the recommended temperature and minimize freeze-thaw cycles. If frozen, thaw the sample slowly and gently mix before use.

    • Potential Cause 3: Sample Preparation for Analysis. The sample preparation steps prior to analysis may be promoting aggregation.

      • Solution: Ensure that the diluents and buffers used for sample preparation are compatible with the ADC and do not induce stress. Filter the sample using a low-protein-binding filter before analysis.

Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements

  • Question: I am observing significant variability in the average DAR values for the same batch of this compound ADC. What could be the reasons?

  • Answer:

    • Potential Cause 1: Sample Heterogeneity. The ADC sample itself may be a heterogeneous mixture of different DAR species.

      • Solution: Use high-resolution analytical techniques like HIC-HPLC or LC-MS that can separate and quantify the different DAR species. Ensure thorough mixing of the sample before taking an aliquot for analysis.

    • Potential Cause 2: Analytical Method Variability. The chosen analytical method may not be robust enough for consistent DAR measurement.

      • Solution: Optimize and validate the analytical method. For RP-HPLC, ensure the mobile phase does not cause deconjugation. For MS, ensure proper calibration and deconvolution of the spectra.[1]

    • Potential Cause 3: Instrumental Variability. Fluctuations in the performance of the analytical instrument can lead to inconsistent results.

      • Solution: Perform regular maintenance and calibration of the instrument. Use an internal standard to normalize for any variations in instrument performance.

Data Presentation

Table 1: Comparison of In Vivo Stability of Different this compound ADC Linkers

Linker TypeLinker Name/DescriptionKey FeatureIn Vivo Stability
Hydrazone-DisulfideAcButDMHAcid-cleavable hydrazone and sterically hindered disulfideLess stable in mouse and human plasma[3]
Disulfide ("Linkerless")Direct disulfide bond to engineered cysteineIncreased stability and homogeneity50% of drug remains conjugated after 21 days in vivo[3]
Hydrazone"Carbohydrate Conjugate"Hydrolytic release in acidic lysosomal environmentProne to premature hydrolysis[3]
Amide"Amide Conjugate"Stable to hydrolysisHigh stability[3]

Table 2: In Vitro Cytotoxicity of this compound ADCs with Different Linkers

ADC TargetLinker TypeCell LineIC50 (nM)
CD22Disulfide ("Linkerless")WSU-DLCL20.05[12]
CD22Disulfide ("Linkerless")BJAB0.12[12]
Ly6EDisulfide ("Linkerless")HCC-1569x287[12]
Ly6EDisulfide ("Linkerless")NCI-H1781111[12]

Experimental Protocols

Protocol 1: HIC-HPLC for DAR and Deconjugation Analysis

  • Objective: To separate and quantify the different DAR species of a this compound ADC and monitor deconjugation over time.

  • Materials:

    • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

    • HPLC system with a UV detector

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0

    • This compound ADC sample

  • Procedure:

    • Equilibrate the HIC column with 100% Mobile Phase A.

    • Dilute the this compound ADC sample to a final concentration of 1 mg/mL in Mobile Phase A.

    • Inject an appropriate volume (e.g., 20 µL) of the prepared sample onto the column.

    • Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 280 nm.

    • The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times.

    • Calculate the relative percentage of each DAR species by integrating the peak areas. The average DAR can be calculated from the weighted average of the different species.

Protocol 2: LC-MS for Intact Mass Analysis and DAR Determination

  • Objective: To determine the intact mass of the this compound ADC and its fragments to confirm conjugation and calculate the average DAR.

  • Materials:

    • LC-MS system (e.g., Q-TOF or Orbitrap)

    • Reversed-phase column suitable for large proteins (e.g., C4)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • This compound ADC sample

  • Procedure:

    • Equilibrate the LC column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Dilute the ADC sample to 0.5-1 mg/mL in Mobile Phase A.[1]

    • Inject the sample onto the column.

    • Elute the ADC using a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 15 minutes).[1]

    • Acquire mass spectra in the appropriate m/z range for the ADC.

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

    • Identify the mass of the unconjugated antibody and the mass of the linker-payload.

    • Calculate the number of drugs conjugated for each peak and determine the relative abundance of each DAR species from the peak intensities to calculate the average DAR.

Protocol 3: CE-SDS for Purity and Stability Assessment

  • Objective: To assess the purity of the this compound ADC and detect any fragmentation or aggregation under denaturing conditions.

  • Materials:

    • Capillary Electrophoresis system with a UV or PDA detector

    • Bare-fused silica (B1680970) capillary

    • SDS-gel buffer

    • Sample buffer containing SDS

    • Reducing agent (e.g., DTT or β-mercaptoethanol) for reduced analysis

    • Alkylating agent (e.g., iodoacetamide) for non-reduced analysis

    • This compound ADC sample

  • Procedure:

    • Non-reduced sample preparation: Mix the ADC sample with sample buffer containing SDS and an alkylating agent. Heat at 70°C for 10 minutes.

    • Reduced sample preparation: Mix the ADC sample with sample buffer containing SDS and a reducing agent. Heat at 90°C for 5-10 minutes.[8]

    • Fill the capillary with the SDS-gel buffer.

    • Inject the prepared sample into the capillary.

    • Apply a voltage to separate the components based on their molecular size.

    • Detect the separated species using the UV/PDA detector.

    • Analyze the electropherogram to determine the percentage of the main ADC peak, and quantify any fragments or aggregates.

Visualizations

Calicheamicin_Mechanism_of_Action ADC This compound ADC TumorCell Tumor Cell ADC->TumorCell Binding to Tumor Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization Lysosome Lysosome (Acidic Environment) Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease This compound Free this compound PayloadRelease->this compound DNA DNA Minor Groove This compound->DNA Binding BergmanCyclization Bergman Cyclization DNA->BergmanCyclization Diradical Diradical Formation BergmanCyclization->Diradical DSB DNA Double-Strand Breaks Diradical->DSB H-atom abstraction Apoptosis Apoptosis DSB->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Deconjugation_Troubleshooting_Workflow Start Inconsistent Deconjugation Results CheckMethod Review Analytical Method Start->CheckMethod CheckSample Assess Sample Integrity Start->CheckSample MethodpH Is Mobile Phase pH Neutral? CheckMethod->MethodpH SampleAggregation Check for Aggregates (SEC) CheckSample->SampleAggregation MethodRobustness Is Method Validated? MethodpH->MethodRobustness Yes AdjustpH Adjust Mobile Phase pH MethodpH->AdjustpH No ValidateMethod Perform Method Validation MethodRobustness->ValidateMethod No End Consistent Results MethodRobustness->End Yes SampleHeterogeneity Assess Heterogeneity (HIC/MS) SampleAggregation->SampleHeterogeneity No OptimizeFormulation Optimize Formulation/Storage SampleAggregation->OptimizeFormulation Yes UseHighRes Use High-Resolution Technique SampleHeterogeneity->UseHighRes Yes SampleHeterogeneity->End No AdjustpH->CheckMethod ValidateMethod->CheckMethod OptimizeFormulation->CheckSample UseHighRes->CheckSample

Caption: Troubleshooting workflow for inconsistent deconjugation results.

Experimental_Workflow Start This compound ADC Sample Purity Purity & Aggregation Analysis Start->Purity DAR DAR & Deconjugation Analysis Start->DAR CESDS CE-SDS Purity->CESDS SEC SEC-HPLC Purity->SEC HIC HIC-HPLC DAR->HIC LCMS LC-MS DAR->LCMS PurityResults Purity & Aggregation Data CESDS->PurityResults SEC->PurityResults DARResults DAR Distribution & Deconjugation Profile HIC->DARResults LCMS->DARResults Report Comprehensive Deconjugation Report PurityResults->Report DARResults->Report

Caption: Experimental workflow for this compound ADC deconjugation studies.

References

Technical Support Center: Calicheamicin ADC Formulation & Stability

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for improving the formulation stability of calicheamicin-based antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues observed with This compound (B1180863) ADCs?

This compound ADCs are susceptible to several degradation pathways that can impact their safety and efficacy. The primary stability concerns include:

  • Aggregation: The formation of high molecular weight species, which can reduce efficacy and increase the risk of an immunogenic response. Aggregation is often driven by hydrophobic interactions of the this compound payload or by destabilization of the antibody structure.

  • Fragmentation: Cleavage of the antibody backbone, typically in the hinge region, resulting in Fab and Fc fragments. This reduces the amount of intact, functional ADC.

  • Premature Drug Release: Cleavage of the linker connecting the this compound payload to the antibody. For this compound ADCs, this often involves the hydrolysis of the acid-labile hydrazone linker, leading to the release of the cytotoxic drug before it reaches the target cell, which can cause off-target toxicity.

  • Deamidation and Oxidation: Chemical modifications to the antibody's amino acid residues, which can lead to changes in charge heterogeneity and potentially affect antigen binding and stability.

Troubleshooting Guide: Common Formulation Challenges

Issue 1: My this compound ADC is showing high levels of aggregation during storage.

Aggregation is a critical issue that needs to be controlled to ensure product quality and safety. Use the following workflow to troubleshoot this problem.

start High Aggregation Detected (by SEC-HPLC) check_ph Is the formulation pH optimal? (Typically pH 5.0-6.5 for mAbs) start->check_ph adjust_ph Screen Buffers & pH (e.g., Histidine, Citrate, Acetate) Aim for pH where net charge repels protein-protein interaction. check_ph->adjust_ph No check_excipients Are appropriate stabilizing excipients present? check_ph->check_excipients Yes adjust_ph->check_excipients add_surfactant Add Surfactant (e.g., Polysorbate 20/80) Reduces surface-induced aggregation. check_excipients->add_surfactant No Surfactant add_stabilizer Add Stabilizer/Bulking Agent (e.g., Sucrose (B13894), Trehalose (B1683222), Arginine) Increases conformational stability. check_excipients->add_stabilizer No Stabilizer check_storage Are storage conditions (temp, freeze-thaw) causing stress? check_excipients->check_storage Yes add_surfactant->add_stabilizer add_stabilizer->check_storage optimize_storage Optimize Storage - Avoid repeated freeze-thaw cycles. - Evaluate lyophilization for long-term stability. check_storage->optimize_storage Yes solution Stable Formulation Achieved check_storage->solution No optimize_storage->solution

Caption: Troubleshooting workflow for ADC aggregation.
Issue 2: The average Drug-to-Antibody Ratio (DAR) of my ADC is decreasing over time.

A decreasing DAR indicates premature drug release, which is a significant concern for this compound ADCs that utilize an acid-labile hydrazone linker.

Root Cause: The hydrazone linker is susceptible to hydrolysis, a reaction that is highly dependent on the pH of the formulation. Lower pH environments accelerate the rate of hydrolysis.

Troubleshooting Steps:

  • pH Optimization:

    • Analysis: Evaluate the stability of your ADC across a pH range. The ideal pH will be a balance between minimizing linker hydrolysis (favoring higher pH) and preventing antibody aggregation/degradation (favoring slightly acidic pH).

    • Action: For many this compound ADCs, a formulation pH between 6.0 and 7.0 provides a reasonable compromise. Buffers such as histidine or phosphate (B84403) are commonly used.

  • Excipient Screening:

    • Analysis: Certain excipients can influence local pH or interact with the linker.

    • Action: Screen for excipients that enhance the conformational stability of the antibody without accelerating drug release. Sugars like sucrose and trehalose are often beneficial.

  • Temperature Control:

    • Analysis: Hydrolysis is a chemical reaction with a rate that is dependent on temperature.

    • Action: Ensure the ADC is stored at the recommended refrigerated temperature (2-8°C). For long-term storage, consider lyophilization, as the low water content in the lyophilized cake significantly slows down hydrolysis.

Table 1: Impact of pH on Hydrazone Linker Hydrolysis Rate (Illustrative data based on typical ADC behavior)

Formulation pHBuffer SystemStorage Temperature (°C)Rate of DAR Decrease (% per month)
5.0Acetate2515.2
6.0Histidine254.5
7.0Phosphate251.8
6.0Histidine50.9

Experimental Protocols & Methodologies

A systematic approach to formulation development is crucial for achieving a stable this compound ADC.

start_node start_node end_node end_node process_node process_node decision_node decision_node start Start: Purified ADC Concentrate screen_ph Step 1: Buffer & pH Screening (e.g., Acetate, Histidine, Phosphate) (pH 5.0 - 7.5) start->screen_ph analyze_ph Analyze: Aggregation (SEC), Charge Variants (iCIEF) screen_ph->analyze_ph select_ph Select Optimal Buffer/pH analyze_ph->select_ph screen_excipients Step 2: Excipient Screening (Sugars, Surfactants, Amino Acids) select_ph->screen_excipients Lead candidates analyze_excipients Analyze: Thermal Stability (DSC), Aggregation (SEC) screen_excipients->analyze_excipients select_excipients Select Optimal Excipients analyze_excipients->select_excipients lyo_dev Step 3: Lyophilization Cycle Development (If required for long-term stability) select_excipients->lyo_dev Lead candidate analyze_lyo Analyze: Cake Appearance, Reconstitution Time, Post-Reconstitution Stability lyo_dev->analyze_lyo final_form Final Formulation Selected analyze_lyo->final_form

Caption: Experimental workflow for ADC formulation screening.
Protocol 1: Analysis of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

  • Objective: To separate and quantify the ADC monomer from high molecular weight aggregates and low molecular weight fragments.

  • Methodology:

    • Column: A silica-based column with a hydrophilic coating suitable for protein separation (e.g., TSKgel G3000SWxl).

    • Mobile Phase: A non-denaturing buffer, typically containing a salt to reduce non-specific interactions. A common mobile phase is 100 mM sodium phosphate, 150 mM sodium chloride, pH 6.8.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV absorbance at 280 nm (for the protein) and at a wavelength corresponding to the payload if it has a distinct chromophore.

    • Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in the mobile phase.

    • Data Analysis: Integrate the peak areas of the chromatogram. The percentage of monomer is calculated as: (Monomer Peak Area / Total Peak Area) * 100.

Protocol 2: Analysis of Average DAR by Hydrophobic Interaction Chromatography (HIC-HPLC)
  • Objective: To separate ADC species based on the number of conjugated drug molecules and calculate the average DAR.

  • Methodology:

    • Column: A non-porous polymeric column with a hydrophobic stationary phase (e.g., TSKgel Butyl-NPR).

    • Mobile Phase A: High salt buffer (e.g., 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.0).

    • Mobile Phase B: Low salt buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Gradient: A linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B) is used to elute the ADC species. Species with higher DAR are more hydrophobic and elute later.

    • Detection: UV absorbance at 280 nm.

    • Data Analysis: Identify the peaks corresponding to different drug-loaded species (DAR 0, 2, 4, 6, etc.). The average DAR is calculated using the following formula: Average DAR = Σ(Peak Area_i * DAR_i) / Σ(Peak Area_i) where i corresponds to each species with a specific DAR value.

Technical Support Center: Characterization of Calicheamicin ADC Heterogeneity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the characterization of calicheamicin (B1180863) antibody-drug conjugate (ADC) heterogeneity. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of heterogeneity in this compound ADCs?

A1: Heterogeneity in this compound ADCs arises from several factors. Traditional conjugation methods often result in a mixture of ADC species with varying numbers of drug molecules per antibody.[1][2] The conjugation of the hydrophobic this compound payload can also increase the tendency for aggregation.[1][2] Furthermore, the stability of the linker, particularly acid-labile linkers, can contribute to heterogeneity by premature drug release.[1][2]

Q2: Why am I observing high levels of aggregation in my this compound ADC samples?

A2: Aggregation in this compound ADC samples is a common issue and can be attributed to several factors. The hydrophobic nature of the this compound payload can promote intermolecular interactions, leading to the formation of high molecular weight species.[1] Inappropriate storage conditions, such as improper temperature, repeated freeze-thaw cycles, and exposure to light, can also induce aggregation.[1] The specific formulation, including the buffer composition and pH, plays a crucial role in maintaining the stability of the ADC and preventing aggregation.

Q3: My Drug-to-Antibody Ratio (DAR) measurements are inconsistent for the same batch. What could be the cause?

A3: Inconsistent DAR measurements are a critical issue as DAR is a key quality attribute that impacts the efficacy and toxicity of the ADC.[1] Variability can stem from both the analytical method and the inherent heterogeneity of the sample.[1] Some analytical techniques that use harsh conditions, such as low pH mobile phases in reversed-phase high-performance liquid chromatography (RP-HPLC), can cause cleavage of acid-labile linkers, leading to an underestimation of the DAR.[1][3] The inherent heterogeneity of this compound ADCs produced by conventional conjugation methods also presents a challenge for consistent analysis.[1]

Q4: How can I improve the homogeneity of my this compound ADC?

A4: Recent advancements in ADC technology, such as site-specific conjugation and the development of novel linkers, aim to produce more homogeneous and stable this compound ADCs.[2][4][5] Site-specific conjugation allows for precise control over the location and number of conjugated drugs, resulting in a more uniform product.[6] Novel linker designs are being explored to enhance stability and control the release of the this compound payload.[2][4]

Troubleshooting Guides

Issue 1: High Levels of Aggregation Detected by Size Exclusion Chromatography (SEC)
Potential Cause Troubleshooting/Mitigation Strategy
Hydrophobic Interactions The hydrophobic nature of the this compound payload can lead to intermolecular interactions between ADC molecules, causing them to aggregate.[1] Consider optimizing the formulation by including excipients like polysorbate 20 or 80, sugars (e.g., sucrose, trehalose), or amino acids to stabilize the ADC.[1]
Inappropriate Storage Freeze-thaw cycles, exposure to light, and incorrect storage temperatures can promote aggregation.[1] Store ADC samples at the recommended temperature, protect them from light, and avoid repeated freezing and thawing.
Buffer Composition The pH and ionic strength of the formulation buffer can significantly impact ADC stability. Perform buffer screening studies to identify the optimal pH and excipients for your specific ADC.
Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements
Potential Cause Troubleshooting/Mitigation Strategy
Method-Induced Degradation Analytical methods using harsh conditions (e.g., low pH in RP-HPLC) can cleave acid-labile linkers, leading to inaccurate DAR values.[1][3] Employ analytical techniques that maintain the integrity of the ADC, such as Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry (MS).[1] If using RP-HPLC, ensure the mobile phase is compatible with the linker.
Sample Heterogeneity This compound ADCs produced via traditional conjugation methods are inherently heterogeneous mixtures.[1] Ensure thorough sample mixing before analysis. Utilize methods capable of resolving different DAR species, such as HIC-HPLC or LC-MS.
Instrument Calibration Improper calibration of the mass spectrometer or UV detector can lead to erroneous quantification. Regularly calibrate and maintain your analytical instruments according to the manufacturer's guidelines.
Issue 3: Poor Resolution in Hydrophobic Interaction Chromatography (HIC)

| Potential Cause | Troubleshooting/Mitigation Strategy | | Inappropriate Salt Concentration | The concentration of the salt in the mobile phase is critical for achieving optimal separation in HIC. Optimize the salt concentration in the mobile phase. A high salt concentration promotes hydrophobic interaction, while a decreasing salt gradient elutes the different ADC species.[7] | | Incorrect pH of Mobile Phase | The pH of the mobile phase can influence the retention and resolution of ADC species. Evaluate a range of pH values for the mobile phase to find the optimal condition for your specific ADC. | | Column Overloading | Injecting too much sample can lead to broad peaks and poor resolution. Reduce the sample load to improve peak shape and separation. | | Incompatible Mobile Phase for MS | Traditional HIC mobile phases containing high concentrations of non-volatile salts are incompatible with mass spectrometry.[7][8] For HIC-MS analysis, consider using a volatile salt like ammonium (B1175870) tartrate in the mobile phase.[8] |

Experimental Protocols

Protocol 1: Determination of Aggregation by Size Exclusion Chromatography (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.[1]

Materials:

  • Size-Exclusion HPLC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject a defined volume of the ADC sample onto the column.

  • Run the chromatography for a sufficient duration (e.g., 30 minutes) to allow for the elution of all species.

  • Monitor the eluent at 280 nm.

  • Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates).

  • Calculate the percentage of aggregation as follows: % Aggregation = (Area_aggregates / (Area_monomer + Area_aggregates)) * 100[1]

Protocol 2: Drug-to-Antibody Ratio (DAR) Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

Objective: To separate and quantify the different drug-loaded species in a this compound ADC sample to determine the average DAR.

Materials:

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC system with a UV detector

  • Mobile Phase A: e.g., 1.5 M ammonium sulfate (B86663) in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: e.g., 50 mM sodium phosphate, pH 7.0

  • ADC sample

Procedure:

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Prepare the ADC sample to a concentration of approximately 1 mg/mL.

  • Inject the ADC sample onto the column.

  • Elute the different ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over a specified time (e.g., 30 minutes).

  • Monitor the eluent at 280 nm.

  • Identify and integrate the peaks corresponding to the different DAR species (e.g., DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = (Σ (Peak Area_i * DAR_i)) / (Σ Peak Area_i)

Protocol 3: DAR Determination by LC-MS

Objective: To determine the average DAR of a this compound ADC using liquid chromatography-mass spectrometry.[1]

Materials:

  • LC-MS system (e.g., Q-TOF mass spectrometer coupled to a UHPLC)

  • Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • ADC sample

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Prepare the ADC sample to a concentration of ~0.5-1 mg/mL.

  • Inject the sample onto the column.

  • Elute the ADC using a gradient of increasing Mobile Phase B (e.g., 5% to 95% B over 15 minutes).

  • Acquire mass spectra in the appropriate m/z range for the ADC.

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

  • Identify the mass of the unconjugated antibody and the mass of the linker-payload.

  • Calculate the number of drugs conjugated for each peak.

  • Determine the relative abundance of each DAR species from the peak intensities.

  • Calculate the average DAR by taking the weighted average of the different DAR species.[1]

Visualizations

ADC_Heterogeneity_Sources cluster_conjugation Conjugation Process cluster_product Heterogeneous ADC Product cluster_instability Post-Conjugation Instability mAb Monoclonal Antibody Conjugation Conjugation Reaction mAb->Conjugation Linker_Payload Linker-Payload (this compound) Linker_Payload->Conjugation DAR0 Unconjugated mAb (DAR 0) Conjugation->DAR0 Incomplete Reaction DAR2 DAR 2 Conjugation->DAR2 DAR4 DAR 4 Conjugation->DAR4 DAR_n ...DAR n Conjugation->DAR_n Aggregation Aggregation DAR2->Aggregation DAR4->Aggregation Drug_Release Premature Drug Release DAR4->Drug_Release Linker Cleavage DAR_n->Aggregation Troubleshooting_Workflow Start Inconsistent Analytical Results Check_Method Review Analytical Method Start->Check_Method Check_Sample Evaluate Sample Integrity Check_Method->Check_Sample No Optimize_Method Optimize Method Parameters (e.g., pH, gradient) Check_Method->Optimize_Method Yes Check_Storage Verify Storage Conditions Check_Sample->Check_Storage Yes End Consistent Results Check_Sample->End No Change_Method Consider Orthogonal Method (e.g., HIC, native MS) Optimize_Method->Change_Method If still inconsistent Optimize_Method->End Change_Method->End Check_Formulation Assess Formulation Stability Check_Storage->Check_Formulation Check_Formulation->End HIC_Workflow Sample_Prep Sample Preparation (Dilution) Injection Sample Injection Sample_Prep->Injection Column_Equilibration Column Equilibration (High Salt Buffer) Column_Equilibration->Injection Gradient_Elution Gradient Elution (Decreasing Salt) Injection->Gradient_Elution Detection UV Detection (280 nm) Gradient_Elution->Detection Data_Analysis Data Analysis (Peak Integration, DAR Calculation) Detection->Data_Analysis

References

Technical Support Center: Strategies to Control Batch-to-Batch Variability of Calicheamicin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for calicheamicin (B1180863) antibody-drug conjugates (ADCs). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling batch-to-batch variability in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.

Troubleshooting Guides

This section provides solutions to common problems encountered during the manufacturing and analysis of this compound ADCs.

Issue 1: High Levels of Aggregation Observed

Question: My this compound ADC preparation shows a high percentage of high molecular weight species (aggregates). What are the potential causes and how can I mitigate this?

Answer: Aggregation is a common challenge in ADC development, particularly with hydrophobic payloads like this compound. It can impact efficacy, and safety, and lead to inconsistent results.[1][2][3]

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Hydrophobic Interactions The hydrophobic nature of the this compound payload can promote intermolecular interactions between ADC molecules, leading to aggregation.[4][5]Optimize the formulation by including excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids to stabilize the ADC.[4]
Inconsistent Drug-to-Antibody Ratio (DAR) A high or heterogeneous DAR can increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[3] Species with higher drug loading are often found in aggregates.[3]Optimize the conjugation reaction conditions, including the molar ratio of the linker-drug to the antibody, to achieve a lower and more consistent DAR.[4]
Unfavorable Buffer Conditions The pH and salt concentration of the buffer can influence protein stability. Aggregation can be more pronounced if the pH is near the isoelectric point of the antibody.[5]Screen different buffer conditions (pH, salt type, and concentration) to find the optimal formulation for your specific ADC.[5]
Inappropriate Storage Conditions Freeze-thaw cycles, exposure to light, and improper storage temperatures can induce stress and lead to aggregation.[4]Store the ADC at recommended temperatures, protect it from light, and minimize freeze-thaw cycles.[4]
Issues with Conjugation Chemistry Traditional conjugation methods targeting lysine (B10760008) residues can result in a heterogeneous mixture of ADC species, some of which may be more prone to aggregation.[1]Consider site-specific conjugation technologies to produce more homogeneous ADCs with improved stability.[1][6]

Experimental Workflow: Investigating ADC Aggregation

cluster_0 Problem Identification cluster_1 Initial Analysis cluster_2 Investigation of Causes cluster_3 Optimization & Resolution High Aggregation High Aggregation SEC_HPLC Size-Exclusion HPLC (SEC-HPLC) to Quantify Aggregates High Aggregation->SEC_HPLC Formulation Evaluate Formulation: - Excipients - Buffer pH - Salt Concentration SEC_HPLC->Formulation DAR_Analysis Characterize DAR: - HIC-HPLC - LC-MS SEC_HPLC->DAR_Analysis Storage Assess Storage Conditions: - Temperature - Freeze-Thaw Cycles - Light Exposure SEC_HPLC->Storage Conjugation Review Conjugation Process: - Linker-Drug Ratio - Reaction Time - Temperature SEC_HPLC->Conjugation Optimize_Formulation Optimize Formulation Formulation->Optimize_Formulation Optimize_Conjugation Refine Conjugation Protocol DAR_Analysis->Optimize_Conjugation Control_Storage Implement Strict Storage Controls Storage->Control_Storage Conjugation->Optimize_Conjugation Re-analyze Re-analyze by SEC-HPLC Optimize_Formulation->Re-analyze Optimize_Conjugation->Re-analyze Control_Storage->Re-analyze Acceptable_Aggregation Acceptable Aggregation Level Re-analyze->Acceptable_Aggregation

Caption: Troubleshooting workflow for addressing high ADC aggregation.

Issue 2: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements

Question: I am observing significant batch-to-batch variability in the average DAR of my this compound ADC. What could be the reason for this?

Answer: The Drug-to-Antibody Ratio (DAR) is a critical quality attribute that directly impacts the potency and therapeutic index of an ADC.[7][8][9] Inconsistent DAR values can stem from variability in the conjugation process or the analytical methods used for characterization.

Potential Causes and Solutions

Potential Cause Explanation Recommended Solution
Variability in Raw Materials Inconsistent quality of the antibody, linker, or payload can affect the efficiency of the conjugation reaction.Implement rigorous quality control and characterization for all incoming raw materials.[10][11]
Inconsistent Reaction Conditions Minor variations in reaction parameters such as temperature, pH, reaction time, and reagent concentrations can lead to different conjugation efficiencies.Tightly control all reaction parameters.[12] Implement automated and well-documented manufacturing processes.[13]
Analytical Method Variability The choice of analytical method and its execution can introduce variability. For instance, using a mobile phase with a low pH in LC-MS can cleave acid-labile linkers, affecting DAR measurement.[4][14]Use validated and robust analytical methods. Techniques like Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry (MS) are often preferred for DAR analysis.[4] Ensure consistent instrument calibration and performance.
Sample Heterogeneity Traditional conjugation methods result in a heterogeneous mixture of species with different DARs. Inconsistent sampling can lead to variable average DAR measurements.[4]Ensure proper mixing of the sample before analysis. Consider using methods that can resolve different DAR species, such as HIC-HPLC or LC-MS.[4]

Logical Relationship: Factors Influencing DAR Consistency

cluster_0 Raw Materials cluster_1 Process Control cluster_2 Analytical Control DAR Consistent Drug-to-Antibody Ratio (DAR) Antibody Consistent Antibody Quality Antibody->DAR Linker High Purity Linker-Payload Linker->DAR Reaction Controlled Conjugation Conditions (pH, Temp, Time) Reaction->DAR Purification Robust Purification Process Purification->DAR Method Validated Analytical Methods (e.g., HIC-HPLC, Native MS) Method->DAR Sampling Consistent Sampling Sampling->DAR

Caption: Key contributing factors for achieving consistent DAR.

Frequently Asked Questions (FAQs)

Q1: How does the choice of linker affect the batch-to-batch consistency of this compound ADCs?

The linker is a critical component that influences the stability, efficacy, and homogeneity of an ADC.[15] For this compound ADCs, which often use acid-labile linkers, linker stability is a key concern.[1][4]

  • Acid-Labile Hydrazone Linkers: These are common but can be prone to premature hydrolysis, leading to payload release in circulation and potentially affecting consistency and safety.[1][4][15]

  • More Stable Linkers: Newer generation linkers, such as those with steric hindrance or alternative cleavage mechanisms, are being developed to improve plasma stability.[4] Site-specific conjugation with more stable linkers, like disulfide linkers to engineered cysteines, can lead to more homogeneous and stable ADCs with minimal aggregation.[1][6]

A comparative analysis of different linker types for this compound ADCs is summarized below:

Linker TypeKey FeatureIn Vivo Stability
Hydrazone-Disulfide (AcButDMH) Acid-cleavable hydrazone and sterically hindered disulfide.Less stable in mouse and human plasma.[15]
"Linkerless" Disulfide Direct disulfide bond to an engineered cysteine.Increased stability and homogeneity; 50% of the drug remains conjugated after 21 days in vivo.[1][6][15]
Amide Stable to hydrolysis.High stability, suitable for non-cleavable strategies.[15]

Q2: What are the essential analytical techniques for monitoring the batch-to-batch consistency of this compound ADCs?

A comprehensive panel of analytical methods is required to monitor the critical quality attributes (CQAs) of ADCs. For this compound ADCs, the following techniques are crucial:

  • Size-Exclusion Chromatography (SEC-HPLC): Used to quantify high molecular weight species (aggregates) and fragments.[4]

  • Hydrophobic Interaction Chromatography (HIC-HPLC): A powerful method for determining the drug distribution and average DAR. As the number of conjugated hydrophobic payloads increases, the ADC becomes more hydrophobic and has a longer retention time on the HIC column.[4][16]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides detailed information on the DAR distribution, and the identity of different ADC species, and can be used to confirm the site of conjugation.[4][14] For this compound ADCs with acid-labile linkers, careful selection of the mobile phase pH is critical to prevent artificial cleavage of the linker during analysis.[14]

  • Reversed-Phase HPLC (RP-HPLC): Can be used to assess ADC purity and, after reduction of the ADC, to analyze the light and heavy chains and their drug-loaded variants.[16]

  • UV/Vis Spectroscopy: A simple method to estimate the average DAR by measuring the absorbance at 280 nm (for the antibody) and at a wavelength specific to the linker-payload.[7][16]

Q3: How can a Quality by Design (QbD) approach help in controlling batch-to-batch variability?

A Quality by Design (QbD) approach is a systematic methodology that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. For this compound ADCs, implementing QbD principles involves:

  • Identifying Critical Quality Attributes (CQAs): Defining the key properties of the ADC that must be controlled to ensure the desired product quality. These include DAR, aggregation, purity, and potency.[17][18]

  • Identifying Critical Process Parameters (CPPs): Determining the process parameters that have a significant impact on the CQAs.[19] For the conjugation step, this could include reactant ratios, temperature, pH, and reaction time.

  • Establishing a Design Space: Defining the multidimensional combination and interaction of input variables (e.g., material attributes) and process parameters that have been demonstrated to provide assurance of quality.[19]

  • Implementing a Control Strategy: This includes input material control, process monitoring and control, and characterization of the final product to ensure that it consistently meets its specifications.[17]

By following a QbD approach, manufacturers can gain a deeper understanding of their process and product, leading to more robust manufacturing processes and reduced batch-to-batch variability.

Experimental Protocols

Protocol 1: Determination of ADC Aggregation by Size-Exclusion HPLC (SEC-HPLC)

Objective: To quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.

Materials:

  • Size-Exclusion HPLC column (e.g., TSKgel G3000SWxl)

  • HPLC system with a UV detector

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • ADC sample

Procedure:

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

  • Inject a suitable volume (e.g., 20 µL) of the sample onto the column.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates).

  • Calculate the percentage of aggregates as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100.

Protocol 2: Determination of Average DAR by LC-MS

Objective: To determine the average Drug-to-Antibody Ratio (DAR) of a this compound ADC.

Materials:

  • LC-MS system (e.g., Q-TOF mass spectrometer coupled to a UHPLC)

  • Reversed-phase column suitable for proteins (e.g., Agilent PLRP-S)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • ADC sample

Procedure:

  • Equilibrate the column with the initial mobile phase conditions (e.g., 95% A, 5% B).

  • Inject the ADC sample (e.g., 5 µg).

  • Elute the ADC using a gradient of increasing Mobile Phase B.

  • Acquire mass spectra in the appropriate m/z range for the ADC.

  • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species.

  • Identify the mass of the unconjugated antibody and the mass of the linker-payload.

  • Calculate the number of drugs conjugated for each peak.

  • Determine the relative abundance of each DAR species from the peak intensities.

  • Calculate the average DAR by taking the weighted average of the different DAR species.[4]

Note on Acid-Labile Linkers: For this compound ADCs with acid-labile linkers, using formic acid in the mobile phase can cause linker cleavage.[4][14] It is crucial to optimize the LC-MS method, potentially by using a mobile phase with a higher pH (e.g., ammonium (B1175870) acetate-based) to ensure the integrity of the ADC during analysis.[4][14]

References

Technical Support Center: Enhancing Calicheamicin ADC Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the stability of calicheamicin-based antibody-drug conjugate (ADC) linkers in circulation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the stability of This compound (B1180863) ADCs in circulation?

The stability of a this compound ADC in the bloodstream is a critical determinant of its efficacy and safety.[1] Several key factors influence this stability:

  • Linker Chemistry : The chemical nature of the linker is paramount.[1][2]

    • Cleavable Linkers : Traditional this compound ADCs like Mylotarg® and Besponsa® use an acid-labile hydrazone linker (AcButDMH).[3][4] While designed to release the payload in the acidic environment of the lysosome, these linkers are known to be unstable in circulation, leading to premature payload release.[3][5][6]

    • Next-Generation Linkers : Newer approaches, such as direct disulfide "linkerless" conjugation to engineered cysteines, have shown significantly improved stability in circulation.[2][3][4] Amide linkers also offer high stability.[2]

  • Conjugation Site : The location of the linker-drug attachment on the antibody can significantly impact stability. Site-specific conjugation, often at engineered cysteine residues, can lead to more homogeneous and stable ADCs compared to conjugation to surface lysines.[3][5][7] The local microenvironment of the conjugation site can affect the stability of the linkage.[4]

  • Physiological Environment : The in vivo environment, including plasma pH and the presence of reducing agents like glutathione, can contribute to linker cleavage, particularly for disulfide bonds.[1][8]

  • Payload Hydrophobicity : The hydrophobic nature of this compound can contribute to ADC aggregation, which can in turn affect stability and pharmacokinetic properties.[1][9]

Q2: What are the consequences of poor this compound ADC stability in circulation?

Poor stability of this compound ADCs in circulation can lead to several undesirable consequences:

  • Off-Target Toxicity : Premature release of the highly potent this compound payload can cause damage to healthy tissues, leading to off-target toxicity.[2][10][] Liver toxicity is a commonly reported issue.[12]

  • Reduced Therapeutic Index : When the payload is released before the ADC reaches the target tumor cells, the therapeutic efficacy is diminished.[9][10]

  • Altered Pharmacokinetics : Unstable ADCs can be cleared more rapidly from circulation, reducing the exposure of the tumor to the therapeutic agent.[1][3]

  • Increased Aggregation : Instability can sometimes be associated with a higher tendency for the ADC to aggregate, which can impact both safety and efficacy.[3][4][9]

Q3: How can I improve the stability of my this compound ADC?

Several strategies can be employed to enhance the circulatory stability of this compound ADCs:

  • Optimize Linker Chemistry : Move away from traditional acid-labile hydrazone linkers. Consider using more stable options like direct disulfide linkage to engineered cysteines or stable amide linkers.[2][3][] Sterically hindered disulfide linkers can also offer improved stability.[8]

  • Employ Site-Specific Conjugation : Utilize antibody engineering to introduce specific conjugation sites, such as cysteine mutations (e.g., THIOMABs). This allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR) and improved stability.[3][4][5]

  • Formulation Development : Optimize the formulation to minimize aggregation and degradation during storage. This may involve the use of stabilizing excipients like polysorbates, sugars, or amino acids.[9][14] Lyophilization is a common strategy to improve the long-term stability of ADCs.[14]

Troubleshooting Guides

Issue 1: Premature Payload Release in Plasma Stability Assays

Question: My this compound ADC, which uses a hydrazone linker, shows significant release of the payload during in-vitro plasma stability studies at physiological pH (~7.4). What could be the cause and how can I troubleshoot this?

Answer: Premature payload release from this compound ADCs with acid-labile hydrazone linkers is a known challenge due to the inherent instability of the hydrazone bond.[9]

Potential Causes and Solutions:

  • Inherent Linker Instability : The AcButDMH linker used in first-generation this compound ADCs is known to have a shortened half-life in circulation.[3][4]

    • Solution : The most effective solution is to re-engineer the ADC using a more stable linker technology, such as a direct disulfide bond to an engineered cysteine.[2][3]

  • Assay Conditions : The composition of the plasma used in the assay can influence linker stability.[9]

    • Solution : Ensure consistent sourcing and handling of plasma for your assays. Run parallel controls of the ADC in a simple buffer (e.g., PBS) to differentiate between inherent instability and plasma-mediated degradation.[1]

  • Analytical Method Artifacts : The analytical method itself might be causing artificial cleavage of the linker. For instance, a low pH mobile phase in an LC-MS analysis can hydrolyze an acid-labile linker.[9]

    • Solution : Optimize your analytical methods. For LC-MS, use a mobile phase with a pH that maintains the integrity of the linker.[9]

Issue 2: High Levels of Aggregation Observed

Question: My this compound ADC solution shows an increase in high molecular weight species (aggregates) upon storage or after conjugation. What are the likely causes and mitigation strategies?

Answer: Aggregation is a common issue with ADCs, particularly those carrying hydrophobic payloads like this compound.[3][9]

Potential Causes and Solutions:

  • Hydrophobic Interactions : The hydrophobicity of this compound can drive intermolecular interactions between ADC molecules, leading to aggregation.[9]

    • Solution : Optimize the formulation by including excipients that reduce hydrophobic interactions, such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids.[9]

  • Inconsistent Drug-to-Antibody Ratio (DAR) : A high DAR can increase hydrophobicity and the propensity for aggregation.[1][15]

    • Solution : Use site-specific conjugation methods to produce a more homogeneous ADC with a controlled and lower DAR. This has been shown to result in minimal aggregation.[3][5]

  • Storage Conditions : Inappropriate storage temperature, freeze-thaw cycles, and exposure to light can promote aggregation.[9]

    • Solution : Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations) and protect it from light. If frozen, minimize freeze-thaw cycles.[9]

Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements

Question: I am getting variable DAR values for the same batch of my this compound ADC. What could be causing this inconsistency?

Answer: Consistent and accurate determination of the DAR is a critical quality attribute for an ADC.[9] Inconsistencies can arise from the sample itself or the analytical method.

Potential Causes and Solutions:

  • Analytical Method-Induced Instability : Some analytical techniques, like reverse-phase HPLC, can use conditions (e.g., organic solvents, low pH) that may cause the linker to cleave or the ADC to denature, leading to inaccurate DAR measurements.[9]

    • Solution : Use analytical techniques that maintain the integrity of the ADC, such as Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry (MS).[9]

  • Sample Heterogeneity : Traditional conjugation methods, such as those targeting lysines, result in a heterogeneous mixture of ADC species with different DARs.[7][9] This can make consistent analysis challenging.

    • Solution : Ensure proper mixing of the sample before analysis. For characterization, use methods that can resolve different DAR species, such as HIC-HPLC or LC-MS.[9]

  • Instrument Variability :

    • Solution : Regularly calibrate and maintain your analytical instruments. Use an internal standard where appropriate to normalize for variations.[9]

Data Presentation

Table 1: In Vivo Stability of Different this compound ADC Linkers

This table highlights the circulation stability of various linker types. The novel "linkerless" disulfide conjugate demonstrates significantly improved stability compared to the traditional AcButDMH linker.[2][3]

Linker TypeLinker Name/DescriptionKey FeatureIn Vivo StabilityCitation
Hydrazone-DisulfideAcButDMHAcid-cleavable hydrazone and sterically hindered disulfideLess stable; conjugated drug half-lives of ~29-47 hours in mice.[3][6]
Disulfide ("Linkerless")Direct disulfide bond to engineered cysteineIncreased stability and homogeneityHigh stability; 50% of the drug remains conjugated after 21 days in vivo.[2][3][5]
Amide"Amide Conjugate"Stable to hydrolysisHigh stability.[2]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

This protocol outlines a general procedure for assessing the stability of a this compound ADC in plasma.[1][15][16][17]

Objective: To determine the rate of payload deconjugation from an ADC in plasma over time.

Materials:

  • This compound ADC

  • Control buffer (e.g., PBS, pH 7.4)

  • Plasma from relevant species (e.g., human, mouse, rat)

  • Incubator at 37°C

  • Sample tubes

  • Freezer at -80°C

  • Analytical system for DAR measurement (e.g., LC-MS)

Procedure:

  • ADC Incubation : Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed plasma and in PBS (as a control).[1]

  • Time Points : Incubate the samples at 37°C. At designated time points (e.g., 0, 1, 6, 24, 48, 72, and 168 hours), collect aliquots from each sample.[1]

  • Sample Storage : Immediately freeze the collected aliquots at -80°C to stop any further degradation.[1]

  • Sample Analysis :

    • Thaw the samples just prior to analysis.

    • Analyze the samples to determine the average DAR at each time point. This is often done using an immunocapture step followed by LC-MS analysis.[16]

  • Data Analysis :

    • Plot the average DAR versus time for both the plasma and buffer conditions.

    • Calculate the half-life (t₁/₂) of the conjugated payload in plasma.

Protocol 2: Quantification of ADC Aggregation by Size-Exclusion Chromatography (SEC-HPLC)

This protocol describes the use of SEC-HPLC to quantify the percentage of high molecular weight species (aggregates) in a this compound ADC sample.[9]

Objective: To quantify the percentage of aggregates in a this compound ADC sample.

Materials:

  • Size-Exclusion HPLC column (e.g., TSKgel G3000SWxl)

  • HPLC system with UV detector

  • Mobile Phase: e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8

  • ADC sample

Procedure:

  • Column Equilibration : Equilibrate the SEC column with the mobile phase at a consistent flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.[9]

  • Sample Preparation : Prepare the ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.[9]

  • Injection : Inject a suitable volume (e.g., 20 µL) of the sample onto the column.[9]

  • Data Acquisition : Monitor the elution profile using a UV detector at 280 nm. The monomeric ADC will elute as the main peak, with any aggregates eluting earlier (at a shorter retention time).

  • Data Analysis : Integrate the peak areas for the aggregate and monomer peaks. Calculate the percentage of aggregation as: (Area of Aggregate Peaks / Total Area of All Peaks) x 100

Visualizations

ADC_Stability_Troubleshooting cluster_issue Observed Issue cluster_causes Potential Causes cluster_solutions Solutions issue Premature Payload Release in Plasma Stability Assay cause1 Inherent Linker Instability (e.g., Hydrazone) issue->cause1 cause2 Assay Conditions issue->cause2 cause3 Analytical Method Artifacts issue->cause3 solution1 Use Stable Linker (e.g., Disulfide, Amide) cause1->solution1 solution2 Optimize Assay Conditions (e.g., Controls) cause2->solution2 solution3 Optimize Analytical Method (e.g., Neutral pH Mobile Phase) cause3->solution3

Caption: Troubleshooting workflow for premature payload release.

Calicheamicin_MoA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome/Lysosome Antigen->Endosome Internalization Payload_Release Payload Release (Linker Cleavage) Endosome->Payload_Release Trafficking DNA_Binding This compound Binds Minor Groove of DNA Payload_Release->DNA_Binding Translocation to Nucleus DSB DNA Double-Strand Breaks DNA_Binding->DSB Bergman Cyclization Apoptosis Apoptosis DSB->Apoptosis Cell Cycle Arrest

Caption: this compound ADC mechanism of action pathway.

ADC_Stability_Workflow start Start: This compound ADC Sample incubation Incubate ADC in Plasma and Buffer (Control) at 37°C start->incubation sampling Collect Aliquots at Various Time Points incubation->sampling storage Flash Freeze Samples at -80°C sampling->storage analysis Analyze Samples for DAR (e.g., LC-MS) storage->analysis data Calculate % Intact ADC and Plot vs. Time analysis->data end End: Determine Plasma Half-Life data->end

Caption: Experimental workflow for assessing ADC stability.

References

Technical Support Center: Optimizing Calicheamicin Conjugate Therapy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to improve the therapeutic index of calicheamicin (B1180863) conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors influencing the therapeutic index of this compound conjugates?

A1: The therapeutic index of this compound conjugates, such as antibody-drug conjugates (ADCs), is a multifactorial issue. Key determinants include:

  • Target Antigen Expression: The level of expression of the target antigen on tumor cells versus normal tissues is critical. High and homogeneous expression on cancer cells is ideal.

  • Antibody Properties: The specificity, affinity, and internalization rate of the monoclonal antibody (mAb) component are crucial for effective delivery.

  • Linker Stability: The stability of the linker connecting the this compound to the mAb is paramount. Premature cleavage in systemic circulation can lead to off-target toxicity.

  • Drug-to-Antibody Ratio (DAR): The number of this compound molecules per antibody can impact both potency and toxicity. A higher DAR may increase efficacy but can also lead to increased off-target effects and aggregation.

  • Patient-Specific Factors: Individual patient metabolism and clearance rates can influence exposure and toxicity.

Q2: How can I reduce off-target toxicity associated with my this compound conjugate?

A2: Reducing off-target toxicity is a primary goal in improving the therapeutic index. Consider the following strategies:

  • Linker Engineering: Employ more stable linkers that are selectively cleaved within the tumor microenvironment or inside the target cell. For example, enzyme-cleavable linkers (e.g., cathepsin-B sensitive) or acid-labile linkers can provide more controlled drug release.

  • Dose Optimization: Conduct thorough dose-escalation studies in relevant preclinical models to identify the maximum tolerated dose (MTD) and the optimal therapeutic dose.

  • Target Selection: Re-evaluate your target antigen to ensure it has minimal expression on healthy, vital tissues.

  • PEGylation: The addition of polyethylene (B3416737) glycol (PEG) can sometimes shield the conjugate, reduce immunogenicity, and alter pharmacokinetic profiles, potentially reducing off-target uptake.

Troubleshooting Guides

Problem 1: Low In Vitro Potency of the this compound Conjugate
Potential Cause Troubleshooting Step
Inefficient Internalization of the ADC - Confirm target-mediated internalization using a pH-sensitive dye-labeled antibody or by subcellular fractionation and Western blot. - Select an antibody known to internalize efficiently upon binding to its target.
Poor Cleavage of the Linker Intracellularly - If using a cleavable linker, verify the presence and activity of the cleaving enzyme (e.g., cathepsins) in the target cell line using activity assays. - Test a conjugate with a different, more readily cleaved linker.
Low Drug-to-Antibody Ratio (DAR) - Accurately determine the DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. - Optimize the conjugation reaction to achieve a higher, yet controlled, DAR.
Target Cells Have High Drug Efflux Capacity - Assess the expression of multidrug resistance (MDR) transporters like P-glycoprotein (P-gp) in the target cells. - Co-administer an MDR inhibitor (e.g., verapamil) in vitro to see if potency is restored.
This compound Payload is Inactive - Verify the integrity and activity of the this compound payload pre- and post-conjugation using a DNA cleavage assay.
Problem 2: High In Vivo Toxicity in Preclinical Models
Potential Cause Troubleshooting Step
"Naked" this compound in the Formulation - Quantify the amount of unconjugated, free this compound in your ADC preparation using reverse-phase HPLC. - Implement a more stringent purification process (e.g., size exclusion chromatography, dialysis) to remove free drug.
Premature Linker Cleavage in Circulation - Perform in vitro plasma stability assays to assess the rate of drug release from the conjugate over time. - If the linker is unstable, re-engineer the conjugate with a more stable linker chemistry (e.g., a non-cleavable linker or a linker with a different cleavage motif).
On-Target, Off-Tumor Toxicity - Use immunohistochemistry (IHC) or quantitative PCR (qPCR) on a panel of normal tissues to assess the expression level of the target antigen. - If the target is expressed on vital organs, consider affinity maturation to develop an antibody with higher selectivity for the tumor-associated antigen levels.
High Drug-to-Antibody Ratio (DAR) - Compare the in vivo toxicity of conjugates with different DARs. A lower DAR may be better tolerated. - Characterize the distribution of species in your ADC preparation; a heterogeneous mixture with high-DAR species can contribute to toxicity.
Formation of Aggregates - Analyze the conjugate for the presence of aggregates using Size Exclusion Chromatography (SEC). - Optimize the formulation buffer (e.g., pH, excipients) to minimize aggregation.

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay
  • Preparation: Dilute the this compound conjugate to a final concentration of 1 mg/mL in fresh plasma (e.g., human, mouse).

  • Incubation: Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Processing: At each time point, precipitate the plasma proteins using acetonitrile. Centrifuge to pellet the proteins.

  • Analysis: Analyze the supernatant, which contains the released drug, by LC-MS/MS to quantify the amount of cleaved this compound.

  • Data Interpretation: Plot the percentage of released drug over time to determine the stability of the linker.

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by HIC
  • Column: Use a hydrophobic interaction chromatography (HIC) column (e.g., Butyl-NPR).

  • Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 7.

  • Mobile Phase B: 20 mM sodium phosphate, pH 7, with 20% isopropanol.

  • Gradient: Run a linear gradient from Mobile Phase A to Mobile Phase B over 30 minutes.

  • Detection: Monitor the elution profile at 280 nm.

  • Analysis: The unconjugated antibody will elute first, followed by species with increasing DAR. Calculate the average DAR by integrating the peak areas for each species and determining the weighted average.

Visualizations

experimental_workflow cluster_conjugation Conjugation & Purification cluster_characterization Characterization cluster_evaluation Evaluation mAb Monoclonal Antibody conjugation Conjugation Reaction mAb->conjugation linker_drug Linker-Calicheamicin linker_drug->conjugation purification Purification (SEC/TFF) conjugation->purification dar_analysis DAR Analysis (HIC) purification->dar_analysis stability_assay Plasma Stability Assay purification->stability_assay binding_assay Binding Assay (ELISA/SPR) purification->binding_assay in_vitro In Vitro Potency Assay in_vivo In Vivo Efficacy & Toxicity dar_analysis->in_vivo stability_assay->in_vivo binding_assay->in_vitro signaling_pathway cluster_cell Target Cancer Cell adc This compound-ADC receptor Target Antigen/Receptor adc->receptor 1. Binding endosome Endosome receptor->endosome 2. Internalization lysosome Lysosome endosome->lysosome 3. Trafficking This compound Released this compound lysosome->this compound 4. Linker Cleavage & Drug Release dna Nuclear DNA This compound->dna 5. DNA Binding & Double-Strand Breaks apoptosis Apoptosis dna->apoptosis 6. Cell Death logical_relationship ti Therapeutic Index efficacy Tumor Efficacy ti->efficacy toxicity Off-Target Toxicity ti->toxicity dar Drug-to-Antibody Ratio (DAR) dar->efficacy +/- dar->toxicity + linker Linker Stability linker->efficacy + linker->toxicity - target Target Expression target->efficacy + target->toxicity -

Technical Support Center: Addressing Calicheamicin ADC Resistance in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with calicheamicin (B1180863) antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of acquired resistance to this compound ADCs?

A1: Acquired resistance to this compound ADCs is multifactorial. The most commonly observed mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp/MDR1) and potentially MRP1, can actively pump the this compound payload out of the cancer cell, reducing its intracellular concentration and efficacy.[1][2][3][4]

  • Altered Target Antigen Expression: Downregulation, mutation, or complete loss of the target antigen on the cancer cell surface prevents the ADC from binding and being internalized.[2][3][5]

  • Impaired ADC Internalization and Trafficking: Defects in the endocytic pathway, such as a shift to caveolin-1-mediated endocytosis, can divert the ADC from the lysosomal pathway, preventing the release of the this compound payload.[3][5][6]

  • Dysfunctional Lysosomal Processing: Reduced lysosomal enzymatic activity or changes in lysosomal pH can hinder the cleavage of the linker and the subsequent release of the active this compound payload.[1][3][7]

  • Activation of Anti-Apoptotic and DNA Damage Response Pathways: Upregulation of pro-survival signaling pathways, such as the PI3K/AKT pathway, can counteract the DNA-damaging effects of this compound and promote cell survival.[4][7]

  • Payload Inactivation: Intracellular factors, such as high glutathione (B108866) levels, can potentially inactivate the this compound payload before it reaches its DNA target.[8]

Q2: How can I determine if my cell line has developed resistance to a this compound ADC?

A2: The most common method to determine resistance is to compare the half-maximal inhibitory concentration (IC50) of the ADC in your potentially resistant cell line to the parental, sensitive cell line using a cell viability assay, such as the MTT assay. A significant increase in the IC50 value indicates resistance.[9] The resistance index (RI) can be calculated by dividing the IC50 of the resistant line by the IC50 of the parental line.[9]

Q3: What are the key components of a this compound ADC and how do they contribute to its function and potential for resistance?

A3: A this compound ADC has three main components:

  • Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen on the surface of cancer cells.[2] Resistance can arise from changes in this target antigen.[2][3]

  • This compound Payload: A potent cytotoxic agent that induces double-strand DNA breaks, leading to apoptosis.[8][9] Resistance can be mediated by drug efflux pumps that expel the payload.[2]

  • Linker: Connects the antibody to the payload. The linker's stability in circulation and its cleavability within the cancer cell are critical for efficacy and safety.[10] Inefficient linker cleavage can be a mechanism of resistance.[3]

Troubleshooting Guides

Issue 1: Decreased cytotoxicity of this compound ADC in a previously sensitive cell line.

  • Possible Cause 1: Overexpression of Drug Efflux Pumps.

    • Troubleshooting Steps:

      • Assess Efflux Pump Expression: Use quantitative PCR (qPCR) or Western blotting to compare the expression levels of key ABC transporters (e.g., ABCB1/MDR1, ABCC1/MRP1) between your resistant and parental cell lines.

      • Functional Efflux Assay: Perform a rhodamine 123 or calcein-AM efflux assay using flow cytometry. Increased efflux of these fluorescent substrates in the resistant line suggests higher ABC transporter activity.

      • Co-treatment with an Efflux Inhibitor: Treat the resistant cells with the this compound ADC in combination with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A). A restoration of cytotoxicity would indicate that efflux is a major resistance mechanism.

  • Possible Cause 2: Reduced Target Antigen Expression.

    • Troubleshooting Steps:

      • Quantify Surface Antigen Levels: Use flow cytometry with a fluorescently labeled antibody against the target antigen to compare its surface expression on resistant and parental cells.

      • Confirm with Western Blot or qPCR: Analyze total protein or mRNA levels of the target antigen to determine if the downregulation is at the protein or transcript level.

Issue 2: Inconsistent results in in vivo efficacy studies with a this compound ADC.

  • Possible Cause 1: Linker Instability.

    • Troubleshooting Steps:

      • Assess ADC Stability in Plasma: Incubate the ADC in mouse or human plasma for various time points and analyze the amount of conjugated payload remaining using techniques like ELISA or hydrophobic interaction chromatography (HIC).[10][11]

      • Consider Alternative Linkers: If the linker is found to be unstable, consider re-conjugating the antibody with a more stable linker, such as a "linkerless" disulfide or an amide linker.[10]

  • Possible Cause 2: Poor Tumor Penetration.

    • Troubleshooting Steps:

      • Immunohistochemistry (IHC): Analyze tumor sections from treated animals using an anti-payload antibody to visualize the distribution of the this compound within the tumor tissue.

      • Optimize Dosing Regimen: Experiment with different dosing schedules or concentrations to potentially improve tumor accumulation.

Quantitative Data Summary

Table 1: In Vitro Cytotoxicity (IC50) of DNA Damaging Agents in Sensitive and Resistant Cell Lines

Cell LineDrugResistanceThis compound (as ADC payload) IC50 (nM)Doxorubicin IC50 (nM)Cisplatin IC50 (nM)Etoposide IC50 (nM)Reference
HL60 (AML)-Sensitive----[9]
HL60/GO-R (AML)Gemtuzumab OzogamicinResistantIncreased Resistance---[9]
A2780 (Ovarian)-Sensitive--1,000-[9]
A2780/CP70 (Ovarian)CisplatinResistant--7,000-[9]

Note: Direct comparison of IC50 values should be done with caution due to variations in experimental conditions. Data for ADC payloads reflects the targeted delivery system.[9]

Table 2: In Vivo Stability of Different this compound ADC Linkers

Linker TypeLinker Name/DescriptionKey FeatureIn Vivo StabilityCitation
Hydrazone-DisulfideAcButDMHAcid-cleavable hydrazone and sterically hindered disulfideLess stable in mouse and human plasma[10]
Disulfide ("Linkerless")Direct disulfide bond to engineered cysteineIncreased stability and homogeneity50% of drug remains conjugated after 21 days in vivo[10][11]
Hydrazone"Carbohydrate Conjugate"Hydrolytic release in acidic lysosomal environmentProne to premature hydrolysis[10]
Amide"Amide Conjugate"Stable to hydrolysisHigh stability[10]

Experimental Protocols

Protocol 1: Determination of IC50 and Resistance Index (RI) using MTT Assay [9]

  • Cell Seeding: Plate cancer cells (both sensitive and potentially resistant lines) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a serial dilution of the this compound ADC for a specific duration (e.g., 72 or 96 hours). Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

    • Plot the percentage of cell viability against the drug concentration (on a log scale).

    • Determine the IC50 value, which is the drug concentration that causes 50% inhibition of cell growth.

    • Calculate the Resistance Index (RI) = IC50 (resistant line) / IC50 (parental line).

Protocol 2: γ-H2AX Assay for Detecting DNA Double-Strand Breaks in Tumor Tissues [12]

  • Tissue Preparation: Collect and fix tumor tissues in formalin, then embed in paraffin.

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Heat slides in an antigen retrieval buffer to unmask the epitope.

  • Permeabilization: Incubate sections with a permeabilization buffer (e.g., Triton X-100) to allow antibody access to the nucleus.

  • Blocking: Block non-specific antibody binding with a suitable blocking solution (e.g., bovine serum albumin).

  • Primary Antibody Incubation: Incubate with a primary antibody against γ-H2AX overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-conjugated secondary antibody.

  • Staining and Mounting: Counterstain the nuclei with DAPI and mount the slides.

  • Imaging and Analysis: Visualize the γ-H2AX foci using a fluorescence microscope and quantify the number of foci per nucleus or the total nuclear fluorescence intensity.

Visualizations

Calicheamicin_ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Binding Binding ADC->Binding 1. Binding Antigen Tumor Antigen Antigen->Binding Internalization Endocytosis Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload_Release This compound Release Lysosome->Payload_Release 4. Linker Cleavage Nucleus Nucleus Payload_Release->Nucleus 5. Translocation DNA_Damage DNA Double-Strand Breaks Nucleus->DNA_Damage 6. DNA Binding Apoptosis Apoptosis DNA_Damage->Apoptosis 7. Cell Death

Caption: Mechanism of action of a this compound ADC.

ADC_Resistance_Mechanisms cluster_resistance Resistance Mechanisms ADC_Action ADC Action Pathway Antigen_Down Antigen Downregulation ADC_Action->Antigen_Down Blocks Binding Trafficking_Defect Impaired Trafficking/ Lysosomal Dysfunction ADC_Action->Trafficking_Defect Prevents Payload Release Efflux Increased Drug Efflux (e.g., P-gp) ADC_Action->Efflux Removes Payload Signaling Activation of Survival Pathways (e.g., PI3K/AKT) ADC_Action->Signaling Inhibits Apoptosis Troubleshooting_Workflow Start Decreased ADC Efficacy Observed IC50 Confirm Resistance: Compare IC50 of Resistant vs. Parental Line Start->IC50 Check_Antigen Assess Target Antigen Expression (Flow Cytometry) IC50->Check_Antigen Check_Efflux Investigate Drug Efflux (qPCR, Western, Efflux Assay) IC50->Check_Efflux Antigen_Down Antigen Downregulated? Check_Antigen->Antigen_Down Efflux_Up Efflux Pump Overexpressed? Check_Efflux->Efflux_Up Antigen_Down->Check_Efflux No Consider_Bispecific Strategy: Consider Bispecific ADC Antigen_Down->Consider_Bispecific Yes Consider_Inhibitor Strategy: Combine with Efflux Inhibitor or Use Non-Substrate Payload Efflux_Up->Consider_Inhibitor Yes Check_Trafficking Evaluate ADC Trafficking & Lysosomal Function Efflux_Up->Check_Trafficking No

References

Optimization of calicheamicin linker chemistry for efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Calicheamicin (B1180863) ADC Linker Chemistry Optimization. This resource is designed for researchers, scientists, and drug development professionals to provide answers to frequently asked questions and guidance for troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in a this compound antibody-drug conjugate (ADC)?

The linker is a critical component of an ADC, connecting the cytotoxic this compound payload to the tumor-targeting monoclonal antibody.[1][2] Its primary role is to ensure that the potent payload remains securely attached to the antibody while in systemic circulation, preventing premature release that could lead to off-target toxicity.[1][3] Upon internalization of the ADC into the target cancer cell, the linker must be efficiently cleaved to release the active this compound, allowing it to exert its DNA-damaging effect.[1][4] The choice of linker chemistry profoundly impacts the ADC's stability, efficacy, pharmacokinetics, and overall therapeutic index.[1][]

Q2: What are the main types of linkers used for this compound ADCs?

Linkers for this compound ADCs can be broadly categorized as cleavable or non-cleavable.[3][6]

  • Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell.[][6]

    • Acid-Labile (Hydrazone) Linkers: These linkers, used in the approved ADCs Mylotarg® and Besponsa®, are designed to hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.8-6.0).[6][7][8] However, they can exhibit instability in circulation, leading to premature drug release.[7][9][10]

    • Disulfide Linkers: These are cleaved in the reducing environment of the cell, where there are higher concentrations of glutathione (B108866).[6][11] Newer "linkerless" approaches create a direct disulfide bond between this compound and an engineered cysteine on the antibody, which has been shown to significantly improve stability and homogeneity.[1][7][9]

    • Protease-Cleavable Linkers: These contain a peptide sequence (e.g., valine-citrulline) that is cleaved by lysosomal proteases like cathepsin B.[1][6] While common for other payloads, their use with this compound is less documented in publicly available literature.[1]

  • Non-Cleavable Linkers: These linkers, such as amide-based linkers, rely on the complete degradation of the antibody within the lysosome to release a payload-linker-amino acid complex.[1][6] This strategy offers high plasma stability but may result in metabolites with different cell permeability characteristics.[1][12]

Q3: How is this compound activated after its release from the ADC?

The activation of this compound is a fascinating example of chemical biology. Once the linker is cleaved and the payload is released inside the cell, the trisulfide group within the this compound molecule acts as a trigger.[4] Intracellular reducing agents, most notably glutathione, reduce this trisulfide.[4] This chemical reduction initiates a Bergman cyclization reaction, which generates a highly reactive para-benzyne diradical species.[4] This diradical is the ultimate DNA-damaging agent; it abstracts hydrogen atoms from the sugar-phosphate backbone of DNA, causing double-strand breaks that lead to cell cycle arrest and apoptosis.[1][4]

Calicheamicin_Activation cluster_extracellular Extracellular (Bloodstream, pH ~7.4) cluster_intracellular Intracellular (Lysosome/Cytosol) cluster_nucleus Nucleus ADC This compound-ADC Internalization 1. Internalization via Endocytosis ADC->Internalization Linker_Cleavage 2. Linker Cleavage (Acid or Reduction) Internalization->Linker_Cleavage Released_Cal Released this compound (Inactive) Linker_Cleavage->Released_Cal Reduction 3. Trisulfide Reduction (e.g., by Glutathione) Released_Cal->Reduction Cyclization 4. Bergman Cyclization Reduction->Cyclization Diradical p-Benzyne Diradical (Active Form) Cyclization->Diradical DNA_Binding 5. Binds to Minor Groove of DNA Diradical->DNA_Binding DSB 6. Double-Strand Breaks DNA_Binding->DSB Apoptosis 7. Cell Cycle Arrest & Apoptosis DSB->Apoptosis

Mechanism of action for this compound ADCs.

Troubleshooting Guide

Issue 1: Premature Payload Release in Plasma Stability Assays

Question: My this compound ADC shows significant release of the payload during in-vitro plasma stability studies at physiological pH (~7.4). What is the cause and how can I troubleshoot this?

Answer: Premature payload release is a known challenge, particularly for ADCs with acid-labile hydrazone linkers, and it can lead to off-target toxicity and reduced efficacy.[7][8][9] The primary cause is the instability of the hydrazone bond, which can hydrolyze even at neutral pH.[8]

Potential Causes and Solutions:

  • Inherent Linker Instability: The specific chemistry of a hydrazone linker greatly affects its stability.[8]

    • Solution: If feasible, consider using a more stable linker technology. "Linkerless" disulfide conjugates, formed by direct attachment to an engineered cysteine, have shown significantly improved plasma stability, with 50% of the drug remaining conjugated after 21 days in vivo.[7][9] Amide linkers also offer very high stability.[1]

  • Assay Conditions: The composition of the plasma or serum can influence linker stability. The presence of certain enzymes or other components might accelerate hydrolysis.[8]

    • Solution: Ensure consistent sourcing and handling of plasma. Consider using IgG-depleted serum to minimize interference.[8]

  • Analytical Method: The method used to quantify payload release might itself be causing artificial cleavage. For instance, a mobile phase with a low pH in an LC-MS analysis can hydrolyze an acid-labile linker.[8]

    • Solution: Optimize your analytical methods. For LC-MS, use a mobile phase with a pH that does not induce cleavage (e.g., an ammonium (B1175870) acetate-based mobile phase).[8]

Troubleshooting_Workflow Start Start: Premature Payload Release Observed Check_Linker Step 1: Evaluate Linker Type Start->Check_Linker Hydrazone Is it an acid-labile hydrazone linker? Check_Linker->Hydrazone Yes Check_Assay Step 2: Review Assay Conditions Check_Linker->Check_Assay No Stable_Linker Consider more stable linker (e.g., Disulfide, Amide) Hydrazone->Stable_Linker Stable_Linker->Check_Assay Standardize_Plasma Standardize plasma/serum source. Use IgG-depleted serum. Check_Assay->Standardize_Plasma Check_Analytics Step 3: Verify Analytical Method Standardize_Plasma->Check_Analytics Optimize_LCMS Optimize LC-MS mobile phase pH to be non-cleaving (e.g., > 6.0) Check_Analytics->Optimize_LCMS End End: Stability Issue Resolved Optimize_LCMS->End

Troubleshooting workflow for premature payload release.
Issue 2: High Levels of Aggregation After Conjugation or During Storage

Question: My this compound ADC solution shows a significant increase in high molecular weight species (aggregates). What are the causes and how can I mitigate this?

Answer: Aggregation is a common issue in ADC development that can impact efficacy, pharmacokinetics, and immunogenicity.[8] Both the payload and the conjugation process can contribute to this problem.

Potential Causes and Solutions:

  • Hydrophobic Interactions: this compound is a hydrophobic molecule.[13] Conjugating it to the antibody surface increases the overall hydrophobicity, which can lead to intermolecular interactions and aggregation.[8][13]

    • Solution: Optimize the formulation buffer. Including excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (sucrose), or amino acids can help stabilize the ADC and prevent aggregation.[8]

  • High or Heterogeneous DAR: Traditional conjugation to lysine (B10760008) residues results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs).[7] Species with a high DAR are more prone to aggregation and can be cleared more rapidly from circulation.[14]

    • Solution: Employ site-specific conjugation methods, such as using engineered cysteines ("THIOMABs"), to produce a more homogeneous ADC with a defined DAR (e.g., DAR=2).[7][15] This reduces heterogeneity and the propensity for aggregation.[7][9]

  • Storage Conditions: Inappropriate storage temperature, repeated freeze-thaw cycles, and exposure to light can all promote the formation of aggregates.[8]

    • Solution: Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations) and protect from light.[8] Perform freeze-thaw stability studies to determine optimal long-term storage conditions.

Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements

Question: I am getting variable DAR values for what should be the same batch of ADC. What could be causing this inconsistency?

Answer: Accurate and consistent DAR measurement is crucial for ADC characterization. Inconsistency can arise from the sample itself or the analytical method used.[8]

Potential Causes and Solutions:

  • Analytical Method Limitations: Some analytical techniques can be problematic. For example, Reverse-Phase HPLC (RP-HPLC) often requires conditions that can degrade the ADC or cleave acid-labile linkers, leading to inaccurate DAR calculations.[8]

    • Solution: Use analytical techniques that maintain the integrity of the ADC. Hydrophobic Interaction Chromatography (HIC) and native Mass Spectrometry (MS) are preferred methods for accurate DAR determination.[8]

  • Sample Heterogeneity: As mentioned, traditional lysine conjugation produces a heterogeneous mixture, which can make consistent analysis challenging.[7][8]

    • Solution: Site-specific conjugation greatly simplifies analysis by producing a well-defined product.[7] For heterogeneous mixtures, ensure the analytical method can resolve and accurately quantify the different DAR species.

  • Instrument Calibration: Poor instrument calibration or lack of appropriate standards can lead to variability.

    • Solution: Ensure your analytical instruments are regularly calibrated and maintained. Use an internal standard where appropriate to normalize for variations.[8]

Quantitative Data Summary

Table 1: In Vivo Stability of Different this compound ADC Linkers

This table highlights the circulation stability of various linker types. The novel "linkerless" disulfide conjugate demonstrates significantly improved stability compared to the traditional AcButDMH linker.[1]

Linker TypeLinker Name/DescriptionKey FeatureIn Vivo StabilityCitation
Hydrazone-Disulfide AcButDMHAcid-cleavable hydrazone and sterically hindered disulfide.Less stable in mouse and human plasma.[1][10][1]
Disulfide ("Linkerless") Direct disulfide bond to engineered cysteine.Increased stability and homogeneity.50% of drug remains conjugated after 21 days in vivo.[7][9][1][7][9]
Hydrazone "Carbohydrate Conjugate"Hydrolytic release in acidic lysosomal environment.Prone to premature hydrolysis.[1][16][1]
Amide "Amide Conjugate"Stable to hydrolysis; non-cleavable.High stability.[1][16][1]
Table 2: In Vitro Cytotoxicity of this compound ADCs with Different Linkers

This table showcases the potency of ADCs with different linkers against various cancer cell lines. Potency is reported as IC50 (the concentration required to inhibit cell growth by 50%).

ADC TargetLinker TypeCell LineIC50 (nM equivalents of this compound)Citation
CD22 Linkerless DisulfideWSU-DLCL2 (CD22+)0.05[7]
Ly6E Linkerless DisulfideHCC1569x2 (Ly6E+)0.01[7]
CD22 Linkerless DisulfideJurkat (Negative Control)>50[7]
Ly6E Linkerless DisulfideJurkat (Negative Control)>50[7]
CD33 Carbohydrate Conjugate (Hydrazone)HL-60 (CD33+)<0.004 (as ng/mL cal equiv)[16]
Table 3: In Vivo Efficacy of this compound ADCs

This table summarizes the antitumor activity of this compound ADCs in preclinical animal models.

ADC TargetLinker TypeTumor ModelDosingOutcomeCitation
CD22 Linkerless DisulfideWSU-DLCL2 (Lymphoma) XenograftSingle 3 mg/kg doseTumor regression observed through day 21.[7]
Ly6E Linkerless DisulfideHCC1569x2 (Breast) XenograftSingle 3 mg/kg doseTumor regression observed through day 21.[7]
CD33 Carbohydrate Conjugate (Hydrazone)HL-60 (Leukemia) Xenograft300 µg/kg cal equiv (three times)Long-term, tumor-free survivors.[16]

Key Experimental Protocols

General Experimental Workflow

The evaluation of a new this compound linker involves a systematic process of conjugation, characterization, and functional testing.

Experimental_Workflow cluster_synthesis ADC Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional Evaluation Antibody_Prep 1. Prepare Antibody (e.g., Cysteine Engineering) Conjugation 3. Conjugation Reaction Antibody_Prep->Conjugation Linker_Prep 2. Synthesize Activated Linker-Payload Linker_Prep->Conjugation Purification 4. Purify ADC (e.g., Chromatography) Conjugation->Purification DAR_Analysis 5. DAR Analysis (HIC, Native MS) Purification->DAR_Analysis Aggregation_Analysis 6. Aggregation Analysis (SEC) DAR_Analysis->Aggregation_Analysis Stability_Analysis 7. Plasma Stability Assay Aggregation_Analysis->Stability_Analysis In_Vitro 8. In Vitro Cytotoxicity Assay Stability_Analysis->In_Vitro In_Vivo 9. In Vivo Efficacy Study (Xenograft Model) In_Vitro->In_Vivo

General workflow for evaluating this compound ADC linkers.
Protocol 1: Site-Specific "Linkerless" Disulfide Conjugation

This protocol is adapted from methods for creating homogeneous, stable this compound ADCs using engineered cysteines.[7]

  • Antibody Preparation: Express and purify the cysteine-engineered monoclonal antibody (e.g., containing an LC K149C mutation) using standard methods. The engineered cysteine is typically capped with glutathione or cysteine, which must be reduced.

  • Synthesis of Activated Payload: Synthesize an activated disulfide this compound linker-drug (e.g., nitroPDS-NAc-calicheamicin).[7]

  • Reduction and Conjugation:

    • Reduce the antibody's interchain and engineered cysteines using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine).

    • Remove the reducing agent via dialysis or a desalting column.

    • Immediately add 3 to 10 molar equivalents of the activated disulfide this compound linker-drug to the reduced antibody in a suitable buffer (e.g., 50 mM Tris, pH 8).[7]

    • Allow the reaction to proceed for 3-5 hours at ambient temperature.[7]

  • Purification: Purify the resulting ADC to remove unconjugated linker-drug and other impurities using a method like cation exchange chromatography.[7]

  • Characterization: Formulate the purified ADC and analyze for DAR, percentage of aggregation, and endotoxin (B1171834) levels.[7]

Protocol 2: In Vitro Cytotoxicity Assay

This protocol uses a luminescence-based cell viability assay to determine the IC50 of the ADC.[7]

  • Cell Plating: Seed cancer cells (both target-antigen positive and negative control lines) in 384-well plates and incubate overnight to allow for adherence.

  • ADC Treatment:

    • Prepare a serial dilution of the this compound ADC to create a 10- or 11-point dose-response curve (e.g., starting from 50 nM down to 0.1 pM).[7]

    • Use an acoustic liquid handler to transfer the diluted ADC to the cell plates in triplicate.

  • Incubation: Culture the cells with the ADC for 4-5 days in a humidified incubator at 37°C and 5% CO2.[7]

  • Viability Measurement:

    • Equilibrate the plates to room temperature.

    • Add a cell viability reagent (e.g., CellTiter-Glo® II) to each well.[7]

    • Shake the plates for 10 minutes, then incubate for 30 minutes at room temperature in the dark.[7]

  • Data Analysis:

    • Read the luminescence using a multilabel plate reader.

    • Normalize the data and calculate IC50 values using a four-parameter sigmoidal fit.[7]

Protocol 3: In Vivo Efficacy in a Xenograft Model

This protocol describes a typical study to evaluate the antitumor activity of a this compound ADC in mice.[7]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID).

  • Tumor Implantation: Subcutaneously implant human cancer cells (e.g., WSU-DLCL2 for lymphoma or HCC1569x2 for breast cancer) to establish xenograft tumors.[7]

  • Treatment:

    • Once tumors reach a predetermined size (e.g., ~200 mm³), randomize the mice into treatment groups.

    • Administer a single intravenous bolus dose of the ADC (e.g., at 0.3, 3, and 10 mg/kg).[7]

    • Include control groups, such as vehicle control and a non-targeting control ADC.[7]

  • Monitoring:

    • Measure tumor volumes with calipers two to three times per week.

    • Monitor animal body weight as a measure of toxicity.

  • Endpoint: Continue the study for a set period (e.g., 21 days or longer) or until tumors in the control group reach a maximum allowed size.[7] Analyze the data for tumor growth inhibition or regression.

References

Technical Support Center: Reducing Hydrophobicity-Induced Aggregation of Calicheamicin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with calicheamicin (B1180863) antibody-drug conjugates (ADCs). The information provided addresses common issues related to hydrophobicity-induced aggregation and offers strategies for mitigation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments with this compound ADCs.

Issue 1: High Levels of Aggregation Observed After Conjugation

Question: My this compound ADC is showing a significant increase in high molecular weight species (aggregates) immediately after the conjugation reaction. What are the potential causes and how can I fix this?

Answer:

Aggregation of this compound ADCs post-conjugation is a common challenge, primarily driven by the hydrophobic nature of the this compound payload.[1][2] The attachment of these hydrophobic molecules to the antibody can expose hydrophobic patches, leading to intermolecular interactions and aggregation.[3]

Potential Causes and Solutions:

Potential Cause Recommended Solution Explanation
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation conditions to achieve a lower average DAR. This can be done by adjusting the molar ratio of the linker-drug to the antibody during the conjugation reaction.[1]Higher DARs increase the overall hydrophobicity of the ADC, making it more prone to aggregation.[3][] Finding a balance that maximizes efficacy while minimizing aggregation is crucial.[3]
Conjugation Chemistry Consider site-specific conjugation methods instead of traditional stochastic conjugation (e.g., lysine (B10760008) conjugation).[5][6][7]Stochastic conjugation to lysine residues can result in a heterogeneous mixture of ADC species, some of which may have high DARs and be prone to aggregation.[2][6] Site-specific methods create more homogeneous ADCs with a defined DAR.[5][8]
Hydrophobic Linker If possible, utilize a more hydrophilic linker. Incorporating elements like polyethylene (B3416737) glycol (PEG) spacers can help to shield the hydrophobic payload.[][9]The linker chemistry plays a significant role in the overall hydrophobicity of the ADC.[][10] Hydrophilic linkers can improve solubility and reduce aggregation.[11]
Conjugation Conditions Optimize reaction parameters such as temperature, pH, and buffer composition. Reducing thermal and physical stress during the process can be effective.[3][]Immobilizing the antibody on a solid support during conjugation can also prevent aggregation by keeping the antibody molecules separated.[3]
Issue 2: ADC Precipitation During Storage and Formulation

Question: My purified this compound ADC is precipitating out of solution during storage or after formulation. What strategies can I employ to improve its stability?

Answer:

Precipitation is often a result of ongoing aggregation, where small soluble aggregates grow into larger, insoluble particles.[3] This can be influenced by the formulation buffer and storage conditions.

Mitigation Strategies:

Strategy Details Rationale
Formulation Optimization Screen different formulation buffers. The inclusion of excipients like polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), or amino acids can help stabilize the ADC.[1]These excipients can act as cryoprotectants and lyoprotectants, preventing aggregation by minimizing hydrophobic interactions.[1]
pH Control Evaluate the stability of your ADC at different pH values to find the optimal pH for long-term storage.The surface charge of the antibody is pH-dependent, which can influence protein-protein interactions and aggregation.
Storage Conditions Store the ADC at the recommended temperature and avoid repeated freeze-thaw cycles. Protect the ADC from light, as this can also induce degradation and aggregation.[1]Inappropriate storage conditions can be a significant source of physical instability for ADCs.[1]
Issue 3: Inconsistent Drug-to-Antibody Ratio (DAR) Measurements

Question: I am getting inconsistent results when measuring the DAR of my this compound ADC. What could be causing this variability?

Answer:

Inconsistent DAR measurements can stem from the inherent heterogeneity of the ADC sample or the analytical method used.[1]

Troubleshooting Steps:

Potential Issue Recommendation Further Information
Sample Heterogeneity If using traditional conjugation methods, be aware that the product is a mixture of species with different DARs.[1][2] For more consistency, consider producing a more homogeneous ADC through site-specific conjugation.[5][6]Stochastic lysine conjugation can theoretically result in over a trillion different drug species.[6]
Analytical Method Use analytical techniques that maintain the integrity of the ADC, such as Hydrophobic Interaction Chromatography (HIC) or native Mass Spectrometry (MS).[1]For ADCs with acid-labile linkers, analytical methods like reversed-phase HPLC using a low pH mobile phase can cause artificial cleavage of the linker, leading to inaccurate DAR determination.[1]
Instrument Variation Ensure your analytical instruments are regularly calibrated and maintained. Use an internal standard where appropriate to normalize for variations.[1]Proper instrument maintenance is critical for reproducible results.

Frequently Asked Questions (FAQs)

General Knowledge

Q1: What is hydrophobicity-induced aggregation in this compound ADCs?

A1: this compound is a highly potent, but also very hydrophobic, cytotoxic agent. When multiple this compound molecules are conjugated to an antibody, the overall hydrophobicity of the resulting ADC increases significantly. This can lead to the exposure of hydrophobic regions on the antibody surface, causing the ADC molecules to self-associate and form aggregates to minimize their contact with the aqueous environment.[1][3] This aggregation can negatively impact the ADC's stability, efficacy, and safety.[3][12]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect aggregation?

A2: There is a direct correlation between the DAR and the propensity for aggregation. ADCs with higher DARs are generally more hydrophobic and, therefore, more prone to aggregation.[3][] High DAR species can also be cleared more rapidly from circulation.[13][14] Therefore, it is essential to find an optimal DAR that provides sufficient potency without compromising the physicochemical properties and pharmacokinetics of the ADC.[3]

Q3: What is the role of the linker in ADC aggregation?

A3: The linker connecting the this compound payload to the antibody plays a critical role in the overall properties of the ADC, including its propensity for aggregation.[][10] Highly hydrophobic linkers can contribute significantly to the aggregation problem.[6] Conversely, incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker design can increase the ADC's solubility and reduce aggregation.[][9] The stability of the linker is also crucial to prevent premature drug release.[10][11]

Experimental Design and Analysis

Q4: What are the best analytical techniques to characterize the aggregation of this compound ADCs?

A4: A combination of orthogonal methods is recommended for a comprehensive characterization of ADC aggregation.[15]

Technique Information Provided
Size Exclusion Chromatography (SEC) The industry standard for quantifying aggregates based on hydrodynamic volume. It can separate monomers, dimers, and higher-order aggregates.[3][16]
SEC with Multi-Angle Light Scattering (SEC-MALS) Provides information on the absolute molar mass of the eluting species, allowing for accurate characterization of aggregates.[3][15]
Analytical Ultracentrifugation (AUC) A powerful technique for detecting and quantifying aggregates based on their sedimentation velocity. It is highly sensitive to changes in molecular weight.[3]
Hydrophobic Interaction Chromatography (HIC) Separates ADC species based on their hydrophobicity. It can be used to assess the drug-load distribution and the impact of conjugation on the antibody's surface hydrophobicity.[14][16]
Mass Spectrometry (MS) Can be coupled with liquid chromatography (LC-MS) to provide detailed information on the composition and structure of aggregates.[3]

Q5: How can site-specific conjugation reduce the aggregation of this compound ADCs?

A5: Site-specific conjugation methods allow for the precise placement of the this compound payload onto the antibody, resulting in a homogeneous ADC product with a well-defined DAR.[2][5][8] This has several advantages for reducing aggregation:

  • Homogeneity: Eliminates the presence of highly conjugated, aggregation-prone species often found in heterogeneous mixtures from stochastic conjugation.[6][7]

  • Controlled Placement: Allows for conjugation at sites that are less likely to disrupt the antibody's structure or expose hydrophobic patches.[17][18] Some methods even allow for conjugation within cavities of the antibody, shielding the hydrophobic payload.[17]

  • Improved Biophysical Properties: Homogeneous, site-specifically conjugated ADCs have been shown to have minimal aggregation and improved stability.[6][7]

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

This protocol provides a general method for quantifying aggregates in a this compound ADC sample.

  • System Preparation:

    • Use an HPLC or UHPLC system equipped with a UV detector.

    • Equilibrate a suitable SEC column (e.g., TSKgel G3000SWxl) with the mobile phase.

    • Mobile Phase: A typical mobile phase is a phosphate-buffered saline (PBS) solution at a pH of around 7.0.

  • Sample Preparation:

    • Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL in the mobile phase.

    • Filter the sample through a 0.22 µm syringe filter if necessary.

  • Chromatographic Run:

    • Inject a defined volume of the sample (e.g., 20 µL) onto the column.

    • Run the separation isocratically at a constant flow rate (e.g., 0.5 mL/min).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • Identify the peaks corresponding to the monomer, dimer, and higher molecular weight (HMW) species based on their retention times (HMW species elute first).

    • Integrate the peak areas to calculate the percentage of monomer and aggregates.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Profile

This protocol outlines a general procedure for analyzing the drug-load distribution of a this compound ADC.

  • System Preparation:

    • Use an HPLC system with a UV detector.

    • Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with the starting mobile phase (Mobile Phase A).

    • Mobile Phase A (High Salt): e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.

    • Mobile Phase B (Low Salt): e.g., 25 mM sodium phosphate, pH 7.0.

  • Sample Preparation:

    • Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.

  • Chromatographic Run:

    • Inject the sample onto the column.

    • Elute the ADC species using a descending salt gradient (e.g., 100% A to 100% B over 30 minutes).

    • Monitor the absorbance at 280 nm.

  • Data Analysis:

    • The different DAR species will elute based on their hydrophobicity, with higher DAR species being retained longer on the column.

    • The relative abundance of each DAR species can be determined from the peak areas in the chromatogram.

Visualizations

cluster_causes Causes of Aggregation cluster_consequences Consequences Payload Hydrophobic Payload (this compound) Aggregation ADC Aggregation Payload->Aggregation Linker Hydrophobic Linker Linker->Aggregation HighDAR High DAR HighDAR->Aggregation Stochastic Stochastic Conjugation Stochastic->HighDAR Environment Environmental Stress (pH, Temp, Freeze-Thaw) Environment->Aggregation ReducedEfficacy Reduced Efficacy Aggregation->ReducedEfficacy IncreasedToxicity Increased Toxicity Aggregation->IncreasedToxicity Instability Reduced Stability & Shelf-life Aggregation->Instability

Caption: Factors contributing to this compound ADC aggregation and its consequences.

cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome SiteSpecific Site-Specific Conjugation StableADC Stable & Homogeneous ADC SiteSpecific->StableADC HydrophilicLinker Hydrophilic Linkers (e.g., PEG) HydrophilicLinker->StableADC DAR_Optimization DAR Optimization DAR_Optimization->StableADC Formulation Formulation Optimization (Excipients, pH) Formulation->StableADC ProcessControl Process Control (Temp, Stress) ProcessControl->StableADC ImprovedEfficacy Improved Efficacy StableADC->ImprovedEfficacy ReducedToxicity Reduced Toxicity StableADC->ReducedToxicity LongerShelfLife Longer Shelf-Life StableADC->LongerShelfLife

Caption: Strategies to mitigate aggregation and improve this compound ADC properties.

References

Validation & Comparative

Validating Calicheamicin ADC Cytotoxicity: A Comparative Guide to Orthogonal Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, rigorously validating the cytotoxic potential of calicheamicin (B1180863) antibody-drug conjugates (ADCs) is paramount. This guide provides an objective comparison of orthogonal assays for assessing this compound ADC cytotoxicity, supported by experimental data and detailed methodologies, to ensure robust and reliable results.

Calicheamicins are a class of exceptionally potent enediyne antitumor antibiotics. Their mechanism of action involves binding to the minor groove of DNA and inducing double-strand breaks, which subsequently triggers apoptotic cell death.[1][2] Due to their extreme potency, calicheamicins are not suitable as standalone chemotherapeutic agents but have proven highly effective as payloads in ADCs, which provide targeted delivery to cancer cells, minimizing off-target toxicity.[3]

To comprehensively evaluate the efficacy of this compound ADCs, employing a panel of orthogonal assays is crucial. This approach, which uses multiple methods with different underlying principles to measure the same endpoint, provides a more complete and validated assessment of cytotoxicity than a single-assay approach. This guide focuses on three commonly used orthogonal assays: the MTT assay (metabolic activity), the LDH assay (membrane integrity), and the Caspase-Glo 3/7 assay (apoptosis).

Comparative Analysis of Cytotoxicity Assays

The selection of appropriate assays is critical for accurately determining the in vitro potency of a this compound ADC. The following table summarizes the principles of three orthogonal assays used to measure cytotoxicity.

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Assay Enzymatic reduction of the tetrazolium salt MTT by mitochondrial dehydrogenases in viable cells to a purple formazan (B1609692) product.[1]Cell viability (metabolic activity)Well-established, cost-effective, high-throughput.Can be affected by changes in cellular metabolism that are not linked to viability.
LDH Assay Measurement of lactate (B86563) dehydrogenase (LDH) released from cells with damaged plasma membranes.[4]Cell death (membrane integrity)Non-destructive to remaining viable cells, allows for kinetic analysis.Less sensitive than other assays, potential for high background from serum in media.
Caspase-Glo 3/7 Assay Measurement of the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway, using a luminogenic substrate.[5]ApoptosisHighly sensitive, specific to apoptosis, suitable for high-throughput screening.Measures a specific cell death pathway and may not capture all cytotoxic events.

Quantitative Data Comparison

The following table presents representative IC50 (half-maximal inhibitory concentration) values for the this compound ADC, gemtuzumab ozogamicin (B1678132), in the CD33-positive acute myeloid leukemia (AML) cell line HL-60, as determined by the three orthogonal assays.

AssayGemtuzumab Ozogamicin IC50 (ng/mL) in HL-60 cells
MTT Assay 0.03[1]
LDH Assay Data not available in the searched literature
Caspase-Glo 3/7 Assay Data not available in the searched literature

Experimental Protocols

Detailed methodologies for the three key cytotoxicity assays are provided below. These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This assay measures the metabolic activity of cells as an indicator of viability.

Materials:

  • Target cancer cell line (e.g., HL-60 for a CD33-targeting ADC)

  • Complete cell culture medium

  • This compound ADC

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and allow them to adhere overnight.[1]

  • ADC Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include untreated control wells.

  • Incubation: Incubate the plate for a duration appropriate for the ADC and cell line, typically 72 to 96 hours, at 37°C in a humidified 5% CO2 atmosphere.[6]

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

This assay quantifies the release of LDH from damaged cells.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound ADC

  • LDH assay kit (containing LDH reaction mixture and stop solution)

  • 96-well microplates

Procedure:

  • Cell Seeding and ADC Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Incubation: Incubate the plate for the desired treatment period.

  • Sample Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[7]

  • Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, as per the manufacturer's instructions.

  • Incubation: Incubate at room temperature for up to 30 minutes, protected from light.

  • Stop Reaction: Add the stop solution to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH release from treated cells compared to control cells (spontaneous release) and cells lysed to achieve maximum release.

Caspase-Glo 3/7 Assay

This assay measures the activity of executioner caspases 3 and 7, which are indicative of apoptosis.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound ADC

  • Caspase-Glo 3/7 assay kit (containing Caspase-Glo 3/7 reagent)

  • White-walled 96-well microplates suitable for luminescence measurements

Procedure:

  • Cell Seeding and ADC Treatment: Seed cells in a white-walled 96-well plate and treat with serial dilutions of the this compound ADC as described in the MTT protocol.

  • Incubation: Incubate the plate for a period sufficient to induce apoptosis (e.g., 24-48 hours).

  • Reagent Addition: Allow the plate to equilibrate to room temperature. Add Caspase-Glo 3/7 reagent to each well in a 1:1 ratio with the culture volume.

  • Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours.

  • Luminescence Measurement: Measure the luminescence using a luminometer.

  • Data Analysis: An increase in luminescence in treated cells compared to untreated cells indicates the induction of apoptosis.

Visualizing the Mechanism and Workflow

To further clarify the processes involved, the following diagrams illustrate the signaling pathway of this compound ADC-induced cytotoxicity and the general experimental workflow for its validation.

Calicheamicin_ADC_Pathway This compound ADC Cytotoxicity Pathway cluster_cell Target Cancer Cell cluster_nucleus Nucleus ADC This compound ADC Receptor Target Antigen (e.g., CD33) ADC->Receptor Binding Endocytosis Internalization (Endocytosis) Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome This compound Released this compound Lysosome->this compound Linker Cleavage DNA DNA This compound->DNA Binds to Minor Groove DSB Double-Strand Break DNA->DSB Bergman Cyclization ATM_ATR ATM/ATR Activation DSB->ATM_ATR Chk1_Chk2 Chk1/Chk2 Activation ATM_ATR->Chk1_Chk2 Caspases Caspase Cascade (Caspase-2, -3, -7) Chk1_Chk2->Caspases Apoptosis Apoptosis Caspases->Apoptosis Orthogonal_Assay_Workflow Orthogonal Assay Workflow for Cytotoxicity cluster_assays Orthogonal Assays start Start: Cancer Cell Culture seed Seed Cells in 96-well Plates start->seed treat Treat with this compound ADC (Serial Dilutions) seed->treat incubate Incubate (e.g., 72-96h) treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh caspase Caspase-Glo 3/7 Assay (Apoptosis) incubate->caspase readout Measure Readout (Absorbance/Luminescence) mtt->readout ldh->readout caspase->readout analysis Data Analysis (IC50 Determination) readout->analysis end End: Validated Cytotoxicity Profile analysis->end

References

A Head-to-Head Comparison of Calicheamicin and Duocarmycin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of two leading classes of antibody-drug conjugate (ADC) payloads: calicheamicin (B1180863) and duocarmycin. This document delves into their mechanisms of action, comparative in vitro cytotoxicity, in vivo efficacy, and safety profiles, supported by experimental data and detailed protocols.

The landscape of targeted cancer therapy has been revolutionized by the advent of ADCs, which combine the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. Among the most powerful payloads are the DNA-damaging agents, this compound and duocarmycin. Both exhibit sub-nanomolar potency but operate through distinct mechanisms, influencing their efficacy, bystander effect, and overall therapeutic window. This guide aims to provide a comprehensive comparison to aid in the rational selection and development of next-generation ADCs.

Mechanism of Action: Distinct Approaches to DNA Damage

This compound and duocarmycin both exert their cytotoxic effects by damaging DNA, but they do so via different chemical reactions and recognize different features of the DNA.

This compound , an enediyne antibiotic, requires an intracellular reductive activation of its trisulfide group, for instance by glutathione.[1] This triggers a Bergman cyclization, generating a highly reactive para-phenylene diradical.[2][3] This diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, leading to double-strand breaks and subsequent apoptosis.[3][] This potent mechanism of action contributes to its high cytotoxicity.[2]

Duocarmycin and its synthetic analogs, on the other hand, are DNA minor groove alkylating agents.[5][6] After release from the ADC, they bind to AT-rich sequences in the DNA minor groove.[5] This binding event is followed by a spirocyclization to an active cyclopropane, which then irreversibly alkylates the N3 position of adenine.[6][7] This alkylation disrupts DNA replication and transcription, triggering a cascade of cellular responses that lead to cell death.[8] Duocarmycins are effective against both dividing and non-dividing cells and have shown efficacy in multi-drug resistant models.[5][6]

ADC_MoA Figure 1: Comparative Mechanism of Action cluster_this compound This compound ADC cluster_duocarmycin Duocarmycin ADC Cal_ADC This compound ADC Cal_Internalization Internalization & Lysosomal Trafficking Cal_ADC->Cal_Internalization Cal_Payload_Release Payload Release & Activation (Reduction) Cal_Internalization->Cal_Payload_Release Cal_Bergman Bergman Cyclization -> p-Phenylene Diradical Cal_Payload_Release->Cal_Bergman Cal_DNA_DSB DNA Double-Strand Break Cal_Bergman->Cal_DNA_DSB Cal_Apoptosis Apoptosis Cal_DNA_DSB->Cal_Apoptosis Duo_ADC Duocarmycin ADC Duo_Internalization Internalization & Lysosomal Trafficking Duo_ADC->Duo_Internalization Duo_Payload_Release Payload Release Duo_Internalization->Duo_Payload_Release Duo_DNA_Binding Minor Groove Binding (AT-rich) Duo_Payload_Release->Duo_DNA_Binding Duo_Alkylation DNA Alkylation (Adenine N3) Duo_DNA_Binding->Duo_Alkylation Duo_Replication_Block Replication/Transcription Block Duo_Alkylation->Duo_Replication_Block Duo_Apoptosis Apoptosis Duo_Replication_Block->Duo_Apoptosis

Figure 1: Comparative Mechanism of Action

In Vitro Cytotoxicity: A Tale of Two Potencies

Both this compound and duocarmycin payloads exhibit extremely high cytotoxicity, with IC50 values often in the picomolar to low nanomolar range. However, the specific potency is highly dependent on the target antigen expression, the linker chemistry, and the specific cancer cell line.

Payload ClassADC ExampleTargetCell LineCancer TypeIC50 (ng/mL)Citation
This compound Gemtuzumab Ozogamicin (B1678132)CD33HL-60Acute Promyelocytic Leukemia0.03[9]
Gemtuzumab OzogamicinCD33U937Histiocytic Lymphoma0.05[9]
Inotuzumab OzogamicinCD22TCC-SBladder Carcinoma0.04[9]
aCD22-cal ADCCD22WSU-DLCL2Non-Hodgkin Lymphoma-[10]
Duocarmycin SYD985 (Trastuzumab Duocarmazine)HER2Multiple EOC linesEpithelial Ovarian Cancer3 to 42-fold more potent than T-DM1[11]
SYD985HER2SK-BR-3Breast CancerPotent cytotoxicity observed[7]
MGC018B7-H4MultipleVarious Solid TumorsPicomolar potency[12][13]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Bystander Effect: Killing the Neighbors

The bystander effect, where the released payload diffuses out of the target cell to kill neighboring antigen-negative tumor cells, is a crucial attribute for ADCs, especially in the context of heterogeneous tumors.

Duocarmycin-based ADCs with cleavable linkers, such as SYD985, have been shown to induce an efficient bystander effect.[11] The membrane-permeable nature of the released duocarmycin payload allows it to kill adjacent tumor cells that may not express the target antigen.[14]

In contrast, some This compound-based ADCs , particularly those with N-acetyl this compound payloads, have been reported to not exhibit a significant bystander killing effect.[15] However, the bystander effect can be influenced by linker chemistry. For instance, an anti-CD20 ADC with an acid-labile linker showed efficacy, suggesting extracellular release and a potential bystander mechanism, whereas a version with a stable linker was ineffective.[16] Newer enediyne payloads, like uncialamycin, have been developed to incorporate a bystander effect.[15]

In Vivo Efficacy: Performance in Preclinical Models

Both this compound and duocarmycin ADCs have demonstrated significant anti-tumor activity in various preclinical xenograft models.

This compound ADCs:

  • Novel "linkerless" this compound ADCs have shown high efficacy in mouse models of both solid tumors (HER2+ breast cancer) and hematologic malignancies (CD22+ non-Hodgkin lymphoma).[10][17] A single dose of these ADCs led to significant tumor growth inhibition.[10]

  • Gemtuzumab ozogamicin (Mylotarg) and inotuzumab ozogamicin (Besponsa) are approved this compound ADCs for acute myeloid leukemia and acute lymphocytic leukemia, respectively, demonstrating their clinical efficacy.[10]

Duocarmycin ADCs:

  • SYD985 has shown promising antitumor activity in HER2-expressing epithelial ovarian cancer models, being significantly more active than T-DM1, especially in tumors with moderate to low HER2 expression.[11]

  • Novel thienoduocarmycin-trastuzumab ADCs have demonstrated strong in vivo efficacy, leading to cured mice at well-tolerated doses in HER2-driven models.[18]

  • Several duocarmycin-based ADCs, including SYD985 and MGC018, have advanced to clinical trials, showing promising results.[12]

Payload ClassADC ExampleTumor ModelKey FindingCitation
This compound aCD22 LC K149C ADCWSU-DLCL2 xenograft (NHL)Significant tumor growth inhibition with a single dose.[19]
aLy6E LC K149C ADCHCC-1569x2 xenograft (Breast)Dose-dependent tumor growth inhibition.[19]
Duocarmycin SYD985HER2+ EOC xenograftsSignificantly more active than T-DM1.[11]
Trastuzumab-NMS-P945HER2-driven modelsHigh in vivo efficacy with cured mice at well-tolerated doses.[20]

Safety and Tolerability

The therapeutic window of an ADC is critically dependent on its safety profile. Both this compound and duocarmycin are highly potent toxins, and their delivery as ADCs aims to minimize systemic exposure.

This compound ADCs: The approved this compound ADCs, Mylotarg and Besponsa, are associated with toxicities such as myelosuppression (neutropenia and thrombocytopenia) and hepatotoxicity, including veno-occlusive disease.[21] However, newer generation this compound ADCs with improved linker technology and site-specific conjugation have shown increased tolerability in preclinical safety studies compared to Mylotarg.[17][22]

Duocarmycin ADCs: Clinical trials with duocarmycin-based ADCs have reported manageable safety profiles.[23] Common adverse events include fatigue, nausea, and peripheral neuropathy.[23] However, dose-limiting toxicities have been observed, and some clinical trials have been halted due to safety concerns.[12][24] For instance, a phase I trial of trastuzumab duocarmazine reported a death from pneumonitis at the highest dose level.[24]

Experimental Protocols

Detailed and standardized protocols are essential for the accurate evaluation and comparison of ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the cytotoxic effect of ADCs by measuring the metabolic activity of cells, which is an indicator of cell viability.[25][26][27]

Materials:

  • Antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • ADC and unconjugated antibody control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) in 50 µL of medium.[26][27] Incubate overnight at 37°C with 5% CO2.

  • ADC Treatment: Prepare serial dilutions of the ADC and unconjugated antibody in complete medium. Add 50 µL of the diluted compounds to the respective wells.[27] Include untreated cells as a control.

  • Incubation: Incubate the plates for a period relevant to the payload's mechanism of action (e.g., 72-144 hours).[25][26]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[26][28]

  • Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[26][28]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[26][28]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using appropriate software.[25]

In Vivo Efficacy Study (Xenograft Model)

This protocol provides a framework for evaluating the in vivo anti-tumor activity of an ADC in a xenograft mouse model.[14][29][30]

Materials:

  • Immunocompromised mice (e.g., nu/nu or SCID)

  • Human cancer cell line expressing the target antigen

  • Matrigel (optional)

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cell line (e.g., 5 million cells) into the flank of the mice.[31]

  • Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width²)/2.[31]

  • Randomization and Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).[14] Administer the ADC, typically via intravenous injection.

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week.[14] Body weight is a general indicator of systemic toxicity.

  • Endpoint: The study can be terminated when tumors in the control group reach a specific size, or at a predetermined time point. Efficacy is typically reported as tumor growth inhibition (TGI).

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate TGI and perform statistical analysis to determine the significance of the anti-tumor effect.

ADC_Evaluation_Workflow Figure 2: General Experimental Workflow for ADC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50) Bystander Bystander Effect Assay Cytotoxicity->Bystander Internalization Internalization Assay Bystander->Internalization Linker_Stability Linker Stability Assay Internalization->Linker_Stability Xenograft Xenograft Model Development Linker_Stability->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Toxicity Toxicity/Safety Assessment Efficacy->Toxicity PK_PD Pharmacokinetics/Pharmacodynamics Toxicity->PK_PD Clinical_Development Clinical_Development PK_PD->Clinical_Development Clinical Development ADC_Candidate ADC Candidate ADC_Candidate->Cytotoxicity

Figure 2: General Experimental Workflow for ADC Evaluation

Conclusion

Both this compound and duocarmycin are exceptionally potent payloads that have led to the development of successful and promising ADCs. This compound's mechanism of inducing direct double-strand DNA breaks results in profound cytotoxicity. Duocarmycins, with their DNA alkylating activity and demonstrated bystander effect, offer advantages in treating heterogeneous tumors. The choice between these two classes of payloads is not straightforward and depends on a multitude of factors including the target biology, tumor characteristics, linker technology, and the desired safety profile. The development of next-generation ADCs with improved linkers and site-specific conjugation is enhancing the therapeutic window for both payload classes, promising more effective and safer cancer therapies. This guide provides a foundational comparison to aid researchers in making informed decisions in the design and development of novel ADCs.

References

A Comparative Guide to the Off-Target Toxicity Profiles of Calicheamicin and Maytansinoid Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antibody-Drug Conjugates (ADCs) have emerged as a powerful class of targeted cancer therapies. The choice of cytotoxic payload is a critical determinant of an ADC's efficacy and, just as importantly, its safety profile. This guide provides an objective comparison of the off-target toxicity profiles of two clinically significant payload classes: the DNA-damaging calicheamicins and the microtubule-inhibiting maytansinoids. This analysis is supported by preclinical and clinical data to inform researchers and drug developers in the selection and optimization of ADC components.

Executive Summary

Calicheamicin (B1180863) and maytansinoid ADCs employ distinct mechanisms of action, which are reflected in their differing off-target toxicity profiles. Calicheamicins, potent enediyne antibiotics, induce double-strand DNA breaks, leading to profound myelosuppression, particularly neutropenia and thrombocytopenia, as well as significant hepatotoxicity, including the risk of veno-occlusive disease (VOD), also known as sinusoidal obstruction syndrome (SOS). Maytansinoids (derivatives of maytansine, such as DM1 and DM4) are anti-mitotic agents that disrupt microtubule dynamics. Their primary off-target toxicities include hepatotoxicity, thrombocytopenia, and peripheral neuropathy. Ocular toxicities have been more specifically associated with DM4-containing ADCs.

Off-target toxicity for both payload classes can be influenced by factors such as linker stability, the drug-to-antibody ratio (DAR), and non-specific uptake by cells in organs like the liver through receptors such as the mannose receptor. While direct head-to-head preclinical studies are limited, this guide synthesizes available data to provide a comparative overview of their safety liabilities.

Mechanisms of Off-Target Toxicity

The off-target toxicity of ADCs can arise from several mechanisms, including the premature release of the payload in circulation, non-specific uptake of the intact ADC by healthy tissues, and on-target, off-tumor toxicity where the target antigen is expressed on normal cells.

This compound ADCs

This compound-based ADCs, upon internalization and release of the this compound payload, cause catastrophic DNA damage. This mechanism is not cell-cycle dependent, affecting both dividing and non-dividing cells. Off-target toxicities are primarily driven by the high potency of the payload and its effects on highly proliferative cells in the bone marrow and metabolically active hepatocytes.

cluster_this compound This compound ADC Off-Target Toxicity Calicheamicin_ADC This compound ADC in Circulation Free_this compound Prematurely Released This compound Calicheamicin_ADC->Free_this compound Linker Cleavage Nonspecific_Uptake Non-specific Uptake (e.g., by Hepatocytes) Calicheamicin_ADC->Nonspecific_Uptake Healthy_Cell Healthy Cell (e.g., Hematopoietic Stem Cell, Hepatocyte) Free_this compound->Healthy_Cell Nonspecific_Uptake->Healthy_Cell DNA_Damage Double-Strand DNA Breaks Healthy_Cell->DNA_Damage Internalization & Payload Release Apoptosis Apoptosis DNA_Damage->Apoptosis Toxicity Myelosuppression & Hepatotoxicity Apoptosis->Toxicity

Mechanism of this compound ADC Off-Target Toxicity
Maytansinoid ADCs

Maytansinoid payloads, such as DM1 and DM4, inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. This mechanism primarily affects rapidly dividing cells. Off-target toxicities are often observed in the liver, where non-specific uptake and metabolism of the ADC can occur, and in the bone marrow, affecting megakaryocyte differentiation and leading to thrombocytopenia. Peripheral neuropathy is also a known class effect.

cluster_maytansinoid Maytansinoid ADC Off-Target Toxicity Maytansinoid_ADC Maytansinoid ADC in Circulation Free_Maytansinoid Prematurely Released Maytansinoid Maytansinoid_ADC->Free_Maytansinoid Linker Cleavage Nonspecific_Uptake Non-specific Uptake (e.g., by Hepatocytes) Maytansinoid_ADC->Nonspecific_Uptake Healthy_Cell Healthy Cell (e.g., Hepatocyte, Megakaryocyte Progenitor) Free_Maytansinoid->Healthy_Cell Nonspecific_Uptake->Healthy_Cell Microtubule_Disruption Microtubule Disruption Healthy_Cell->Microtubule_Disruption Internalization & Payload Release Mitotic_Arrest Mitotic Arrest (G2/M) Microtubule_Disruption->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Toxicity Hepatotoxicity, Thrombocytopenia, Neuropathy Apoptosis->Toxicity

Mechanism of Maytansinoid ADC Off-Target Toxicity

Quantitative Comparison of Off-Target Toxicity

Direct comparative preclinical studies using the same antibody and targeting the same antigen for both this compound and maytansinoid payloads are scarce. The following tables summarize representative data from non-clinical toxicology studies of approved or investigational ADCs. It is crucial to note that these values are not directly comparable due to variations in experimental conditions, including the specific ADC construct, animal species, and dosing regimens.

Table 1: Preclinical Off-Target Toxicity of this compound ADCs
ADC (Payload)Animal SpeciesMaximum Tolerated Dose (MTD) / No Observed Adverse Effect Level (NOAEL)Key Off-Target ToxicitiesReference
Gemtuzumab ozogamicin (B1678132) (this compound)Rat7.2 mg/m²/week (caused oval cell hyperplasia)Hepatotoxicity (oval cell hyperplasia, hepatocellular adenomas), Clastogenicity (in vivo in mice at ≥22.1 mg/m²)[1]
Inotuzumab ozogamicin (this compound)Cynomolgus MonkeyNot explicitly stated, but hepatotoxicity and myelosuppression were dose-limiting.Hepatotoxicity, Myelosuppression (thrombocytopenia, neutropenia)[2][3]
Novel anti-CD22-Calicheamicin ADCRatSingle doses up to 10 mg/kg were tolerated with some body weight loss.Dose-dependent body weight loss. Increased tolerability compared to Mylotarg was noted.[4]
Table 2: Preclinical Off-Target Toxicity of Maytansinoid ADCs
ADC (Payload)Animal SpeciesMaximum Tolerated Dose (MTD) / No Observed Adverse Effect Level (NOAEL)Key Off-Target ToxicitiesReference
Trastuzumab emtansine (DM1)RatWell-tolerated up to 40 mg/kg (~4400 µg DM1/m²)Hepatotoxicity, Thrombocytopenia, Lymphoid organ toxicity, Neuronal toxicities, Metaphase arrest in epithelial and phagocytic cells[5][6]
Trastuzumab emtansine (DM1)Cynomolgus MonkeyWell-tolerated up to 30 mg/kg (~6000 µg DM1/m²)Hepatotoxicity, Thrombocytopenia, Lymphoid organ toxicity, Neuronal toxicities, Metaphase arrest in epithelial and phagocytic cells[5][6]
Cantuzumab mertansine (B1676302) (DM1)Cynomolgus MonkeyNot explicitly stated, but transient and reversible elevations in liver enzymes were observed.Hepatotoxicity (transient and reversible elevations of ALT and AST)[7]
Novel anti-CD22-Maytansinoid ADC (MDR1-resistant maytansine)Cynomolgus MonkeyNOAEL of a repeat 60 mg/kg dose.Well-tolerated with no observed adverse effects at the tested doses.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADC toxicity. Below are representative protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay

This assay determines the potency of an ADC against antigen-positive and antigen-negative cell lines to assess both on-target efficacy and off-target cytotoxicity.

cluster_workflow In Vitro Cytotoxicity Assay Workflow start Start seed_cells Seed Antigen-Positive & Antigen-Negative Cells in 96-well plates start->seed_cells treat_cells Treat cells with serial dilutions of ADC, unconjugated antibody, and free payload seed_cells->treat_cells incubate Incubate for a period relevant to payload's mechanism (e.g., 72-96h for tubulin inhibitors) treat_cells->incubate add_reagent Add viability reagent (e.g., MTT, XTT) incubate->add_reagent incubate_reagent Incubate for 2-4 hours add_reagent->incubate_reagent measure_absorbance Measure absorbance with a plate reader incubate_reagent->measure_absorbance calculate_ic50 Calculate IC50 values measure_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for In Vitro Cytotoxicity Assay

Protocol:

  • Cell Seeding: Seed both antigen-positive and antigen-negative cancer cell lines in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[8]

  • ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody (as a negative control), and the free cytotoxic payload in complete cell culture medium. Add the diluted compounds to the respective wells.[9]

  • Incubation: Incubate the plates for a duration appropriate for the payload's mechanism of action (e.g., 72-96 hours for microtubule inhibitors).[9]

  • Viability Assessment: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) to each well and incubate for 2-4 hours.[10][11]

  • Data Acquisition: If using MTT, add a solubilization solution to dissolve the formazan (B1609692) crystals. Measure the absorbance at the appropriate wavelength using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software.[9]

In Vitro Hepatotoxicity Assessment

This assay evaluates the potential for ADCs to cause liver injury using primary hepatocytes or liver-derived cell lines.

Protocol:

  • Cell Culture: Culture primary human hepatocytes or a suitable human liver cell line (e.g., HepG2) in collagen-coated plates.[5]

  • Compound Treatment: Treat the cells with various concentrations of the ADC, the unconjugated antibody, and the free payload for a specified period (e.g., 24-72 hours).

  • Endpoint Analysis: Assess hepatotoxicity through various endpoints:

    • Cell Viability: Measure cell viability using assays like MTT or by quantifying ATP levels.[5]

    • Enzyme Leakage: Measure the activity of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the culture medium.

    • Mitochondrial Function: Evaluate mitochondrial membrane potential using fluorescent probes.

    • Oxidative Stress: Measure the production of reactive oxygen species (ROS).

    • Apoptosis: Detect apoptosis using assays for caspase activity or annexin (B1180172) V staining.[12]

  • Data Analysis: Compare the results from treated cells to vehicle-treated controls to determine the concentration-dependent toxic effects.

In Vivo Thrombocytopenia Assessment

This protocol outlines a method for evaluating ADC-induced thrombocytopenia in a relevant animal model, typically rats.

Protocol:

  • Animal Model: Use a relevant rodent species, such as Sprague-Dawley rats. Acclimatize the animals before the study begins.

  • Dosing: Administer the ADC intravenously at various dose levels. Include a vehicle control group and a group receiving the unconjugated antibody.

  • Blood Collection: Collect blood samples from the tail vein or another appropriate site at baseline and at multiple time points post-dosing (e.g., days 3, 7, 14, and 21).

  • Platelet Counting: Perform complete blood counts (CBCs) using an automated hematology analyzer to determine platelet counts.

  • Clinical Observations: Monitor the animals daily for any clinical signs of bleeding or other toxicities.

  • Data Analysis: Analyze the change in platelet counts over time for each dose group compared to the control groups to determine the nadir (lowest point) and the recovery of platelet levels.

Conclusion

The off-target toxicity profiles of this compound and maytansinoid ADCs are intrinsically linked to their distinct mechanisms of action. This compound's DNA-damaging properties lead to potent myelosuppression and hepatotoxicity, while the anti-mitotic nature of maytansinoids results in a different spectrum of toxicities, including hepatotoxicity, thrombocytopenia, and neuropathy.

The choice between these payloads for a novel ADC will depend on a multitude of factors, including the target antigen's expression profile (particularly its presence on normal tissues), the tumor type, and the desired therapeutic index. A thorough understanding of the preclinical safety liabilities of each payload class, coupled with rigorous in vitro and in vivo toxicity assessments, is paramount for the successful development of safer and more effective Antibody-Drug Conjugates. The data and protocols presented in this guide are intended to aid researchers in making informed decisions during the ADC development process.

References

Navigating the Labyrinth of Resistance: A Comparative Guide to Cross-Resistance Mechanisms Between Calicheamicin and Other DNA Damaging Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mechanisms of cross-resistance between the potent antitumor antibiotic calicheamicin (B1180863) and other widely used DNA damaging agents, including doxorubicin (B1662922), cisplatin (B142131), and etoposide (B1684455). By understanding the intricate cellular machinery that cancer cells exploit to evade treatment, researchers can develop more effective therapeutic strategies and novel drug candidates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex signaling pathways involved in these resistance mechanisms.

Introduction to DNA Damaging Agents and the Challenge of Cross-Resistance

This compound, a member of the enediyne class of antibiotics, is an exceptionally potent cytotoxic agent that induces double-strand DNA breaks, leading to cell cycle arrest and apoptosis[1]. Its high potency has led to its successful application in antibody-drug conjugates (ADCs) for targeted cancer therapy[1]. However, as with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge.

Cross-resistance, where resistance to one drug confers resistance to another, is a major hurdle in cancer treatment. This phenomenon often arises from shared mechanisms of resistance. This guide focuses on the comparative cross-resistance profiles of this compound with three other prominent DNA damaging agents:

  • Doxorubicin: An anthracycline that intercalates into DNA and inhibits topoisomerase II, leading to DNA strand breaks.

  • Cisplatin: A platinum-based compound that forms DNA adducts, triggering apoptosis.

  • Etoposide: A topoisomerase II inhibitor that causes permanent DNA double-strand breaks[1].

Understanding the shared and distinct resistance pathways between these agents is crucial for predicting treatment outcomes and designing rational combination therapies.

Quantitative Comparison of Cytotoxicity and Cross-Resistance

The following tables summarize the in vitro cytotoxicity (IC50 values) and cross-resistance profiles of this compound and other DNA damaging agents in various cancer cell lines. The Resistance Index (RI) is calculated as the IC50 of the resistant cell line divided by the IC50 of the parental (sensitive) cell line.

Table 1: IC50 Values (nM) of DNA Damaging Agents in Sensitive and Resistant Cancer Cell Lines

Cell LineDrug ResistanceThis compound (as ADC payload)DoxorubicinCisplatinEtoposideReference
HL60 (AML) Sensitive----[1]
HL60/GO-R (AML)Gemtuzumab OzogamicinIncreased Resistance---[1]
A2780 (Ovarian) Sensitive--1,000-[1]
A2780/CP70 (Ovarian)Cisplatin--13,000-[1]
CEM (Leukemia) Sensitive----
CEM/VLB100 (Leukemia)Vinblastine (MDR1+)-High Resistance-High Resistance
MCF7 (Breast) Sensitive-Low µMLow µMLow µM[2]
MCF7/ADR (Breast)Doxorubicin (MDR1+)Increased ResistanceHigh µM-Increased Resistance

Note: IC50 values for free this compound are typically in the picomolar range, making direct comparison with less potent drugs challenging. Data for ADC payloads reflects the targeted delivery system.

Table 2: Cross-Resistance Profile Summary

Resistant Cell LinePrimary ResistanceCross-Resistance to this compoundCross-Resistance to DoxorubicinCross-Resistance to CisplatinCross-Resistance to EtoposideCommon Mechanism
HL60/GO-R This compound (GO)-LikelyUnlikelyLikelyIncreased Drug Efflux (MDR1)
A2780/CP70 CisplatinPossibleUnlikely-UnlikelyEnhanced DNA Repair
CEM/VLB100 VinblastineYesYesNoYesIncreased Drug Efflux (MDR1)
MCF7/ADR DoxorubicinYes-NoYesIncreased Drug Efflux (MDR1)

Key Mechanisms of Cross-Resistance

Several key cellular mechanisms contribute to cross-resistance between this compound and other DNA damaging agents.

Increased Drug Efflux

The overexpression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (MDR1), is a primary mechanism of multidrug resistance[3][4]. These transporters actively pump a wide range of xenobiotics, including many chemotherapeutic drugs, out of the cell, thereby reducing their intracellular concentration and efficacy.

  • This compound and MDR1: this compound and its derivatives are substrates for MDR1. Overexpression of MDR1 has been shown to confer resistance to this compound-based ADCs[5][6].

  • Cross-Resistance: Doxorubicin and etoposide are also well-known substrates of MDR1[7][8]. Therefore, cancer cells that have developed resistance to these agents through MDR1 upregulation often exhibit cross-resistance to this compound. Cisplatin, however, is not a typical substrate for MDR1, so cross-resistance via this mechanism is less common.

Enhanced DNA Repair

Cancer cells can upregulate various DNA repair pathways to counteract the damage induced by genotoxic agents. This is a significant mechanism of resistance to drugs that directly damage DNA.

  • This compound and DNA Repair: this compound induces highly toxic double-strand breaks (DSBs). Cells with enhanced DSB repair capacity, through pathways like non-homologous end joining (NHEJ) and homologous recombination (HR), can better tolerate this compound-induced damage.

  • Cross-Resistance: Enhanced DNA repair is a major mechanism of cisplatin resistance, as cells become more efficient at removing platinum-DNA adducts[1]. While the specific repair pathways may differ in their efficiency for various types of DNA lesions, a general upregulation of DNA repair machinery can lead to broad cross-resistance to other DNA damaging agents.

Inactivation of Apoptotic Pathways

Apoptosis, or programmed cell death, is the ultimate fate of a cancer cell that has sustained irreparable DNA damage. Evasion of apoptosis is a hallmark of cancer and a critical mechanism of drug resistance.

  • This compound and Apoptosis: this compound-induced DNA damage triggers the intrinsic (mitochondrial) apoptotic pathway, involving the activation of caspases[9].

  • Cross-Resistance: Overexpression of anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL) can inhibit the apoptotic cascade initiated by various DNA damaging agents, including this compound, doxorubicin, and cisplatin[10][11][12]. This leads to a general resistance to apoptosis-inducing therapies.

Alterations in Drug Targets

Changes in the molecular target of a drug can reduce its binding affinity and effectiveness.

  • Cross-Resistance with Topoisomerase II Inhibitors: While this compound directly targets DNA, doxorubicin and etoposide target topoisomerase II. Mutations in the topoisomerase II enzyme can lead to resistance to these agents[7][13]. While this is a direct resistance mechanism for topoisomerase II inhibitors, it does not typically confer direct cross-resistance to this compound, which has a different primary target. However, cells resistant to topoisomerase II inhibitors may have also developed other resistance mechanisms, such as increased drug efflux, which can contribute to this compound cross-resistance[8].

Glutathione-Mediated Detoxification

Glutathione (B108866) (GSH) is a key intracellular antioxidant that can detoxify various xenobiotics, including some anticancer drugs[14][15].

  • This compound and Glutathione: The activation of this compound's enediyne "warhead" is initiated by the reduction of its trisulfide group, a process that can be facilitated by intracellular thiols like GSH[16][17]. However, elevated levels of GSH and glutathione S-transferases (GSTs) can also be involved in the detoxification and inactivation of electrophilic drug metabolites, potentially contributing to resistance[15][18].

  • Cross-Resistance: Elevated GSH levels have been implicated in resistance to cisplatin and other alkylating agents, as GSH can directly conjugate with and inactivate these drugs[19]. This shared detoxification pathway can contribute to cross-resistance.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the mechanisms of cross-resistance.

Determination of IC50 and Resistance Index (MTT Assay)

This assay is used to determine the concentration of a drug that inhibits cell growth by 50% (IC50).

  • Cell Seeding: Plate cancer cells (both sensitive and resistant lines) in 96-well plates at an optimal density and allow them to adhere overnight.

  • Drug Treatment: Expose the cells to a serial dilution of the DNA damaging agent (e.g., this compound, doxorubicin, cisplatin, etoposide) for 48 or 72 hours. Include untreated control wells.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the percentage of cell viability against the drug concentration (log scale) to determine the IC50 value. The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the sensitive parental cell line[1].

Western Blotting for MDR1 Expression

This technique is used to detect and quantify the expression of the MDR1 protein.

  • Protein Extraction: Lyse sensitive and resistant cells in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for MDR1.

    • Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system. Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.

DNA Double-Strand Break (DSB) Repair Assay (γ-H2AX Foci Formation)

This assay quantifies the formation and repair of DSBs by visualizing the phosphorylation of histone H2AX (γ-H2AX), which marks the sites of DSBs.

  • Cell Treatment: Seed cells on coverslips and treat with the DNA damaging agent for a specific time. To assess repair, remove the drug and allow cells to recover for various time points.

  • Immunofluorescence Staining:

    • Fix the cells with 4% paraformaldehyde.

    • Permeabilize the cells with 0.1% Triton X-100.

    • Block with a blocking solution (e.g., PBS with 5% BSA).

    • Incubate with a primary antibody against γ-H2AX.

    • Wash and incubate with a fluorescently labeled secondary antibody.

    • Mount the coverslips on slides with a mounting medium containing DAPI to stain the nuclei.

  • Image Acquisition and Analysis: Acquire images using a fluorescence microscope. Quantify the number of γ-H2AX foci per nucleus using image analysis software (e.g., ImageJ)[20]. A decrease in the number of foci over time indicates DNA repair.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Prepare a single-cell suspension from treated and control cells.

  • Embedding in Agarose (B213101): Mix the cells with low-melting-point agarose and layer onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Lyse the cells in a high-salt and detergent solution to remove membranes and proteins, leaving behind the nucleoid.

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis. Fragmented DNA will migrate out of the nucleoid, forming a "comet tail."

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope.

  • Data Analysis: Quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head using specialized software[21][22]. To assess DNA repair, cells are treated with the damaging agent, washed, and then incubated in fresh medium for various time points before being subjected to the comet assay[22][23].

Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

  • Cell Lysis: Lyse treated and control cells to release intracellular contents.

  • Substrate Addition: Add a caspase-3-specific substrate, such as Ac-DEVD-pNA (for colorimetric detection) or Ac-DEVD-AMC (for fluorometric detection), to the cell lysates.

  • Incubation: Incubate the reaction at 37°C to allow caspase-3 to cleave the substrate.

  • Detection:

    • Colorimetric: Measure the absorbance of the released p-nitroaniline (pNA) at 405 nm.

    • Fluorometric: Measure the fluorescence of the released 7-amino-4-methylcoumarin (B1665955) (AMC) at an excitation of ~380 nm and an emission of ~460 nm.

  • Data Analysis: The amount of color or fluorescence produced is proportional to the caspase-3 activity in the sample.

Visualizing the Mechanisms of Action and Resistance

The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathways and resistance mechanisms discussed.

Calicheamicin_Action_and_Resistance cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calicheamicin_ADC This compound-ADC Internalization Internalization (Endocytosis) Calicheamicin_ADC->Internalization 1. Binding & Lysosome Lysosome Internalization->Lysosome Free_this compound Free this compound Lysosome->Free_this compound 2. Release GSH_Detox Glutathione (GSH) Detoxification Free_this compound->GSH_Detox Inactivation (Resistance) MDR1 MDR1 Efflux Pump Free_this compound->MDR1 Substrate DNA DNA Free_this compound->DNA 3. Nuclear Translocation MDR1->Calicheamicin_ADC Efflux (Resistance) Bcl2 Bcl-2/Bcl-xL Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition (Resistance) Caspase9 Caspase-9 Mitochondrion->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis 6. Execution DSB Double-Strand Breaks (DSBs) DNA->DSB 4. Damage DDR DNA Damage Response (DDR) DSB->DDR 5. Activation DDR->Mitochondrion Triggers DDR->Apoptosis DNA_Repair Enhanced DNA Repair DDR->DNA_Repair Resistance DNA_Repair->DNA Repair

Caption: this compound's mechanism of action and points of resistance.

DNA_Damage_Response_Pathway cluster_sensors Damage Sensors cluster_transducers Signal Transducers cluster_effectors Effectors cluster_resistance Resistance Mechanisms DNA_Damage DNA Damage (DSBs, Adducts, etc.) MRN MRN Complex DNA_Damage->MRN ATM ATM Kinase MRN->ATM activates p53 p53 ATM->p53 phosphorylates Chk2 Chk2 ATM->Chk2 phosphorylates Cell_Cycle_Arrest Cell Cycle Arrest (G1/S, G2/M) p53->Cell_Cycle_Arrest induces DNA_Repair DNA Repair p53->DNA_Repair activates Apoptosis Apoptosis p53->Apoptosis induces Chk2->p53 activates Enhanced_Repair Enhanced DNA Repair DNA_Repair->Enhanced_Repair Upregulation Apoptosis_Inhibition Apoptosis Inhibition (e.g., Bcl-2 overexpression) Apoptosis->Apoptosis_Inhibition Inhibition

Caption: Simplified DNA Damage Response (DDR) pathway and resistance points.

Apoptosis_Pathway cluster_intrinsic Intrinsic (Mitochondrial) Pathway cluster_execution Execution Pathway cluster_resistance Resistance Mechanism DNA_Damage DNA Damage (this compound, Doxorubicin, Cisplatin) Bax_Bak Bax/Bak DNA_Damage->Bax_Bak activates Mitochondrion Mitochondrion Bax_Bak->Mitochondrion forms pores in Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome forms Active_Caspase9 Active Caspase-9 Apoptosome->Active_Caspase9 activates Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Active_Caspase3 Active Caspase-3 Active_Caspase9->Active_Caspase3 activates Caspase3 Pro-Caspase-3 Caspase3->Active_Caspase3 Cell_Death Cell Death Active_Caspase3->Cell_Death cleaves cellular substrates Bcl2_BclxL Bcl-2 / Bcl-xL (Overexpression) Bcl2_BclxL->Bax_Bak inhibits

Caption: Intrinsic apoptosis pathway and Bcl-2 mediated resistance.

Conclusion

Cross-resistance between this compound and other DNA damaging agents is a multifaceted problem driven by several key cellular adaptations. Increased drug efflux via MDR1, enhanced DNA repair capabilities, and the inhibition of apoptosis are central mechanisms that allow cancer cells to survive treatment with a variety of genotoxic agents. A thorough understanding of these pathways, supported by robust experimental data, is paramount for the development of next-generation cancer therapies. By targeting these resistance mechanisms directly, through the use of efflux pump inhibitors, DNA repair inhibitors, or pro-apoptotic agents, it may be possible to resensitize resistant tumors and improve patient outcomes. This guide provides a foundational framework for researchers to navigate the complexities of cross-resistance and to design more effective and durable anticancer strategies.

References

Advancing Cancer Therapy: A Comparative Guide to the In Vivo Efficacy of Next-Generation Calicheamicin ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Antibody-Drug Conjugates (ADCs) is rapidly evolving, with next-generation technologies addressing the limitations of earlier constructs. Calicheamicins, a class of exceptionally potent DNA-damaging agents, have been successfully utilized in FDA-approved ADCs like Mylotarg® (gemtuzumab ozogamicin) and Besponsa® (inotuzumab ozogamicin) for hematological malignancies.[1][2][3] However, these traditional ADCs are associated with challenges, including heterogeneity, aggregation, and linker instability, which can lead to premature payload release and off-target toxicity.[1][2]

This guide provides an objective comparison of next-generation calicheamicin (B1180863) ADCs, focusing on innovations in linker chemistry and conjugation that enhance stability, tolerability, and in vivo efficacy across a broader range of cancers, including solid tumors. We present supporting experimental data from preclinical models to highlight these advancements.

From Traditional to Next-Generation: A Leap in ADC Technology

Traditional this compound ADCs primarily use an acid-cleavable hydrazone linker (AcButDMH) conjugated to surface lysines on the antibody.[2] This method results in a heterogeneous mixture of ADCs with varying drug-to-antibody ratios (DARs) and suboptimal stability in circulation.[1][3] Next-generation platforms overcome these issues through two key strategies:

  • Advanced Linker Chemistry: Engineering linkers that are more stable in the bloodstream but efficiently release the payload within the target cell. This includes "linkerless" disulfide bonds and novel non-cleavable linkers that prevent systemic release of toxic catabolites.[2][4]

  • Site-Specific Conjugation: Attaching the linker-drug to a specific, engineered site on the antibody (e.g., an engineered cysteine). This produces a homogeneous ADC with a defined DAR, leading to improved pharmacokinetics and a better safety profile.[1][3]

The following table summarizes the key differences between these technologies.

FeatureTraditional ADCs (e.g., Mylotarg®, Besponsa®)Next-Generation ADCs (e.g., "Linkerless" Disulfide, ABBV-011)
Linker Chemistry Acid-cleavable hydrazone and hindered disulfide (AcButDMH)Direct, stable disulfide bond ("linkerless") or novel non-cleavable linkers[4][5]
In Vivo Stability Prone to premature payload release due to unstable hydrazone linker[1][2][3]Significantly improved; 50% of drug remains conjugated after 21 days for linkerless ADC[1][2][3]
Conjugation Non-specific conjugation to lysine (B10760008) residuesSite-specific conjugation to engineered cysteines[1]
Homogeneity Heterogeneous mixture with variable DARs[1][3]Homogeneous product with a defined DAR (e.g., DAR2)[6]
Key Advantage Clinically validated efficacy in hematologic cancersImproved therapeutic index, higher tolerability, and efficacy in solid tumors[1][2][4]
Key Limitation Off-target toxicity and shortened half-life[1][3]Requires antibody engineering for conjugation sites

Table 1: Comparison of Traditional vs. Next-Generation this compound ADC Technologies. This table highlights the fundamental improvements in linker stability and product homogeneity that define the new generation of this compound ADCs.

In Vivo Efficacy Data: A Head-to-Head Comparison

Preclinical studies in xenograft mouse models demonstrate the superior efficacy and broader applicability of next-generation this compound ADCs. These advanced constructs show potent anti-tumor activity in both solid and liquid tumor models.

Efficacy in Solid Tumor Models

Next-generation ADCs have successfully translated the potent DNA-damaging effects of this compound to solid tumors, a significant expansion from the hematological focus of their predecessors.

ADC PlatformTargetCancer Model (Cell Line)Dosing Regimen (Single i.v. Dose)Key OutcomesCitation(s)
"Linkerless" Disulfide Ly6EHER2+ Breast Cancer (HCC-1569x2)3 mg/kgTumor regression observed through day 21.[1]
ABBV-011 SEZ6Small Cell Lung Cancer (SCLC PDX)Dose-dependentPotent tumor regression in patient-derived xenograft models.[4][6][7]
PF-06647263 Ephrin-A4Triple-Negative Breast Cancer (PDX)0.27, 0.36 mg/kgSustained tumor regressions. [8][9]

Table 2: In Vivo Efficacy of Next-Generation this compound ADCs in Solid Tumors. The data demonstrates the ability of stabilized this compound ADCs to induce tumor regression in challenging solid tumor models.

Efficacy in Hematological Malignancy Models

While traditional this compound ADCs are effective in liquid tumors, next-generation versions show comparable or enhanced efficacy with improved stability and safety profiles.

ADC PlatformTargetCancer Model (Cell Line)Dosing RegimenKey OutcomesCitation(s)
"Linkerless" Disulfide CD22Non-Hodgkin Lymphoma (WSU-DLCL2)3 mg/kg (single i.v. dose)Tumor regression observed through day 21.[1][2]
Gemtuzumab Ozogamicin (B1678132) CD33Acute Myeloid Leukemia (AML PDX)In combination w/ chemotherapyEliminated nearly all AML burden and extended overall survival.[10]
Inotuzumab Ozogamicin CD22B-cell Lymphoma (Ramos)N/ANear complete regression of large, established tumors.[11]
Inotuzumab Ozogamicin CD22Pre-B ALL (REH)N/AComplete survival of treated mice over 127 days.[11]

Table 3: In Vivo Efficacy of this compound ADCs in Hematological Malignancies. This table compares the potent preclinical activity of a next-generation ADC with the established efficacy of traditional this compound ADCs in various blood cancer models.

Visualizing the Path to Efficacy

The following diagrams illustrate the typical experimental workflow for evaluating ADC efficacy in vivo and the molecular mechanism of action by which this compound induces cancer cell death.

G cluster_pre Pre-Study Preparation cluster_exp In Vivo Experiment cluster_post Post-Study Analysis cell_culture 1. Cell Line Selection & Culture animal_model 2. Animal Model Selection (e.g., NOD/SCID Mice) implant 3. Tumor Implantation (Subcutaneous) cell_culture->implant growth 4. Tumor Growth Monitoring implant->growth random 5. Randomization into Treatment Groups growth->random admin 6. ADC Administration (i.v. Injection) random->admin monitor 7. Efficacy & Toxicity Monitoring (Tumor Volume, Body Weight) admin->monitor endpoint 8. Study Endpoint & Necropsy monitor->endpoint analysis 9. Data Analysis & Reporting endpoint->analysis G cluster_0 Extracellular cluster_1 Intracellular cluster_2 Nuclear Events & Cell Fate ADC This compound ADC Receptor Tumor Antigen (e.g., CD22, SEZ6) ADC->Receptor 1. Binding Endocytosis 2. Internalization (Endocytosis) Receptor->Endocytosis Lysosome 3. Lysosomal Trafficking Endocytosis->Lysosome Release 4. Linker Cleavage & Payload Release Lysosome->Release DNA_Binding 5. Nuclear Translocation & DNA Minor Groove Binding Release->DNA_Binding Activation 6. Bergman Cyclization (Diradical Formation) DNA_Binding->Activation DSB 7. DNA Double-Strand Breaks Activation->DSB DDR 8. DNA Damage Response (ATM/ATR Signaling) DSB->DDR Apoptosis 9. Cell Cycle Arrest & Apoptosis DDR->Apoptosis

References

Cleavable vs. Non-Cleavable Linkers for Calicheamicin: A Comparative Analysis for Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The potent enediyne antitumor antibiotic, calicheamicin (B1180863), is a validated and powerful payload for antibody-drug conjugates (ADCs). The linker connecting this compound to the monoclonal antibody is a critical component that dictates the ADC's stability, efficacy, and overall therapeutic index. This guide provides an objective comparison of cleavable and non-cleavable linker strategies for this compound, supported by experimental data, detailed protocols, and pathway visualizations to inform rational ADC design.

Performance Comparison of this compound ADCs: Cleavable vs. Non-Cleavable Linkers

The choice between a cleavable and a non-cleavable linker significantly impacts the performance of a this compound ADC. Cleavable linkers are designed to release the cytotoxic payload in the tumor microenvironment or within the target cell, while non-cleavable linkers release the drug upon lysosomal degradation of the antibody.

In Vivo Stability

A critical attribute for any ADC is its stability in circulation. Premature release of the potent this compound payload can lead to systemic toxicity. Recent studies have highlighted the advantages of novel linker technologies over traditional acid-labile hydrazone linkers.

Linker TypeLinker Name/DescriptionKey FeatureIn Vivo Stability
Cleavable AcButDMH (Hydrazone)Acid-cleavable hydrazoneLess stable in mouse and human plasma, leading to a shortened half-life.[1][2]
Non-Cleavable "Linkerless" DisulfideDirect disulfide bond to an engineered cysteineHigh in vivo stability, with 50% of the drug remaining conjugated to the antibody after 21 days.[1][2]
Non-Cleavable AmideStable amide bondHigh stability to hydrolysis.[3]
In Vitro Cytotoxicity

The potency of an ADC is determined by its ability to kill target cancer cells. The following table summarizes the in vitro cytotoxicity of this compound ADCs with different linkers against various cancer cell lines.

Linker TypeAntibody TargetCell LineIC50 (nmol/L)
"Linkerless" DisulfideαCD22WSU-DLCL20.05
"Linkerless" DisulfideαCD22BJAB0.12
"Linkerless" DisulfideαLy6EHCC-1569 x 287
"Linkerless" DisulfideαLy6ENCI-1781111
Carbohydrate Conjugate (Hydrazone)P67.6 (αCD33)HL-60<0.006 ng/mL (cal equiv)

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and antibody targets.

In Vivo Efficacy

Ultimately, the success of an ADC is determined by its ability to control tumor growth in vivo. Both cleavable and non-cleavable linker strategies have demonstrated significant antitumor activity in preclinical xenograft models.

Linker TypeAntibody TargetTumor ModelDosingOutcome
"Linkerless" DisulfideαCD22WSU-DLCL2 (Non-Hodgkin Lymphoma)Single 3 mg/kg doseTumor regression observed through day 21.[1][4]
"Linkerless" DisulfideαLy6EHCC-1569 x 2 (HER2+ Breast Cancer)Single 3 mg/kg doseTumor regression observed through day 21.[1][4]
Carbohydrate Conjugate (Hydrazone)P67.6 (αCD33)HL-60 (Promyelocytic Leukemia)300 µg/kg (cal equiv) three timesLong-term, tumor-free survivors.[3]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate this compound ADCs.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method for assessing the cytotoxic effect of an ADC on cancer cell lines.[5][6]

Materials:

  • Target antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines

  • Complete cell culture medium

  • This compound ADC and unconjugated antibody

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and unconjugated antibody in complete medium. Add the diluted ADCs to the respective wells.

  • Incubation: Incubate the plates for 72-96 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add solubilization solution to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.

In Vivo Efficacy in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor activity of a this compound ADC in a subcutaneous xenograft model.[4][7]

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Human cancer cell line

  • This compound ADC and vehicle control

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Implantation: Subcutaneously implant human cancer cells, optionally mixed with Matrigel, into the flank of the mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • ADC Administration: Administer the this compound ADC and vehicle control via the appropriate route (e.g., intravenous).

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint: Continue the study until a predetermined endpoint is reached (e.g., tumor volume limit or study duration).

  • Data Analysis: Plot tumor growth curves and analyze for statistically significant differences between treatment and control groups.

DNA Double-Strand Break Detection (γ-H2AX Immunofluorescence Assay)

This assay quantifies the formation of DNA double-strand breaks, a direct downstream effect of this compound.[8][9][10]

Materials:

  • Cells treated with this compound ADC

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization solution (e.g., 0.3% Triton X-100)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody against γ-H2AX

  • Fluorescently labeled secondary antibody

  • DAPI-containing mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells on coverslips and treat with the this compound ADC for the desired time.

  • Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize with Triton X-100.

  • Blocking: Block non-specific antibody binding with BSA solution.

  • Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody, followed by the fluorescently labeled secondary antibody.

  • Mounting: Mount the coverslips onto microscope slides using DAPI-containing mounting medium.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Quantify the number of γ-H2AX foci per nucleus using image analysis software.

Visualizing the Mechanism and Workflow

Diagrams are provided to illustrate the signaling pathway of this compound and a typical experimental workflow for ADC evaluation.

Calicheamicin_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus ADC This compound-ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome This compound Released this compound Lysosome->this compound Linker Cleavage/ Antibody Degradation DNA DNA This compound->DNA Minor Groove Binding Nucleus Nucleus DSB Double-Strand Break DNA->DSB Bergman Cyclization ATM_ATR ATM/ATR Activation DSB->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 CellCycleArrest G2/M Cell Cycle Arrest Chk1_Chk2->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: this compound ADC mechanism of action.

ADC_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (IC50 Determination) Xenograft Xenograft Model Establishment Cytotoxicity->Xenograft Stability Plasma Stability Assay Stability->Xenograft DNA_Damage DNA Damage Assay (γ-H2AX / Comet) DNA_Damage->Xenograft Efficacy Efficacy Study (Tumor Growth Inhibition) Xenograft->Efficacy Tolerability Tolerability Study (Body Weight, Clinical Signs) Xenograft->Tolerability

Caption: Experimental workflow for ADC evaluation.

References

Synergy in Action: A Comparative Guide to Calicheamicin ADC Combinations with Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of calicheamicin (B1180863) antibody-drug conjugates (ADCs) with small molecule inhibitors, supported by experimental data. This compound ADCs, such as inotuzumab ozogamicin (B1678132) and gemtuzumab ozogamicin, are potent anti-cancer agents that induce DNA double-strand breaks.[1][2] Combining these ADCs with small molecule inhibitors that target cellular processes like DNA damage repair is a promising strategy to enhance their anti-tumor activity.

This guide summarizes key preclinical findings, presents detailed experimental protocols, and visualizes the underlying mechanisms and workflows to facilitate a deeper understanding of these combination therapies.

Synergy with DNA Damage Repair (DDR) Inhibitors

The primary mechanism of action for this compound ADCs is the induction of DNA double-strand breaks, leading to cancer cell death.[3] Cancer cells, however, possess DNA damage response (DDR) pathways to repair this damage. Inhibiting these repair pathways with small molecules can potentiate the cytotoxic effects of this compound ADCs, creating a synergistic anti-tumor effect.

Inotuzumab Ozogamicin (IO) with PARP Inhibitors (Olaparib and Talazoparib)

Preclinical studies have demonstrated a significant synergistic effect when combining the anti-CD22 this compound ADC, inotuzumab ozogamicin (IO), with PARP inhibitors olaparib (B1684210) and talazoparib (B560058) in B-cell acute lymphoblastic leukemia (B-ALL) cell lines.[4][5] PARP inhibitors are known to block the repair of single-strand DNA breaks, which can lead to the accumulation of double-strand breaks, especially in the presence of a DNA-damaging agent like this compound.

The following tables summarize the half-maximal inhibitory concentration (IC50) values and combination indices (CI) from a study investigating the synergy of IO with PARP inhibitors in the Reh (Philadelphia chromosome-negative) and SUP-B15 (Philadelphia chromosome-positive) B-ALL cell lines.[4][5] A CI value of less than 1 indicates a synergistic effect.

Table 1: IC50 Values of Inotuzumab Ozogamicin (IO) Alone and in Combination with PARP Inhibitors in B-ALL Cell Lines [4][5]

Cell LineTreatmentIC50 (ng/mL)
Reh IO alone5.3
IO + Olaparib0.8
IO + Talazoparib2.9
SUP-B15 IO alone49.7
IO + Olaparib36.1
IO + Talazoparib39.6

Table 2: Combination Indices for Inotuzumab Ozogamicin (IO) with PARP Inhibitors in B-ALL Cell Lines [4][5]

Cell LineCombinationCombination Index (CI)
Reh IO + Olaparib0.19
IO + Talazoparib0.56
SUP-B15 IO + Olaparib0.76
IO + Talazoparib0.89

Cell Viability Assay (MTT Assay) [6][7][8]

  • Cell Seeding: Seed Reh and SUP-B15 cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium and incubate overnight.

  • Drug Treatment: Treat the cells with serial dilutions of inotuzumab ozogamicin, olaparib, talazoparib, or combinations of IO and a PARP inhibitor for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values using non-linear regression analysis. The combination index (CI) is calculated using the Chou-Talalay method.

Apoptosis Assay (Annexin V/PI Staining) [9][10][11]

  • Cell Treatment: Treat Reh and SUP-B15 cells with IO, PARP inhibitors, or the combination for 48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

DNA Damage Assessment (Alkaline Comet Assay) [12][13][14]

  • Cell Treatment: Treat cells with IO, PARP inhibitors, or the combination for a specified time (e.g., 1 hour to induce damage, followed by a recovery period to assess repair).

  • Cell Embedding: Mix the treated cells with low-melting-point agarose (B213101) and layer onto a microscope slide pre-coated with normal-melting-point agarose.

  • Lysis: Immerse the slides in a high-salt lysis solution to remove cellular proteins and membranes, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: Place the slides in an alkaline electrophoresis buffer to unwind the DNA and then subject them to electrophoresis.

  • Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize using a fluorescence microscope. The extent of DNA migration ("comet tail") is proportional to the amount of DNA damage.

Synergy_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular IO Inotuzumab Ozogamicin (IO) CD22 CD22 Receptor IO->CD22 Binding Endosome Endosome CD22->Endosome Internalization Lysosome Lysosome Endosome->Lysosome This compound Released This compound Lysosome->this compound Linker Cleavage DNA Nuclear DNA This compound->DNA Binds to minor groove SSB Single-Strand Break (SSB) DNA->SSB Spontaneous Damage DSB Double-Strand Break (DSB) DNA->DSB Induces PARP PARP Enzyme SSB->PARP Recruits Apoptosis Apoptosis DSB->Apoptosis Triggers PARP->SSB Repairs PARP->DSB Unrepaired SSBs lead to DSBs PARPi PARP Inhibitor (Olaparib/Talazoparib) PARPi->PARP Inhibits

Caption: Mechanism of synergy between Inotuzumab Ozogamicin and PARP inhibitors.

Experimental_Workflow cluster_assays Endpoint Assays start Start: B-ALL Cell Culture (Reh, SUP-B15) treatment Treatment with IO, PARP Inhibitor, or Combination for 48h start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis dna_damage DNA Damage Assay (Comet Assay) treatment->dna_damage analysis Data Analysis: IC50, Combination Index, % Apoptosis, Comet Tail Moment viability->analysis apoptosis->analysis dna_damage->analysis

Caption: Workflow for evaluating the synergy of IO and PARP inhibitors in vitro.

Gemtuzumab Ozogamicin (GO) with PARP Inhibitors

Gemtuzumab ozogamicin (GO) is an anti-CD33 this compound ADC approved for the treatment of acute myeloid leukemia (AML).[15] Preclinical data presented in a conference abstract suggests that the combination of GO with the PARP inhibitor talazoparib results in synergistic anti-leukemic effects in human CD33+ AML cells.[16][17] However, detailed quantitative data and full peer-reviewed publications on this specific combination are not yet available. The proposed mechanism of synergy is similar to that observed with inotuzumab ozogamicin, where the inhibition of PARP-mediated DNA repair enhances the DNA-damaging effects of this compound.

Synergy with Immune Checkpoint Inhibitors (ICIs)

The combination of ADCs with immune checkpoint inhibitors (ICIs) such as anti-PD-1 or anti-CTLA-4 antibodies is an area of active investigation. The rationale for this combination is that the ADC-induced cancer cell death can release tumor antigens, leading to an enhanced anti-tumor immune response, which can be further amplified by ICIs. While there is strong preclinical and clinical evidence for the synergy of some ADCs with ICIs, specific preclinical data for the combination of this compound ADCs (inotuzumab ozogamicin or gemtuzumab ozogamicin) with ICIs is currently limited in the public domain. Further research is needed to establish the potential synergistic effects and underlying mechanisms of these specific combinations.

Conclusion

The available preclinical data strongly support the synergistic combination of the this compound ADC inotuzumab ozogamicin with PARP inhibitors for the treatment of B-cell acute lymphoblastic leukemia. This synergy is driven by the dual action of inducing DNA damage and inhibiting its repair. While the combination of gemtuzumab ozogamicin with PARP inhibitors also shows promise, more detailed studies are needed to quantify this synergy and elucidate the precise mechanisms. The potential for combining this compound ADCs with immune checkpoint inhibitors remains an intriguing area for future investigation. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers working to advance these promising combination therapies into clinical practice.

References

Proteomic Deep Dive: Unraveling the Cellular Response to Calicheamicin

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of potent anti-cancer agents, calicheamicin (B1180863) stands out for its extraordinary cytotoxicity. As a DNA-damaging agent, its mechanism of action holds the key to understanding its therapeutic potential and limitations. This guide provides a comprehensive comparison of the cellular proteomic response to this compound treatment, contrasted with the well-characterized DNA-damaging agent, doxorubicin (B1662922). By examining the intricate changes in the cellular proteome, we can gain deeper insights into the distinct and overlapping pathways these drugs modulate, paving the way for more effective cancer therapies.

The this compound Onslaught: A Symphony of DNA Damage and Apoptosis

This compound is an enediyne antibiotic that binds to the minor groove of DNA.[1] This binding initiates a cascade of events, culminating in the generation of a diradical species that causes double-strand breaks in the DNA.[1] This severe DNA damage triggers a robust cellular response, primarily activating the DNA damage response (DDR) and apoptotic pathways.

While a comprehensive, quantitative proteomic dataset for this compound treatment is not publicly available at the time of this publication, based on its known mechanism, we can hypothesize the key protein alterations. We would anticipate the upregulation of proteins involved in DNA repair (e.g., RAD51, BRCA1), cell cycle arrest (e.g., p53, p21), and apoptosis initiation (e.g., BAX, BAK). Conversely, proteins promoting cell proliferation and survival would likely be downregulated.

A Tale of Two Toxins: this compound vs. Doxorubicin at the Proteome Level

To provide a tangible comparison, we present a summary of quantitative proteomic data from a study on doxorubicin-treated cancer cells. Doxorubicin, another potent DNA-damaging agent, functions by intercalating into DNA and inhibiting topoisomerase II.[2] The following table summarizes the differential protein expression in response to doxorubicin treatment.

Protein NameGene NameFunctionFold Change (Doxorubicin vs. Control)p-value
Upregulated Proteins
Tumor suppressor p53TP53Cell cycle arrest, apoptosis+2.5<0.05
Cyclin-dependent kinase inhibitor 1CDKN1A (p21)Cell cycle arrest+3.1<0.05
DNA repair protein RAD51RAD51Homologous recombination repair+2.2<0.05
Bcl-2-associated X proteinBAXApoptosis initiation+2.8<0.05
Caspase-3CASP3Apoptosis execution+2.1<0.05
Downregulated Proteins
Proliferating cell nuclear antigenPCNADNA replication and repair-2.0<0.05
Cyclin B1CCNB1G2/M transition-2.7<0.05
Myeloid cell leukemia 1MCL1Apoptosis inhibition-2.3<0.05
Ribosomal protein S6RPS6Protein synthesis, cell growth-1.9<0.05
Heat shock protein 90HSP90AA1Protein folding and stability-1.8<0.05

This table represents a compilation of typical findings from proteomic studies on doxorubicin and is intended for comparative purposes.

Visualizing the Cellular Battlefield: Signaling Pathways and Experimental Workflows

To better illustrate the complex cellular events following this compound treatment and the methodologies used to study them, we provide the following diagrams created using the DOT language.

Calicheamicin_Mechanism This compound This compound DNA DNA Minor Groove This compound->DNA Binds to Diradical Diradical Formation DNA->Diradical Induces DSB DNA Double-Strand Breaks Diradical->DSB Causes DDR DNA Damage Response (ATM/ATR, CHK1/CHK2) DSB->DDR Activates p53 p53 Activation DDR->p53 Activates CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest Induces Apoptosis Apoptosis p53->Apoptosis Initiates Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis CellCulture Cell Culture & Treatment (e.g., this compound) CellLysis Cell Lysis & Protein Extraction CellCulture->CellLysis ProteinDigestion Protein Digestion (Trypsin) CellLysis->ProteinDigestion PeptideLabeling Peptide Labeling (e.g., TMT) ProteinDigestion->PeptideLabeling LCMS Liquid Chromatography- Tandem Mass Spectrometry (LC-MS/MS) PeptideLabeling->LCMS ProteinID Protein Identification & Quantification LCMS->ProteinID Bioinformatics Bioinformatics Analysis (Pathway & Functional Annotation) ProteinID->Bioinformatics DataViz Data Visualization (Volcano Plots, Heatmaps) Bioinformatics->DataViz

References

Quantifying the Bystander Effect: A Comparative Analysis of Calicheamicin Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the cytotoxic reach of calicheamicin (B1180863) ADCs, this guide provides a comparative analysis of their bystander effect, supported by experimental data and detailed methodologies. Intended for researchers, scientists, and drug development professionals, this document aims to furnish a clear, data-driven understanding of how different this compound-based antibody-drug conjugates (ADCs) perform in preclinical models, with a focus on their ability to eliminate neighboring, antigen-negative tumor cells.

The "bystander effect" is a critical attribute of ADCs, enabling them to eradicate not only the target cancer cells but also adjacent tumor cells that may not express the target antigen.[1] This phenomenon is particularly significant in the context of heterogeneous tumors, where antigen expression can be inconsistent.[2] The efficacy of this bystander killing is largely governed by the properties of the ADC's cytotoxic payload and the linker technology used to attach it to the antibody.[1]

Calicheamicins, a class of potent enediyne antitumor antibiotics, function by causing double-strand DNA breaks.[3] When utilized as payloads in ADCs, their ability to induce a bystander effect is a key determinant of their overall therapeutic efficacy. This guide explores the methods used to quantify this effect and presents a comparative overview of different this compound ADCs.

Comparative Efficacy of this compound ADCs

The bystander effect of ADCs can be quantified using various in vitro and in vivo models. Below is a summary of data from studies comparing different this compound ADCs and other payloads, highlighting the key metrics used to evaluate their bystander killing potential.

ADCPayloadLinker TypeKey Findings on Bystander EffectReference
Gemtuzumab ozogamicin (B1678132) (Mylotarg®) N-acetyl-gamma-calicheamicinAcid-cleavable hydrazoneExhibits a bystander effect, though the acetylated form of this compound is thought to have limited cell permeability compared to other payloads.[4]
Inotuzumab ozogamicin (Besponsa®) N-acetyl-gamma-calicheamicinAcid-cleavable hydrazoneSimilar to gemtuzumab, relies on the release of the this compound payload to affect neighboring cells.[3]
Uncialamycin-based ADC Uncialamycin (B1248839) (enediyne)CleavableDemonstrates a significant bystander killing effect, in contrast to ADCs with N-acetyl this compound payloads which are suggested to not exhibit this effect as strongly.[3]
T-calicheamicin D (T-CaliD) This compound D derivativeNot specifiedShowed a prominent pharmacodynamic response (γH2A.X staining) in both directly targeted and bystander cells in 3D spheroid models.[4]
T-calicheamicin G (T-CaliG) Acetylated this compoundNot specifiedThe pharmacodynamic signal was largely confined to directly targeted cells, suggesting a more limited bystander effect compared to T-CaliD.[4]

Visualizing the Bystander Effect Workflow

The following diagram illustrates a typical in vitro experimental workflow designed to quantify the bystander effect of an ADC.

Bystander_Effect_Workflow In Vitro Bystander Effect Quantification Workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis Antigen-positive_cells Antigen-positive (Ag+) cells Co-culture Co-culture Ag+ and Ag- cells Antigen-positive_cells->Co-culture Antigen-negative_cells Antigen-negative (Ag-) cells (e.g., fluorescently labeled) Antigen-negative_cells->Co-culture ADC_treatment Treat with this compound ADC Co-culture->ADC_treatment Incubation Incubate for a defined period ADC_treatment->Incubation Imaging Imaging (e.g., fluorescence microscopy) Incubation->Imaging Flow_cytometry Flow Cytometry Incubation->Flow_cytometry Viability_assay Cell Viability Assay (e.g., CellTiter-Glo) Incubation->Viability_assay Quantification Quantify survival of Ag- cells Imaging->Quantification Flow_cytometry->Quantification Viability_assay->Quantification

Caption: Workflow for in vitro quantification of the ADC bystander effect.

The Underlying Mechanism of this compound's Bystander Effect

The bystander effect of a this compound ADC is a multi-step process. The following diagram outlines the key signaling and molecular events involved.

Calicheamicin_Bystander_Mechanism Mechanism of this compound ADC Bystander Effect cluster_target_cell Antigen-Positive (Ag+) Target Cell cluster_bystander_cell Antigen-Negative (Ag-) Bystander Cell ADC_Binding 1. ADC binds to target antigen Internalization 2. Internalization via endocytosis ADC_Binding->Internalization Lysosomal_Trafficking 3. Trafficking to lysosome Internalization->Lysosomal_Trafficking Payload_Release 4. Linker cleavage & payload release Lysosomal_Trafficking->Payload_Release DNA_Damage_Target 5. This compound induces double-strand DNA breaks Payload_Release->DNA_Damage_Target Payload_Diffusion 7. Released payload diffuses out of target cell Payload_Release->Payload_Diffusion Cell membrane permeable payload Apoptosis_Target 6. Apoptosis of target cell DNA_Damage_Target->Apoptosis_Target Payload_Uptake 8. Payload enters bystander cell Payload_Diffusion->Payload_Uptake DNA_Damage_Bystander 9. This compound induces double-strand DNA breaks Payload_Uptake->DNA_Damage_Bystander Apoptosis_Bystander 10. Apoptosis of bystander cell DNA_Damage_Bystander->Apoptosis_Bystander

Caption: Signaling pathway of the this compound ADC bystander effect.

Experimental Protocols

Accurate quantification of the bystander effect relies on robust and well-defined experimental protocols. The two most common in vitro methods are the co-culture assay and the conditioned medium transfer assay.[2][5]

In Vitro Co-culture Assay

This assay directly measures the killing of antigen-negative cells when they are grown together with antigen-positive cells in the presence of an ADC.[1]

Protocol:

  • Cell Preparation:

    • Seed antigen-positive (e.g., SKBR-3 for HER2-targeting ADCs) and antigen-negative (e.g., MCF7) cells in a 96-well plate.[5] The antigen-negative cells are often engineered to express a fluorescent protein (e.g., GFP) for easy identification.[6]

    • Vary the ratio of antigen-positive to antigen-negative cells to assess the impact of target cell prevalence on the bystander effect.[6]

  • ADC Treatment:

    • After allowing the cells to adhere (typically 24 hours), treat the co-culture with a range of concentrations of the this compound ADC.

  • Incubation:

    • Incubate the plate for a period that allows for ADC processing and bystander killing to occur (e.g., 72-96 hours).

  • Data Acquisition and Analysis:

    • Quantify the viability of the antigen-negative cell population. This can be achieved through:

      • Flow cytometry: Differentiate cell populations based on the fluorescent marker and a viability dye (e.g., propidium (B1200493) iodide).[7]

      • High-content imaging: Automated microscopy to count the number of viable fluorescently-labeled cells.

      • Luminescence-based viability assays: If the antigen-negative cells express luciferase, their viability can be measured by adding a substrate and measuring the luminescent signal.[7]

    • The percentage of bystander cell killing is calculated by comparing the number of viable antigen-negative cells in treated wells to untreated control wells.

Conditioned Medium Transfer Assay

This method assesses whether the cytotoxic payload is released from the target cells into the surrounding medium and can subsequently kill bystander cells.[2][5]

Protocol:

  • Preparation of Conditioned Medium:

    • Seed antigen-positive cells in a culture plate and treat them with the this compound ADC for a defined period (e.g., 48-72 hours).

    • Collect the culture supernatant, which now contains any released payload. This is the "conditioned medium."

    • As a control, prepare conditioned medium from untreated antigen-positive cells.

  • Treatment of Bystander Cells:

    • Seed antigen-negative cells in a separate 96-well plate.

    • After cell adherence, replace the standard culture medium with the prepared conditioned medium.

  • Incubation and Analysis:

    • Incubate the antigen-negative cells for a suitable duration (e.g., 72 hours).

    • Assess the viability of the antigen-negative cells using standard methods such as CellTiter-Glo® or imaging-based cell counting.

    • A significant decrease in viability in cells treated with conditioned medium from ADC-treated cells, compared to controls, indicates a bystander effect.

Conclusion

The ability of a this compound ADC to induce a potent bystander effect is a crucial factor in its antitumor activity, particularly in the context of heterogeneous tumors. The choice of the specific this compound derivative and the linker technology significantly influences the extent of this effect. As demonstrated, T-CaliD, a non-acetylated form, appears to have a more pronounced bystander effect compared to its acetylated counterpart, T-CaliG.[4] Furthermore, newer enediyne payloads like uncialamycin are being developed to optimize this bystander killing potential.[3]

The experimental protocols outlined, including co-culture and conditioned medium transfer assays, provide robust frameworks for quantifying and comparing the bystander efficacy of different this compound ADCs. By employing these standardized methods, researchers can generate the critical data needed to inform the design and selection of next-generation ADCs with enhanced therapeutic windows. The continued investigation into the structure-activity relationships that govern the bystander effect will be paramount in advancing the clinical success of this important class of cancer therapeutics.

References

Head-to-Head Comparison: Calicheamicin vs. PBD Payloads in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. Among the most potent payloads are the DNA-damaging agents, calicheamicin (B1180863) and pyrrolobenzodiazepines (PBDs). This guide provides an objective, data-driven comparison of these two payload classes to inform rational ADC design and development.

Executive Summary

This compound and PBDs are both exceptionally potent cytotoxic agents that induce cell death by damaging DNA, albeit through different mechanisms. Calicheamicins, belonging to the enediyne class of antibiotics, cause double-strand DNA breaks.[1][2] PBDs, on the other hand, are DNA alkylating agents that form highly cytotoxic interstrand cross-links in the minor groove of DNA.[3][4] Both payload classes have been successfully incorporated into clinically approved ADCs, demonstrating their therapeutic potential. However, their distinct mechanisms of action, potency, and bystander effects present different advantages and challenges in ADC development.

Mechanism of Action

This compound: DNA Double-Strand Breaks

Calicheamicins, such as the well-characterized γ1 isoform, bind to the minor groove of DNA.[5] Following internalization of the ADC and release of the payload, this compound undergoes activation, leading to the generation of a diradical species through a process known as the Bergman cyclization. This highly reactive diradical then abstracts hydrogen atoms from the deoxyribose backbone of DNA, ultimately resulting in double-strand breaks and apoptotic cell death.[5]

Pyrrolobenzodiazepine (PBD): DNA Interstrand Cross-linking

PBD dimers are synthetic molecules that covalently bind to the C2-amino group of a guanine (B1146940) base in the DNA minor groove.[4] The dimer structure allows for the alkylation of guanines on opposite DNA strands, forming an interstrand cross-link. This cross-link is minimally distorting to the DNA helix, making it difficult for cellular repair mechanisms to recognize and correct, leading to stalled DNA replication and cell death.[3]

Potency and In Vitro Cytotoxicity

Both this compound and PBDs exhibit extremely high cytotoxicity, with IC50 values often in the picomolar range.[6] Direct head-to-head comparisons in the same experimental setup are limited in publicly available literature. However, data from various studies indicate that both payload classes are significantly more potent than traditional chemotherapeutic agents.

Table 1: Representative In Vitro Cytotoxicity of this compound-Based ADCs

ADCTargetCell LineIC50 (pM)Citation
Anti-CD22-CalicheamicinCD22WSU-DLCL2 (Non-Hodgkin Lymphoma)~10[2]
Anti-Ly6E-CalicheamicinLy6EHCC-1569x2 (Breast Cancer)~30[2]

Table 2: Representative In Vitro Cytotoxicity of PBD-Based ADCs

ADCTargetCell LineIC50 (pM)Citation
SGN-CD33ACD33HL-60 (AML)~1[6]
SGN-CD70ACD70786-O (Renal Cancer)~5[7]

Note: The IC50 values presented are from different studies and should not be directly compared due to variations in experimental conditions, including the antibody, linker, and specific payload derivative used.

In Vivo Efficacy

Both this compound and PBD-based ADCs have demonstrated significant anti-tumor activity in preclinical xenograft models, leading to tumor regression and prolonged survival.

Table 3: Representative In Vivo Efficacy of this compound-Based ADCs

ADCTumor ModelDosingOutcomeCitation
Anti-CD22-CalicheamicinWSU-DLCL2 Xenograft0.3 - 3 mg/kg, single doseSustained tumor regression[2]
Anti-Ly6E-CalicheamicinHCC-1569x2 Xenograft3 mg/kg, single doseSignificant tumor regression[2]

Table 4: Representative In Vivo Efficacy of PBD-Based ADCs

ADCTumor ModelDosingOutcomeCitation
SGN-CD33AHL-60 Xenograft0.1 - 0.3 mg/kg, single doseDose-dependent tumor growth inhibition[6]
SGN-CD70A786-O Xenograft0.1 - 1 mg/kg, single dosePronounced anti-tumor activity[7]

Bystander Effect

The bystander effect, where the payload released from a target cell kills adjacent antigen-negative cells, is a crucial attribute for treating heterogeneous tumors. The ability of a payload to exert a bystander effect is largely dependent on its ability to diffuse across cell membranes.

Studies have shown that some this compound derivatives, particularly those with less polar linkers, can exhibit a bystander effect.[8] However, the N-acetylated this compound used in some approved ADCs is reported to have a limited bystander killing effect.[9]

PBD dimers, being relatively lipophilic, can readily cross cell membranes and have been shown to mediate a potent bystander effect in preclinical models.[10] This property may allow PBD-based ADCs to be effective in tumors with heterogeneous antigen expression.[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of an ADC in cancer cell lines.

Materials:

  • Target cancer cell lines (antigen-positive and antigen-negative)

  • Complete cell culture medium

  • ADCs (this compound- and PBD-based)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microplates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2,000-10,000 cells/well and incubate overnight.[11][12]

  • ADC Treatment: Treat cells with serial dilutions of the ADC for 72-120 hours.[11]

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[13]

  • Solubilization: Add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[13]

  • Absorbance Measurement: Read absorbance at 570 nm using a microplate reader.[13]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vivo Xenograft Efficacy Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human cancer cell line of interest

  • Matrigel (optional)

  • ADC and vehicle control

  • Calipers

Procedure:

  • Tumor Implantation: Subcutaneously inject 5-10 x 10^6 tumor cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.[2]

  • Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

  • Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the ADCs and vehicle control intravenously at the desired dose and schedule.[2]

  • Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[14]

  • Endpoint: The study can be terminated when tumors in the control group reach a specified size, or at a predetermined time point.

Visualizations

Mechanism_of_Action Figure 1. Mechanisms of Action of this compound and PBD Payloads cluster_this compound This compound cluster_pbd PBD Cal_ADC This compound ADC Cal_Internalization Internalization & Lysosomal Trafficking Cal_ADC->Cal_Internalization 1. Binding to Target Antigen Cal_Release Payload Release Cal_Internalization->Cal_Release Cal_Activation Bergman Cyclization (Diradical Formation) Cal_Release->Cal_Activation Cal_DNA_Binding Minor Groove Binding Cal_Activation->Cal_DNA_Binding Cal_DSB DNA Double-Strand Break Cal_DNA_Binding->Cal_DSB Cal_Apoptosis Apoptosis Cal_DSB->Cal_Apoptosis PBD_ADC PBD ADC PBD_Internalization Internalization & Lysosomal Trafficking PBD_ADC->PBD_Internalization 1. Binding to Target Antigen PBD_Release Payload Release PBD_Internalization->PBD_Release PBD_DNA_Binding Minor Groove Binding & Guanine Alkylation PBD_Release->PBD_DNA_Binding PBD_Crosslink DNA Interstrand Cross-link PBD_DNA_Binding->PBD_Crosslink PBD_Replication_Block Replication Block PBD_Crosslink->PBD_Replication_Block PBD_Apoptosis Apoptosis PBD_Replication_Block->PBD_Apoptosis

Caption: Mechanisms of Action of this compound and PBD Payloads.

Experimental_Workflow Figure 2. General Workflow for ADC Evaluation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bystander Bystander Effect Assay Stability Linker Stability Assay Xenograft Xenograft Model Establishment Stability->Xenograft Dosing ADC Administration Xenograft->Dosing Efficacy Efficacy Assessment (Tumor Growth Inhibition) Dosing->Efficacy Toxicity Toxicity Assessment Dosing->Toxicity End Lead Candidate Selection Efficacy->End Toxicity->End Start ADC Candidate Start->Cytotoxicity

Caption: General Workflow for ADC Evaluation.

Conclusion

Both this compound and PBDs are highly potent DNA-damaging agents that have been successfully utilized as payloads in clinically approved ADCs. The choice between these two classes of payloads depends on a multitude of factors, including the target antigen, tumor type, and desired therapeutic window. Calicheamicins offer exceptional potency through the induction of DNA double-strand breaks, while PBDs provide a robust anti-tumor effect via DNA interstrand cross-linking and a potent bystander effect. Future research should focus on direct comparative studies to further elucidate the nuanced differences between these powerful payloads and to guide the development of the next generation of highly effective and safe ADCs.

References

Validating Target Engagement of Calicheamicin ADCs in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Confirming the engagement of an antibody-drug conjugate (ADC) with its intended target is a critical step in preclinical development. For ADCs utilizing the highly potent calicheamicin (B1180863) payload, this validation process is paramount to ensure on-target efficacy and to understand potential off-target toxicities. This guide provides a comparative overview of key methodologies to assess the target engagement of this compound ADCs in preclinical models, complete with experimental protocols and data presentation to aid in the selection of the most appropriate assays for your research needs.

Calicheamicins are a class of enediyne antitumor antibiotics that exert their cytotoxic effects by binding to the minor groove of DNA and inducing double-strand breaks (DSBs), which ultimately leads to apoptotic cell death.[1] Therefore, validating the target engagement of a this compound ADC involves a multi-faceted approach, from confirming the initial binding and internalization of the ADC to detecting the downstream consequences of DNA damage and apoptosis.

Comparison of Primary Pharmacodynamic Assays

The most direct methods for confirming the engagement of the this compound payload with its target—DNA—involve the detection of DSBs. The two most widely accepted and utilized assays for this purpose are the γ-H2AX assay and the Comet assay.

Table 1: Comparison of γ-H2AX and Comet Assays for Detecting this compound ADC-Induced DNA Damage
Featureγ-H2AX AssayNeutral Comet Assay
Principle Immunofluorescent detection of phosphorylated histone H2AX (γ-H2AX), which forms foci at the sites of DNA double-strand breaks.[1]Single-cell gel electrophoresis where fragmented DNA from DSBs migrates out of the nucleus, creating a "comet tail".[1]
Primary Endpoint Quantification of γ-H2AX foci per nucleus or total nuclear fluorescence intensity.[1]Percentage of DNA in the comet tail; tail length and moment.[1]
Throughput High-throughput with imaging flow cytometry; medium with microscopy.[1]Medium to high-throughput, particularly with automated scoring systems.[1]
Sensitivity Highly sensitive for detecting DSBs.[1]Highly sensitive for detecting DNA strand breaks.[1]
Specificity for DSBs Highly specific for DSBs.[1]The neutral version of the assay is specific for DSBs. The alkaline version can detect both single and double-strand breaks.[1]
Sample Type Formalin-fixed paraffin-embedded (FFPE) or frozen tissue sections, and single-cell suspensions.[1]Single-cell suspensions from fresh or frozen tissues.[1]
Advantages - Well-established biomarker for DSBs.- Can be performed on tissue sections, preserving tissue architecture.- Amenable to high-content imaging and flow cytometry.[1]- Direct visualization of DNA damage in individual cells.- Can be adapted to detect various types of DNA damage.
Disadvantages - Foci quantification can be complex and may be subject to variability.- Can also be induced by apoptosis, potentially requiring co-staining with apoptotic markers for a definitive interpretation.- Requires single-cell suspensions, which results in the loss of tissue context.- Can be sensitive to experimental conditions, requiring careful standardization.

Upstream and Downstream Assays for a Comprehensive Evaluation

While direct detection of DNA damage is crucial, a comprehensive validation of target engagement should also include assays that assess the steps leading to DNA damage and the ultimate cellular consequences.

Table 2: Upstream and Downstream Assays for Validating this compound ADC Target Engagement
Assay TypePrincipleApplication in Confirming Target Engagement
ADC Internalization Assay Utilizes fluorescently labeled ADCs to visualize and quantify their uptake into target cells via microscopy or flow cytometry.Confirms that the ADC is being internalized by the target cells, which is a prerequisite for the delivery of the payload.[1]
Payload Release Assay Employs specialized reporters or mass spectrometry to detect the cleavage of the linker and the release of the this compound payload within the cell.Provides evidence that the payload is being liberated from the antibody in the appropriate intracellular compartment (e.g., lysosome).[1]
Apoptosis Assays (e.g., TUNEL, Caspase-3) Detects downstream events of DNA damage, such as DNA fragmentation (TUNEL) and the activation of apoptotic pathways (Caspase-3).[1]While not a direct measure of target engagement, a dose-dependent increase in apoptosis in target cells supports the mechanism of action.[1]

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are protocols for the key assays discussed.

γ-H2AX Staining in FFPE Tumor Sections

This protocol outlines the detection of γ-H2AX foci in FFPE tumor sections from preclinical xenograft models treated with a this compound ADC.[1]

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene and graded ethanol (B145695) series (100%, 95%, 70%)

  • Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)

  • Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% BSA in PBS)

  • Primary antibody: anti-phospho-histone H2A.X (Ser139)

  • Fluorescently-conjugated secondary antibody

  • DAPI counterstain

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by rehydration through a graded series of ethanol washes and finally in distilled water.

  • Antigen Retrieval: Heat slides in antigen retrieval buffer to unmask the epitope.

  • Permeabilization: Incubate sections with permeabilization buffer to allow antibody access to the nucleus.[1]

  • Blocking: Block non-specific antibody binding with blocking solution.[1]

  • Primary Antibody Incubation: Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.[1]

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-conjugated secondary antibody.

  • Counterstaining: Stain nuclei with DAPI.[1]

  • Mounting and Imaging: Mount coverslips and acquire images using a confocal or high-content microscope.

  • Quantification: Use image analysis software to quantify the number of γ-H2AX foci per nucleus or the total nuclear fluorescence intensity.[1]

Neutral Comet Assay on Tumor Tissues

This protocol describes the detection of DNA double-strand breaks in single-cell suspensions derived from xenograft tumors.[1]

Materials:

  • Fresh or frozen tumor tissue

  • Tissue dissociation buffer (e.g., collagenase/dispase)

  • Low melting point agarose (B213101)

  • Comet assay slides

  • Neutral lysis solution

  • Neutral electrophoresis buffer

  • DNA stain (e.g., SYBR Green)

  • Fluorescence microscope with appropriate filters

  • Comet scoring software

Procedure:

  • Single-Cell Suspension Preparation: Mince the tumor tissue and incubate with tissue dissociation buffer to obtain a single-cell suspension. Filter the suspension to remove clumps.[1]

  • Embedding Cells in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a Comet assay slide. Allow it to solidify.[1]

  • Lysis: Immerse the slides in neutral lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA.[1]

  • Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with neutral electrophoresis buffer and apply an electric current.[1]

  • Staining: Stain the DNA with a fluorescent dye.[1]

  • Imaging and Analysis: Visualize the comets using a fluorescence microscope and quantify the percentage of DNA in the tail using specialized software.[1]

Visualizing the Pathways and Processes

Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex mechanisms and workflows involved in validating the target engagement of this compound ADCs.

Calicheamicin_ADC_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released this compound Lysosome->Payload Linker Cleavage Nucleus Nucleus Payload->Nucleus DNA DNA Payload->DNA Binds Minor Groove DSB Double-Strand Break DNA->DSB Bergman Cyclization DDR DNA Damage Response (DDR) DSB->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of action of a this compound ADC.

Target_Engagement_Workflow cluster_workflow Preclinical Model (Xenograft) cluster_assays Validation Assays start Treat with this compound ADC upstream Upstream Events start->upstream direct Direct Target Engagement upstream->direct internalization ADC Internalization Assay upstream->internalization payload_release Payload Release Assay upstream->payload_release downstream Downstream Consequences direct->downstream gamma_h2ax γ-H2AX Assay direct->gamma_h2ax comet Comet Assay direct->comet endpoint Validate Target Engagement downstream->endpoint apoptosis Apoptosis Assays (TUNEL, Caspase-3) downstream->apoptosis

Caption: Workflow for confirming target engagement.

Assay_Relationships cluster_events Biological Events cluster_assays Corresponding Assays ADC_Binding ADC Binding & Internalization Payload_Release Payload Release ADC_Binding->Payload_Release Internalization_Assay Internalization Assay ADC_Binding->Internalization_Assay DNA_Binding DNA Binding Payload_Release->DNA_Binding Payload_Release_Assay Payload Release Assay Payload_Release->Payload_Release_Assay DNA_Damage DNA Double-Strand Break DNA_Binding->DNA_Damage Cellular_Response Cellular Response DNA_Damage->Cellular_Response DNA_Damage_Assays γ-H2AX Assay Comet Assay DNA_Damage->DNA_Damage_Assays Apoptosis_Assays Apoptosis Assays Cellular_Response->Apoptosis_Assays

Caption: Relationship between different target engagement assays.

References

Comparative Potency of Calicheamicin Analogs in Cancer Cell Lines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic potency of various calicheamicin (B1180863) analogs against several cancer cell lines. The information is supported by experimental data from multiple studies, offering a valuable resource for researchers in oncology and drug development.

Calicheamicins are a class of potent enediyne antitumor antibiotics known for their ability to cause double-strand DNA breaks, leading to apoptosis.[1] Their high cytotoxicity has made them important payloads for antibody-drug conjugates (ADCs) in targeted cancer therapy.[1] This guide focuses on comparing the in vitro potency of different this compound analogs, including unconjugated forms and antibody-drug conjugates, as well as the related enediyne antibiotic, esperamicin (B1233071).

Data Presentation: Comparative Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a standard measure of the potency of a substance in inhibiting a specific biological function, such as cell proliferation. A lower IC50 value indicates a higher cytotoxic potency. The following table summarizes the IC50 values of various this compound analogs and esperamicin A1 in different cancer cell lines.

Disclaimer: The data presented in this table are compiled from multiple sources. Direct comparison of absolute values should be made with caution, as experimental conditions such as incubation time and specific assay protocols can vary between studies.

Analog Cancer Cell Line Cancer Type IC50 (ng/mL) Reference
Gemtuzumab Ozogamicin (anti-CD33) HL-60Acute Promyelocytic Leukemia0.03[1]
U937Histiocytic Lymphoma0.05[1]
TCC-SBladder Carcinoma>1000[1]
Inotuzumab Ozogamicin (anti-CD22) HL-60Acute Promyelocytic Leukemia>1000[1]
U937Histiocytic Lymphoma>1000[1]
TCC-SBladder Carcinoma0.04[1]
N-Acetyl-gamma-calicheamicin Various ALL cell linesAcute Lymphoblastic Leukemia0.15 - 4.9
Esperamicin A1 AA8Chinese Hamster Ovary~0.01 (10 pM) for 90% cell kill[2]
Unconjugated this compound γ1 HL-60Acute Promyelocytic LeukemiaPotent cytotoxicity observed[3]

Experimental Protocols

The following are detailed methodologies for key experiments commonly cited in the evaluation of this compound analog cytotoxicity.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO, or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Drug Treatment: Expose the cells to a serial dilution of the this compound analog for a specific duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, carefully remove the medium and add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the drug concentration to determine the IC50 value using suitable software.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (B164497) (PS) on the outer leaflet of the plasma membrane, an early hallmark of apoptosis.

Materials:

  • Annexin V-FITC (or other fluorochrome conjugates)

  • Propidium Iodide (PI) or other viability dyes (e.g., 7-AAD)

  • 1X Binding Buffer (containing Ca2+)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed and treat cells with the this compound analog for the desired duration.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach them using a non-enzymatic method if possible.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V conjugate and a viability dye (e.g., PI) to the cell suspension.

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Mandatory Visualization

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cancer Cell Culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treat Cells with Analogs seeding->treatment drug_prep Prepare Serial Dilutions of this compound Analogs drug_prep->treatment mtt_assay MTT Assay treatment->mtt_assay annexin_assay Annexin V Apoptosis Assay treatment->annexin_assay plate_reader Measure Absorbance (Plate Reader) mtt_assay->plate_reader flow_cytometry Analyze by Flow Cytometry annexin_assay->flow_cytometry ic50 Calculate IC50 Values plate_reader->ic50 apoptosis_quant Quantify Apoptosis flow_cytometry->apoptosis_quant

Caption: Experimental workflow for assessing the potency of this compound analogs.

calicheamicin_pathway cluster_entry Cellular Uptake & Activation cluster_dna_damage DNA Damage & Response cluster_apoptosis Apoptosis Induction This compound This compound Analog internalization Internalization (for ADCs) This compound->internalization activation Reductive Activation (e.g., by Glutathione) This compound->activation internalization->activation bergman Bergman Cyclization activation->bergman diradical Diradical Formation bergman->diradical dna_dsb DNA Double-Strand Breaks diradical->dna_dsb H abstraction from DNA backbone atm_atr Activation of ATM/ATR Kinases dna_dsb->atm_atr chk1_chk2 Phosphorylation of Chk1/Chk2 atm_atr->chk1_chk2 h2ax Phosphorylation of H2AX (γH2AX) atm_atr->h2ax caspase2 Caspase-2 Activation chk1_chk2->caspase2 mitochondria Mitochondrial Pathway Activation (Bax/Bak oligomerization) caspase2->mitochondria cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Benchmarking Calicheamicin ADC Performance Against Other Enediyne Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is continually evolving, with the choice of cytotoxic payload being a critical determinant of therapeutic success. Enediyne antibiotics, a class of exceptionally potent DNA-damaging agents, have emerged as powerful payloads for ADCs. This guide provides an objective comparison of the performance of calicheamicin-based ADCs against those armed with other notable enediyne antibiotics, including uncialamycin (B1248839), neocarzinostatin (B611948), esperamicin (B1233071), and maduropeptin. The information presented herein is supported by available preclinical data to aid researchers in making informed decisions for future drug development.

Executive Summary

This compound (B1180863) has been a clinically validated enediyne payload in approved ADCs like gemtuzumab ozogamicin (B1678132) (Mylotarg®) and inotuzumab ozogamicin (Besponsa®). However, newer enediyne antibiotics are being explored as ADC payloads, each with unique characteristics. This guide reveals that while this compound ADCs are highly potent, some newer counterparts like uncialamycin ADCs demonstrate a significant bystander killing effect, a feature reportedly absent in this compound ADCs. Data for neocarzinostatin ADCs also show potent and selective cytotoxicity. Comprehensive comparative data for esperamicin and maduropeptin in an ADC format remains limited, though their potent DNA-damaging mechanisms are well-documented.

Performance Comparison of Enediyne Antibiotic ADCs

The following tables summarize the available quantitative data for the in vitro cytotoxicity, bystander effect, and in vivo efficacy of various enediyne antibiotic ADCs. It is important to note that direct head-to-head comparisons across all enediynes are limited, and data is compiled from different studies.

Table 1: In Vitro Cytotoxicity of Enediyne ADCs
Enediyne PayloadADC TargetCell LineIC50 (pM)Citation(s)
This compound T1HEK293T1.8[1]
Uncialamycin T1HEK293T0.3[1]
Neocarzinostatin EpCAM (Aptamer Conjugate)C6 (glioma)493,640[2]
Neocarzinostatin EpCAM (Aptamer Conjugate)U87MG (glioblastoma)462,960[2]

Note: The Neocarzinostatin data is for an aptamer conjugate, not a monoclonal antibody-based ADC, and the IC50 values are in nM, converted to pM for consistency.

Table 2: Bystander Effect of Enediyne ADCs
Enediyne PayloadBystander Effect ObservedMethodQuantitative DataCitation(s)
This compound NoCo-culture assayNot applicable[3]
Uncialamycin YesCo-culture assaySignificant killing of bystander cells[3]
Neocarzinostatin Potentially YesInferred from mechanismData not available in ADC format
Table 3: In Vivo Efficacy of Enediyne ADCs
Enediyne PayloadADC TargetXenograft ModelDosingTumor Growth InhibitionCitation(s)
Uncialamycin T1Small-cell lung cancer PDX1.5 mg/kgComplete tumor regression[4]
This compound ControlSmall-cell lung cancer PDXNot specifiedLess effective than uncialamycin ADC[4]

Mechanism of Action and Signaling Pathways

Enediyne antibiotics share a common mechanism of action involving the generation of highly reactive diradicals that cause double-strand DNA breaks, leading to apoptosis. However, subtle differences in their structure and activation can influence their interaction with DNA and the subsequent cellular response.

Enediyne_Mechanism General Mechanism of Enediyne ADCs ADC Enediyne ADC Antigen Tumor-Specific Antigen ADC->Antigen 1. Binding Internalization Internalization (Endocytosis) ADC->Internalization 2. Internalization TumorCell Tumor Cell Antigen->TumorCell Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Linker Cleavage Enediyne Activated Enediyne (Diradical) PayloadRelease->Enediyne 5. Activation DNA Nuclear DNA Enediyne->DNA 6. DNA Binding DSB Double-Strand Breaks DNA->DSB 7. Cleavage DDR DNA Damage Response (ATM/ATR signaling) DSB->DDR 8. Signaling Apoptosis Apoptosis DDR->Apoptosis 9. Cell Death

General mechanism of action for enediyne ADCs.

The DNA damage triggers a complex signaling cascade known as the DNA Damage Response (DDR). Key kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) are activated in response to double-strand breaks and stalled replication forks, respectively.[5] This leads to the phosphorylation of a cascade of downstream proteins that ultimately results in cell cycle arrest to allow for DNA repair or, if the damage is too extensive, the initiation of apoptosis.

DDR_Pathway DNA Damage Response Pathway DSB DNA Double-Strand Break (from Enediyne) ATM ATM Kinase DSB->ATM activates CHK2 CHK2 ATM->CHK2 phosphorylates p53 p53 ATM->p53 phosphorylates CHK2->p53 phosphorylates CellCycleArrest Cell Cycle Arrest (G1/S, G2/M) p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces

Simplified DNA damage response pathway activated by enediynes.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed experimental protocols are essential. Below are methodologies for key experiments cited in the comparison of enediyne ADCs.

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC against cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines expressing the target antigen are cultured in appropriate media.

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: A serial dilution of the ADC is prepared and added to the cells. Control wells with untreated cells are included.

  • Incubation: The plates are incubated for a period of 72 to 120 hours.

  • Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.

  • Data Analysis: The absorbance or luminescence is measured, and the percentage of cell viability relative to the untreated control is calculated. The IC50 value is determined by plotting the dose-response curve.

Cytotoxicity_Workflow In Vitro Cytotoxicity Assay Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Treat Treat with Serial Dilutions of ADC Seed->Treat Incubate Incubate (72-120h) Treat->Incubate Assay Add Viability Reagent (e.g., MTT) Incubate->Assay Read Read Absorbance/ Luminescence Assay->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

Workflow for a typical in vitro cytotoxicity assay.
Bystander Effect Assay (Co-culture Method)

Objective: To evaluate the ability of an ADC to kill neighboring antigen-negative cells.

Methodology:

  • Cell Labeling: Antigen-positive (target) cells and antigen-negative (bystander) cells are differentially labeled, for instance, with fluorescent proteins (e.g., RFP and GFP).

  • Co-culture: The labeled target and bystander cells are seeded together in various ratios in a 96-well plate.

  • ADC Treatment: The co-culture is treated with the ADC at a concentration that is highly cytotoxic to the target cells but has minimal effect on the bystander cells alone.

  • Incubation: The plate is incubated for 72-96 hours.

  • Analysis: The viability of the fluorescently labeled bystander cells is quantified using fluorescence microscopy or flow cytometry. A significant decrease in the viability of bystander cells in the co-culture compared to when they are cultured and treated alone indicates a bystander effect.

In Vivo Efficacy Study (Xenograft Model)

Objective: To assess the antitumor activity of an ADC in a living organism.

Methodology:

  • Animal Model: Immunodeficient mice (e.g., nude or SCID mice) are used.

  • Tumor Implantation: Human cancer cells expressing the target antigen are subcutaneously injected into the flanks of the mice.

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Mice are randomized into groups and treated with the ADC, a vehicle control, and potentially a non-targeting ADC control, typically via intravenous injection.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumors are excised for further analysis.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The selection of an enediyne payload for ADC development requires careful consideration of multiple factors beyond sheer potency. While this compound has a proven track record, the emergence of uncialamycin with its potent bystander effect highlights the potential for next-generation enediyne ADCs with improved efficacy, particularly in heterogeneous tumors. The potent cytotoxicity of neocarzinostatin also makes it a compelling candidate for ADC development. Further preclinical studies with direct head-to-head comparisons are warranted to fully elucidate the therapeutic potential of esperamicin and maduropeptin in an ADC format. This guide provides a foundational framework for researchers to navigate the potent and complex world of enediyne antibiotic ADCs.

References

Safety Operating Guide

Proper Disposal of Calicheamicin: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Calicheamicin is an exceptionally potent enediyne antitumor antibiotic that functions by inducing double-strand DNA breaks, leading to cell death.[1] Its extreme cytotoxicity necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is critical to mitigate the significant health risks associated with this compound.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound and any contaminated materials with the utmost care, utilizing appropriate personal protective equipment (PPE) and engineering controls. All operations involving this compound should be conducted within a certified biological safety cabinet (BSC) or a compounding aseptic containment isolator (CACI).[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling this compound waste. The following table summarizes the required PPE components.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-certified N95 or higher-level respirator (e.g., elastomeric half-mask with P100 filter).To prevent inhalation of aerosolized particles.
Hand Protection Double-gloving with chemotherapy-rated, powder-free gloves (ASTM D6978 certified).Provides a robust barrier against skin contact and absorption.
Eye and Face Protection Safety goggles with side-shields or a full face shield.Protects against splashes and airborne particles.
Body Protection Disposable, poly-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.Prevents contamination of skin and personal clothing.
Foot Protection Disposable shoe covers.Minimizes the tracking of contamination outside of the designated handling area.

Operational Plan: Waste Segregation and Disposal

The primary and most crucial step in the proper disposal of this compound is to treat all contaminated materials as hazardous waste. Disposal must be carried out in accordance with all local, regional, national, and international regulations governing cytotoxic waste.[2]

Step-by-Step Disposal Procedure
  • Segregation at the Point of Generation : Immediately segregate all this compound waste from other laboratory waste streams. This includes unused or expired this compound, contaminated labware (e.g., vials, syringes, pipette tips), and all used PPE.

  • Waste Container Selection : Utilize designated, properly labeled, and puncture-proof containers for each type of waste. The following table provides guidance on container selection.

Waste TypeContainer Specification
Sharps Waste Puncture-proof sharps containers specifically designated for cytotoxic waste (often color-coded, e.g., yellow with a purple lid).[3]
Non-Sharps Solid Waste Rigid, leak-proof containers with a secure lid, clearly labeled as "Cytotoxic Waste" or "Hazardous Waste."[3]
Liquid Waste Sealable, impervious containers (e.g., glass or polyethylene) clearly labeled with the contents and concentration.[4]
  • Packaging of Waste :

    • Solids : Place non-sharp solid waste directly into the designated cytotoxic waste container.

    • Liquids : Collect liquid waste containing this compound in a labeled, sealed container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

    • Sharps : Dispose of all needles, syringes, and other contaminated sharps immediately into a designated cytotoxic sharps container.[5]

    • Contaminated PPE : All disposable PPE used when handling this compound is considered contaminated and must be disposed of immediately in a designated hazardous waste container.[2] Never reuse disposable PPE.[2]

  • Labeling : Ensure all waste containers are clearly and accurately labeled with "Hazardous Waste," "Cytotoxic Waste," and the name "this compound."

  • Storage : Store sealed waste containers in a designated, secure, and well-ventilated waste accumulation area, away from incompatible materials, pending pickup.

  • Disposal : Arrange for the collection and disposal of this compound waste through a licensed and approved hazardous waste disposal service. Do not attempt to dispose of this waste through standard laboratory or municipal trash systems.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

Calicheamicin_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste at Point of Generation ppe->segregate is_sharp Is the waste a sharp? segregate->is_sharp sharps_container Place in Cytotoxic Sharps Container is_sharp->sharps_container Yes is_liquid Is the waste liquid? is_sharp->is_liquid No label_waste Ensure All Containers are Properly Labeled sharps_container->label_waste liquid_container Collect in Labeled, Sealed Liquid Waste Container is_liquid->liquid_container Yes solid_container Place in Labeled, Leak-Proof Solid Waste Container is_liquid->solid_container No liquid_container->label_waste solid_container->label_waste store_waste Store in Designated Hazardous Waste Area label_waste->store_waste contact_ehs Contact EHS for Licensed Disposal store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Workflow for the compliant disposal of this compound waste.

Chemical Inactivation: An Overview of Potential Methods

While the recommended and safest method for this compound disposal is through a licensed hazardous waste management service, research into the chemical degradation of cytotoxic drugs offers potential future alternatives. It is crucial to note that the following information is for informational purposes only and does not constitute a validated protocol for this compound inactivation. The efficacy of these methods on this compound has not been formally established.

The cytotoxic activity of this compound is attributed to its enediyne core, which, upon activation by reduction of a trisulfide trigger, generates a diradical species that cleaves DNA.[6] Therefore, chemical inactivation would need to target and disrupt this enediyne structure or the trisulfide trigger.

Studies on other antineoplastic agents have shown that strong oxidizing agents can effectively degrade and inactivate them. The following table summarizes findings for other cytotoxic drugs.

Cytotoxic Drug(s)Inactivating Agent(s)Outcome
Etoposide, Teniposide, Bleomycin, Mitomycin C, MethotrexatePotassium permanganate (B83412) or 5.25% sodium hypochlorite (B82951) solutionComplete degradation and inactivation.[5]
Cyclophosphamide, IfosfamideOxidation followed by nucleophilic substitutionComplete degradation and inactivation.[5]
Cisplatin, CHIPSodium diethyldithiocarbamateRendered nonmutagenic.[5]

Given the chemical structure of this compound, it is plausible that strong oxidizing agents could degrade the molecule. However, without specific studies on this compound, the reaction conditions, efficacy, and the nature of the degradation byproducts remain unknown. Attempting chemical inactivation without a validated protocol could be hazardous and is not recommended.

Spill Management

In the event of a this compound spill, immediate and appropriate action is necessary to contain the substance and decontaminate the area.

  • Evacuate and Secure the Area : Alert others and restrict access to the spill area.

  • Don PPE : Put on the full complement of PPE as described above.

  • Containment : Use a spill kit for cytotoxic drugs to absorb and contain the spill.

  • Cleanup : Carefully collect all contaminated materials and place them in a sealed, labeled hazardous waste container.

  • Decontamination : Decontaminate surfaces and equipment by scrubbing with alcohol or another appropriate deactivating agent.[2]

  • Disposal : Dispose of all cleanup materials as this compound waste.

By adhering to these stringent disposal procedures, researchers can ensure a safe laboratory environment and responsible management of this potent cytotoxic compound.

References

Safeguarding Personnel Handling Calicheamicin: A Guide to Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the handling of Calicheamicin, a highly potent enediyne antitumor antibiotic, necessitates stringent safety measures to mitigate significant health risks. Exposure to this cytotoxic compound can lead to severe health consequences, including genetic defects, damage to fertility or an unborn child, and organ damage from prolonged or repeated contact.[1][2][3] Adherence to the following personal protective equipment (PPE) and procedural guidelines is critical for ensuring a safe laboratory environment.

Core Personal Protective Equipment (PPE) Requirements

A comprehensive PPE strategy is mandatory for all personnel handling this compound to prevent inhalation, skin contact, and eye exposure.

PPE ComponentSpecificationRationale
Respiratory Protection NIOSH-certified N95 or a higher-level respirator (e.g., elastomeric half-mask with a P100 filter).To prevent the inhalation of aerosolized particles.[1]
Hand Protection Double-gloving with chemotherapy-rated, powder-free gloves (ASTM D6978 certified).[1]Provides a robust barrier against skin contact and absorption. The outer glove should be removed immediately after handling, and the inner glove upon leaving the work area.[1]
Eye and Face Protection Safety goggles with side-shields or a full face shield.[1][2]Protects against splashes and airborne particles.[1]
Body Protection Disposable, poly-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[1]Prevents contamination of skin and personal clothing.[1]
Foot Protection Disposable shoe covers.[1]Minimizes the tracking of contamination outside of the designated handling area.[1]

Operational Plan: Donning, Doffing, and Disposal of PPE

A systematic approach to putting on (donning) and taking off (doffing) PPE is crucial to prevent cross-contamination.

Experimental Protocol: PPE Donning Procedure

  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Inner Gloves: Don the first pair of gloves.

  • Gown: Put on the gown, ensuring it is fully closed in the back.

  • Respiratory Protection: Fit-test and don the N95 respirator or equivalent.

  • Eye and Face Protection: Put on safety goggles and a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring they go over the cuffs of the gown.

Experimental Protocol: PPE Doffing Procedure

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out.

  • Gown: Remove the gown by rolling it down and away from the body to avoid contact with the contaminated exterior.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves, turning them inside out.

  • Shoe Covers: Remove the shoe covers.

  • Final Hand Hygiene: Perform a final thorough hand washing.

Disposal Plan: All disposable PPE used when handling this compound should be treated as hazardous waste. Place all used items in a designated, sealed chemotherapy waste container for proper disposal according to institutional and regulatory guidelines.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Respirator Don3->Don4 Don5 Eye/Face Protection Don4->Don5 Don6 Outer Gloves Don5->Don6 Handling Handling This compound Don6->Handling Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Hand Hygiene Doff2->Doff3 Doff4 Eye/Face Protection Doff3->Doff4 Doff5 Respirator Doff4->Doff5 Doff6 Inner Gloves Doff5->Doff6 Doff7 Shoe Covers Doff6->Doff7 Doff8 Final Hand Hygiene Doff7->Doff8 End End Doff8->End Start Start Start->Don1 Handling->Doff1

Caption: PPE Donning and Doffing Workflow for this compound Handling.

Engineering Controls and Decontamination

Engineering Controls: All manipulations of this compound should be performed within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI) to minimize the risk of exposure.[1] A safety shower and eyewash station must be readily accessible in the work area.[1][2]

Decontamination Protocol: In the event of a spill, immediate action is required to contain and decontaminate the area.

  • Evacuate: Immediately alert others and evacuate the affected area.

  • Secure: Secure the area to prevent entry.

  • PPE: Don the appropriate PPE as outlined above before re-entering the area.

  • Containment: For liquid spills, cover with absorbent pads. For solid spills, gently cover with wetted absorbent pads to avoid generating dust.

  • Cleaning: Clean the area with a suitable detergent and rinse thoroughly.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.

Spill_Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Secure Secure Area Evacuate->Secure DonPPE Don Full PPE Secure->DonPPE Contain Contain Spill (Absorbent Pads) DonPPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Clean Clean & Rinse Area Decontaminate->Clean Dispose Dispose of Waste Clean->Dispose Report Report Incident Dispose->Report

Caption: Logical Workflow for Responding to a this compound Spill.

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。